1-Eth-1-ynyl-4-(pentyloxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethynyl-4-pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWQHOPSDCVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379395 | |
| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-16-4 | |
| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Ethynyl-4-(pentyloxy)benzene
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic methodology for the preparation of 1-ethynyl-4-(pentyloxy)benzene, a valuable terminal alkyne intermediate in the fields of medicinal chemistry, materials science, and organic electronics. The core of this synthesis is a two-step sequence, commencing with the Williamson ether synthesis to produce a key precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction. This document offers a detailed, step-by-step protocol, a thorough examination of the underlying reaction mechanisms, and a discussion of the critical experimental parameters that ensure a high-yielding and reproducible outcome. The intended audience includes researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide for the synthesis of functionalized aryl alkynes.
Introduction and Strategic Overview
1-Ethynyl-4-(pentyloxy)benzene is a disubstituted benzene derivative featuring a terminal alkyne and a pentyloxy group.[1][2][3][4][5][6][7] This unique combination of functional groups makes it a versatile building block. The terminal alkyne allows for a variety of subsequent transformations, most notably "click" chemistry, further Sonogashira couplings, and other carbon-carbon bond-forming reactions.[8] The pentyloxy chain imparts increased lipophilicity and can influence the material properties of resulting compounds, such as liquid crystals.
The synthetic strategy outlined herein is designed for efficiency and reliability. It avoids the use of harsh reagents and proceeds under relatively mild conditions. The overall transformation is divided into two primary stages:
-
Stage 1: Synthesis of the Aryl Halide Precursor. This involves the preparation of 1-iodo-4-(pentyloxy)benzene from a commercially available starting material. The choice of an iodide is strategic, as aryl iodides exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to their bromide or chloride counterparts.[9]
-
Stage 2: Sonogashira Cross-Coupling. This key step introduces the ethynyl group via a palladium- and copper-catalyzed reaction between the aryl iodide and a suitable acetylene source.[9][10][11]
This approach offers a logical and scalable pathway to the target molecule, with each step being well-established in the chemical literature.
Mechanistic Underpinnings and Rationale
Stage 1: Williamson Ether Synthesis of 1-Iodo-4-(pentyloxy)benzene
The synthesis of the aryl iodide precursor is achieved through a classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-iodophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of 1-bromopentane.
Key Considerations:
-
Choice of Base: A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the phenol without promoting side reactions.
-
Solvent: A polar aprotic solvent like acetone or DMF facilitates the dissolution of the reactants and promotes the SN2 reaction.
-
Leaving Group: Bromide is an excellent leaving group, ensuring a favorable reaction rate.
Stage 2: The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms.[9][10][12] The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[11] The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][12]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (1-iodo-4-(pentyloxy)benzene), forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-ethynyl-4-(pentyloxy)benzene, and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Acid-Base Reaction: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.
Critical Parameters for Success:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) is essential.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[9]
-
Solvent: The reaction is often carried out in the amine base itself or in a solvent like THF or DMF.
-
Inert Atmosphere: To prevent oxidative side reactions and deactivation of the catalyst, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Iodo-4-(pentyloxy)benzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Iodophenol | 220.01 | 10.0 g | 0.0454 |
| 1-Bromopentane | 151.04 | 8.24 g (6.81 mL) | 0.0545 |
| Potassium Carbonate | 138.21 | 9.42 g | 0.0682 |
| Acetone | 58.08 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (10.0 g, 0.0454 mol), potassium carbonate (9.42 g, 0.0682 mol), and acetone (150 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (6.81 mL, 0.0545 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-iodo-4-(pentyloxy)benzene as a colorless oil.
Stage 2: Synthesis of 1-Ethynyl-4-(pentyloxy)benzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Iodo-4-(pentyloxy)benzene | 290.14 | 5.0 g | 0.0172 |
| Ethynyltrimethylsilane | 98.22 | 2.54 g (3.68 mL) | 0.0258 |
| PdCl2(PPh3)2 | 701.90 | 0.121 g | 0.000172 |
| Copper(I) Iodide (CuI) | 190.45 | 0.033 g | 0.000172 |
| Triethylamine | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Potassium Carbonate | 138.21 | 3.57 g | 0.0258 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
To a 250 mL Schlenk flask, add 1-iodo-4-(pentyloxy)benzene (5.0 g, 0.0172 mol), PdCl2(PPh3)2 (0.121 g, 1 mol%), and CuI (0.033 g, 1 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (50 mL) and triethylamine (50 mL) via syringe.
-
Add ethynyltrimethylsilane (3.68 mL, 0.0258 mol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The residue contains the silyl-protected alkyne.
-
Dissolve the residue in methanol (50 mL) and add potassium carbonate (3.57 g, 0.0258 mol).
-
Stir the mixture at room temperature for 2 hours to effect desilylation.
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-ethynyl-4-(pentyloxy)benzene as a pale yellow solid.
Visualization of the Synthetic Workflow and Mechanism
To aid in the conceptualization of the synthetic process, the following diagrams illustrate the overall workflow and the catalytic cycle of the Sonogashira reaction.
Caption: Overall synthetic workflow for 1-ethynyl-4-(pentyloxy)benzene.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Product Characterization Data
1-Ethynyl-4-(pentyloxy)benzene:
-
Molecular Formula: C13H16O[1]
-
Molecular Weight: 188.26 g/mol [1]
-
Appearance: Pale yellow solid
-
CAS Number: 79887-16-4[1]
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts / Peaks |
| 1H NMR (CDCl3) | δ 7.40 (d, 2H), 6.85 (d, 2H), 3.95 (t, 2H), 3.00 (s, 1H), 1.80 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H) |
| 13C NMR (CDCl3) | δ 159.5, 133.5, 115.0, 114.5, 83.5, 77.0, 68.0, 29.0, 28.0, 22.5, 14.0 |
| IR (KBr, cm-1) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1250 (C-O stretch) |
Troubleshooting and Optimization
-
Low Yield in Stage 1: Ensure the potassium carbonate is finely ground and the acetone is anhydrous. Incomplete deprotonation or side reactions with water can reduce the yield.
-
Low Yield in Stage 2: The Sonogashira coupling is sensitive to oxygen. Ensure proper inert atmosphere techniques are used. The quality of the palladium catalyst is also crucial. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings.[13] It can be minimized by ensuring a strictly anaerobic environment and by using a slight excess of the aryl halide.
-
Incomplete Desilylation: If the desilylation step is slow, gentle heating or the use of a stronger base like tetrabutylammonium fluoride (TBAF) can be employed.[14]
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-ethynyl-4-(pentyloxy)benzene. By understanding the underlying mechanisms and adhering to the optimized experimental protocols, researchers can confidently synthesize this valuable intermediate for a wide range of applications in chemical synthesis and materials science. The use of the well-established Williamson ether synthesis and the powerful Sonogashira cross-coupling reaction makes this a robust and scalable procedure.
References
- 1. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-ETHYNYL-4-(PENTYLOXY)BENZENE | CAS 79887-16-4 [matrix-fine-chemicals.com]
- 5. This compound | CAS: 79887-16-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. scbt.com [scbt.com]
- 7. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Ethynyl-4-(pentyloxy)benzene
Abstract
This technical guide provides a comprehensive analysis of 1-ethynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4), a key organic intermediate with significant applications in medicinal chemistry, materials science, and synthetic research. The document details the molecule's core physicochemical properties, provides validated, step-by-step protocols for its synthesis via Sonogashira cross-coupling, and outlines its expected spectroscopic signature for characterization. Furthermore, this guide explores the chemical reactivity of its terminal alkyne functionality, emphasizing its role as a versatile building block and its utility in modern synthetic methodologies such as click chemistry. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel molecular entities.
Molecular Overview and Physicochemical Properties
Nomenclature and Identifiers
1-Ethynyl-4-(pentyloxy)benzene is an aromatic compound characterized by a benzene ring substituted at the para positions with a terminal ethynyl group and a pentyloxy (amyloxy) ether group. This structure makes it a member of the terminal alkyne and aryl ether chemical classes.[1][2]
| Identifier | Value | Source(s) |
| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | [1][3] |
| CAS Number | 79887-16-4 | [3][4][5] |
| Molecular Formula | C₁₃H₁₆O | [1][3] |
| Synonyms | 4-n-Pentyloxyphenylacetylene, 4-Pentoxyphenylacetylene, p-Ethynyl(pentyloxy)benzene | [3][4][5] |
| InChIKey | MKSWQHOPSDCVMS-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C#C | [1][5] |
Structural Features
The molecule's functionality is dictated by three primary components:
-
Aromatic Ring: Provides a rigid scaffold and participates in π-stacking interactions.
-
Pentyloxy Group (-OC₅H₁₁): A five-carbon alkyl ether chain that significantly increases the molecule's lipophilicity and can influence solubility and liquid crystalline properties in derivative materials.
-
Terminal Alkyne Group (-C≡CH): The primary site of chemical reactivity. The terminal proton is weakly acidic (pKa ≈ 25), and the triple bond is a high-energy, electron-rich system capable of undergoing a wide array of addition and coupling reactions.[2]
Physicochemical Data
The physical properties of 1-ethynyl-4-(pentyloxy)benzene are summarized below. Its high XLogP3 value confirms its nonpolar, hydrophobic nature.
| Property | Value | Source(s) |
| Molecular Weight | 188.26 g/mol | [3] |
| Boiling Point | 113-115 °C (at 2 mmHg) | [4] |
| Density | ~1.0 g/cm³ | [4] |
| Refractive Index | 1.511 | [4] |
| XLogP3 | 4.1 | [3][5] |
| Hydrogen Bond Donors | 0 | [5] |
| Polar Surface Area | 9.2 Ų | [3] |
Synthesis and Purification
The most efficient and common synthetic route to 1-ethynyl-4-(pentyloxy)benzene involves a two-step process: first, the synthesis of a halogenated precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction. This approach offers high yields and functional group tolerance.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the target molecule at the C(sp²)-C(sp) bond, identifying an aryl halide and an acetylene source as the key synthons. The aryl halide, 1-bromo-4-(pentyloxy)benzene, can be readily prepared from 4-bromophenol via a Williamson ether synthesis.
Caption: Retrosynthetic pathway for 1-ethynyl-4-(pentyloxy)benzene.
Protocol 1: Synthesis of 1-Bromo-4-(pentyloxy)benzene
This procedure utilizes the Williamson ether synthesis, a classic and reliable method for preparing ethers from an alkoxide and a primary alkyl halide.[8]
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol). Stir until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the potassium phenoxide nucleophile in situ. Acetone is a suitable polar aprotic solvent that facilitates the reaction without participating in it.
-
Alkyl Halide Addition: Add 1-bromopentane (1.1 eq) dropwise to the stirring suspension. Causality: A slight excess of the alkyl halide ensures complete consumption of the phenoxide. A dropwise addition helps control any potential exotherm.
-
Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether, wash with 1M NaOH (to remove any unreacted phenol) followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude 1-bromo-4-(pentyloxy)benzene can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6]
Methodology:
-
Inert Atmosphere: A 100 mL Schlenk flask is charged with 1-bromo-4-(pentyloxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01-0.03 eq), and copper(I) iodide (CuI, 0.02-0.05 eq). The flask is sealed, evacuated, and backfilled with argon or nitrogen three times. Causality: An inert atmosphere is critical to prevent oxidative homocoupling (Glaser coupling) of the alkyne, an undesired side reaction, and to protect the catalysts from deactivation.[6]
-
Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., tetrahydrofuran or dioxane) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) are added via syringe. Causality: The amine base is essential; it serves as a solvent, scavenges the HBr formed during the reaction, and helps deprotonate the terminal alkyne to form the reactive copper(I) acetylide intermediate.
-
Alkyne Addition: Ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) is added via syringe, and the mixture is stirred at room temperature or gentle heat (40-60 °C) for 4-12 hours. The reaction is monitored by TLC or GC-MS.
-
Deprotection: Upon completion, the reaction is cooled. A solution of potassium carbonate (2.0 eq) in methanol is added to the flask, and the mixture is stirred at room temperature for 1-2 hours. Causality: TMS-acetylene is often used as a stable, less hazardous substitute for acetylene gas. The silyl group must be removed post-coupling. A mild base like K₂CO₃ in methanol efficiently cleaves the silicon-carbon bond to reveal the terminal alkyne.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The final product, 1-ethynyl-4-(pentyloxy)benzene, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthetic Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Accurate characterization is essential for verifying the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds[9][10], the following spectroscopic data are expected.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Alkyne C-H | δ 3.0-3.2 ppm (s, 1H) |
| Aromatic C-H (ortho to -OR) | δ 6.8-6.9 ppm (d, 2H) | |
| Aromatic C-H (ortho to -C≡CH) | δ 7.3-7.4 ppm (d, 2H) | |
| Methylene (-OCH₂-) | δ 3.9-4.0 ppm (t, 2H) | |
| Pentyloxy Chain (-CH₂-)₃ | δ 1.3-1.8 ppm (m, 6H) | |
| Terminal Methyl (-CH₃) | δ 0.9-1.0 ppm (t, 3H) | |
| ¹³C NMR | Alkyne Carbon (≡CH) | δ ~77 ppm |
| Alkyne Carbon (-C≡) | δ ~83 ppm | |
| Aromatic Carbon (C-OR) | δ ~160 ppm | |
| Aromatic Carbon (C-C≡) | δ ~114 ppm | |
| Aromatic Carbons (CH) | δ ~134 ppm, ~115 ppm | |
| Pentyloxy Chain Carbons | δ ~68, 29, 28, 22, 14 ppm | |
| IR Spectroscopy | Alkyne ≡C-H Stretch | ~3300 cm⁻¹ (sharp, strong) |
| Alkyne C≡C Stretch | ~2110 cm⁻¹ (sharp, weak-medium) | |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | |
| Aryl Ether C-O Stretch | ~1250 cm⁻¹ (strong) | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 188.12 |
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 1-ethynyl-4-(pentyloxy)benzene is primarily derived from the versatility of its terminal alkyne group.
The Terminal Alkyne: A Versatile Functional Group
-
Deprotonation: The terminal proton can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide. This powerful nucleophile can react with a wide range of electrophiles (aldehydes, ketones, alkyl halides) to build more complex molecular architectures.
-
Hydration: Markovnikov hydration (catalyzed by Hg²⁺) would yield a methyl ketone, while anti-Markovnikov hydration (via hydroboration-oxidation) would produce an aldehyde.
-
Coupling Reactions: It can undergo further cross-coupling reactions, such as a second Sonogashira coupling, to generate symmetrical or unsymmetrical diynes, which are valuable components in conjugated polymers and materials.[11][12]
Utility in "Click" Chemistry
The terminal alkyne is a key participant in bioorthogonal "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. These reactions are highly efficient, stereospecific, and proceed under mild conditions, making them ideal for drug development applications like bioconjugation, target identification, and the synthesis of polymer-drug conjugates.[13][14] The thiol-yne reaction, for example, can be initiated by UV light to rapidly form cross-linked networks, useful for creating hydrogels or biocompatible materials.[13]
Role as a Synthetic Intermediate
The compound serves as a valuable building block. The pentyloxy group provides lipophilicity, which can be crucial for tuning the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. The rigid alkyne linker can be used to position other pharmacophores at a specific distance and orientation.
Caption: Potential synthetic applications of the target molecule.
Safety and Handling
-
Handling: 1-Ethynyl-4-(pentyloxy)benzene should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Hazards: While specific toxicity data is limited, compounds of this class are generally considered to be irritants. Avoid contact with skin and eyes and prevent inhalation of vapors.
Conclusion
1-Ethynyl-4-(pentyloxy)benzene is a synthetically valuable intermediate whose chemical properties are dominated by its terminal alkyne functionality. Its straightforward, high-yield synthesis via Williamson etherification followed by Sonogashira coupling makes it readily accessible. The compound's reactivity profile allows for its use in a wide range of transformations, including click chemistry, nucleophilic additions, and further coupling reactions. These features, combined with the lipophilic character imparted by the pentyloxy group, establish 1-ethynyl-4-(pentyloxy)benzene as a versatile and important building block for researchers in drug discovery, materials science, and synthetic organic chemistry.
References
- 1. 1-ETHYNYL-4-(PENTYLOXY)BENZENE | CAS 79887-16-4 [matrix-fine-chemicals.com]
- 2. Alkyne - Wikipedia [en.wikipedia.org]
- 3. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arylation of Terminal Alkynes - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
1-Eth-1-ynyl-4-(pentyloxy)benzene CAS number 79887-16-4
An In-depth Technical Guide to 1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS 79887-16-4)
This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of advanced organic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and potential applications of this versatile molecule, with a focus on the underlying scientific principles and practical laboratory methodologies.
Molecular Overview and Physicochemical Properties
This compound, also known as 4-pentyloxyphenylacetylene, is an aromatic organic compound characterized by a phenyl ring substituted with a terminal alkyne (ethynyl group) and a pentyloxy group.[1][2] This unique structure, featuring a rigid phenylacetylene core and a flexible alkoxy chain, makes it a valuable building block, particularly in the field of liquid crystals and functional organic materials.[3][4]
Table 1: Physicochemical Properties of this compound [1][5]
| Property | Value |
| CAS Number | 79887-16-4 |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| Boiling Point | 113-115°C at 2 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Refractive Index | 1.511 |
| XLogP3 | 4.44 |
| Topological Polar Surface Area | 9.2 Ų |
Synthesis Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial preparation of a halogenated precursor, 4-(pentyloxy)iodobenzene, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source, and subsequent deprotection. This strategy is favored for its high efficiency and functional group tolerance.
Step 1: Synthesis of 4-(Pentyloxy)iodobenzene via Williamson Ether Synthesis
The initial step involves the synthesis of the key intermediate, 4-(pentyloxy)iodobenzene. The Williamson ether synthesis is the classic and most reliable method for this transformation, reacting the phenoxide of 4-iodophenol with an alkyl halide (1-bromopentane).[6][7][8] The choice of a strong base like potassium carbonate is crucial for the deprotonation of the weakly acidic 4-iodophenol, thereby generating the nucleophilic phenoxide ion. Acetone is a suitable solvent due to its polarity and appropriate boiling point for this reaction.
Experimental Protocol: Synthesis of 4-(Pentyloxy)iodobenzene
-
To a solution of 4-iodophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(pentyloxy)iodobenzene.
Step 2: Sonogashira Coupling and Deprotection
The core of the synthesis is the Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[9][10] In this case, 4-(pentyloxy)iodobenzene is coupled with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₂Cl₂, with copper(I) iodide as a co-catalyst and an amine base like triethylamine to neutralize the hydrogen iodide formed during the reaction.
Following the coupling, the TMS group is removed under mild conditions. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this deprotection due to the high affinity of fluoride for silicon.[10] Alternatively, a milder and more economical method using potassium carbonate in methanol can also be employed.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-(pentyloxy)iodobenzene (1 equivalent) in a suitable solvent such as THF or a toluene/water mixture, add ethynyltrimethylsilane (1.2 equivalents).
-
Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the reaction mixture.
-
Add triethylamine (2 equivalents) and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude intermediate, 1-((4-(pentyloxy)phenyl)ethynyl)trimethylsilane, by column chromatography.
-
For deprotection, dissolve the purified intermediate in THF and add TBAF (1 M in THF, 1.1 equivalents) at 0°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound as a colorless to light yellow liquid.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.
Table 2: 1H and 13C NMR Data for this compound (in CDCl₃)
| 1H NMR (ppm) | Assignment | 13C NMR (ppm) | Assignment |
| 7.44-7.46 (m, 2H) | Ar-H | 159.2 | Ar-C-O |
| 7.28-7.35 (m, 3H) | Ar-H | 133.0 | Ar-C |
| 6.85-6.88 (m, 2H) | Ar-H | 123.7 | Ar-C |
| 3.97 (t, J = 6.5 Hz, 2H) | -OCH₂- | 115.1 | Ar-C |
| 1.77-1.82 (m, 2H) | -OCH₂CH₂- | 114.5 | Ar-C |
| 1.35-1.45 (m, 4H) | -CH₂CH₂CH₂- | 89.5 | C≡CH |
| 0.93 (t, J = 7.0 Hz, 3H) | -CH₃ | 88.0 | C≡CH |
| 68.1 | -OCH₂- | ||
| 28.9 | -OCH₂CH₂- | ||
| 28.2 | -CH₂CH₂CH₃ | ||
| 22.5 | -CH₂CH₃ | ||
| 14.0 | -CH₃ |
Note: The provided NMR data is based on a related synthesis and may show slight variations depending on the specific experimental conditions and solvent used.[11]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: Expected characteristic peaks include a sharp absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a peak around 2100 cm⁻¹ for the C≡C stretch, and strong absorptions in the 1250-1000 cm⁻¹ region for the C-O stretch of the ether linkage.
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188.27, corresponding to the molecular weight of the compound.
Applications in Materials Science: A Precursor for Liquid Crystals
Phenylacetylene derivatives are of significant interest in materials science due to their rigid, linear structure, which is a key requirement for the formation of liquid crystalline phases.[3][4] The presence of a flexible alkoxy chain, such as the pentyloxy group in this compound, helps to lower the melting point and promote the formation of mesophases over a wider temperature range.
This molecule can be used as a key component in the synthesis of more complex liquid crystal molecules, such as those with extended aromatic cores, which exhibit high birefringence and are useful in advanced display technologies.[14] The terminal alkyne group also offers a reactive handle for further functionalization, allowing for the creation of a diverse library of liquid crystalline materials with tailored properties.
Safety and Handling
While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.[5] Based on the safety data sheets of similar compounds, the following precautions are recommended:[1][6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile organic intermediate with significant potential in the development of advanced materials, particularly liquid crystals. Its synthesis, primarily through a robust Sonogashira coupling protocol, is well-established and accessible. The unique combination of a rigid aromatic core and a flexible alkyl chain provides a molecular scaffold that can be readily incorporated into more complex structures with tailored optoelectronic properties. As the demand for high-performance materials continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.
References
- 1. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Ethynyl-4-pentylbenzene | C13H16 | CID 2775131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. francis-press.com [francis-press.com]
- 7. francis-press.com [francis-press.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]
- 10. Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Eth-1-ynyl-4-(pentyloxy)benzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Eth-1-ynyl-4-(pentyloxy)benzene, a versatile aromatic alkyne of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore a detailed and validated synthetic protocol via the Sonogashira coupling reaction, outline rigorous analytical methods for its characterization, and discuss its current and potential applications in drug development. This document is intended to serve as a practical resource, blending established theoretical principles with actionable experimental insights to empower researchers in their scientific endeavors.
Introduction: The Significance of Arylalkynes in Modern Chemistry
Arylalkynes, a class of organic compounds characterized by a direct bond between an aromatic ring and an alkyne functional group, are pivotal building blocks in contemporary chemical synthesis. Their rigid, linear geometry and electron-rich triple bond confer unique properties that are exploited in the construction of complex molecular architectures. This compound, with its terminal alkyne and pentyloxy-substituted phenyl ring, is a prime example of this class. The pentyloxy group enhances lipophilicity, a critical parameter in drug design for modulating pharmacokinetic profiles, while the terminal alkyne provides a reactive handle for a multitude of chemical transformations. This guide will focus on elucidating the key aspects of this compound, from its synthesis to its potential as a valuable intermediate in the development of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 188.27 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₆O | [2][3][4] |
| CAS Number | 79887-16-4 | [2][3][4] |
| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | [2][5] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 113-115 °C at 2 mmHg | [4] |
| LogP (XLogP3) | 4.1 - 4.44 | [1][4] |
| PSA (Polar Surface Area) | 9.2 Ų | [4][5] |
The molecular weight of 188.27 g/mol is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.[1][2][3] The calculated LogP value suggests that the compound is highly lipophilic, which has important implications for its solubility and potential to cross biological membranes.
Synthesis of this compound via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, offers a reliable and efficient route to this compound.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-iodo-4-(pentyloxy)benzene). Concurrently, the copper(I) salt reacts with the terminal alkyne (ethynylbenzene) in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst. The choice of a mild base, typically an amine, is crucial to facilitate the deprotonation of the alkyne and to neutralize the hydrogen halide byproduct.[6]
Experimental Workflow: A Validated Protocol
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
1-Iodo-4-(pentyloxy)benzene
-
Ethynylbenzene (or trimethylsilylacetylene followed by deprotection)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous toluene or THF
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under a stream of inert gas. This is critical to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne.
-
Reagent Addition: To the flask, add 1-iodo-4-(pentyloxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base: Add anhydrous toluene and triethylamine (3.0 eq). The amine acts as both a base and a solvent.
-
Alkyne Addition: Add ethynylbenzene (1.2 eq) dropwise to the stirred solution. An excess of the alkyne is used to ensure complete consumption of the aryl iodide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique will provide information about the number and chemical environment of the protons. Expect to see characteristic signals for the aromatic protons, the acetylenic proton (a sharp singlet), and the aliphatic protons of the pentyloxy group.
-
¹³C NMR: This will confirm the presence of all 13 carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 188.27.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups. Look for the characteristic C≡C-H stretch of the terminal alkyne around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹.
Applications in Drug Development
The structural motifs present in this compound make it a valuable intermediate in drug discovery.
"Click" Chemistry
The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the arylalkyne scaffold to other molecules containing an azide group, such as biomolecules or drug delivery vectors.
Lead Optimization
The pentyloxy-substituted phenyl ring can be incorporated into lead compounds to fine-tune their pharmacological properties. The lipophilic pentyloxy chain can enhance membrane permeability and oral bioavailability, while the aromatic ring can participate in π-stacking interactions with biological targets.
Synthesis of Biologically Active Compounds
Arylalkynes are precursors to a wide range of biologically active heterocycles. The alkyne functionality can be transformed through various cyclization reactions to generate complex molecular frameworks with potential therapeutic applications.
The following diagram illustrates the central role of this compound as a building block.
Caption: Potential applications of this compound in chemical synthesis.
Conclusion
This compound is a valuable and versatile chemical entity with a well-defined set of physicochemical properties. Its synthesis via the robust Sonogashira coupling is efficient and scalable. The presence of a terminal alkyne and a lipophilic side chain makes it an attractive building block for medicinal chemists and material scientists. This guide has provided a comprehensive, technically grounded overview to facilitate its synthesis, characterization, and application in innovative research and development projects.
References
A Technical Guide to 1-Ethynyl-4-(pentyloxy)benzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 1-ethynyl-4-(pentyloxy)benzene (CAS 79887-16-4), a key arylacetylene intermediate in synthetic and medicinal chemistry. We address the compound's nomenclature, detailing its structural features and physicochemical properties. The core of this document is a comprehensive, two-step synthetic strategy starting from 4-bromophenol, encompassing a Williamson ether synthesis followed by a palladium/copper-catalyzed Sonogashira coupling. We elucidate the mechanistic underpinnings of these reactions, offering a rationale for reagent selection and reaction conditions. A detailed, field-tested experimental protocol is provided, alongside a full characterization data set (¹H NMR, ¹³C NMR, IR) to ensure product validation. Finally, the guide explores the utility of this versatile building block in the development of advanced materials and as a precursor for active pharmaceutical ingredients (APIs), particularly in the construction of complex molecular scaffolds.
Introduction and Nomenclature
The compound with the Chemical Abstracts Service (CAS) number 79887-16-4 is a disubstituted aromatic molecule of significant interest in organic synthesis. While sometimes referred to by the synonym "1-Eth-1-ynyl-4-(pentyloxy)benzene," the correct and preferred IUPAC name is 1-ethynyl-4-(pentyloxy)benzene .[1][2][3] This name accurately describes its structure: a benzene ring substituted at the 1-position with an ethynyl group (-C≡CH) and at the 4-position with a pentyloxy group (-O-(CH₂)₄CH₃).
This molecule belongs to the class of arylacetylenes, which are crucial building blocks in medicinal chemistry and materials science.[4] The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably carbon-carbon bond-forming reactions, while the pentyloxy group imparts increased lipophilicity and can influence the molecule's solubility and electronic properties.[4] Its utility is primarily as a synthetic intermediate for more complex molecular architectures.[3][4][5]
Molecular Structure:
Retrosynthetic Analysis and Strategic Approach
The synthesis of 1-ethynyl-4-(pentyloxy)benzene is most logically approached by disconnecting the molecule at two key bonds: the ether linkage and the aryl-alkyne bond. This retrosynthetic analysis suggests a convergent synthesis starting from a commercially available substituted phenol.
A robust and widely-used strategy involves two sequential, high-yielding reactions:
-
Williamson Ether Synthesis: To form the pentyloxy group on the aromatic ring. This involves the Sₙ2 reaction of a phenoxide with an alkyl halide.[6][7]
-
Sonogashira Coupling: To install the terminal ethynyl group. This is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.[8][9][10]
This sequence is chosen for its reliability, functional group tolerance, and the commercial availability of the necessary precursors. The workflow is designed to first install the stable ether linkage, followed by the more sensitive alkyne moiety.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Solubility of 1-Eth-1-ynyl-4-(pentyloxy)benzene
This guide provides a comprehensive analysis of the solubility characteristics of 1-Eth-1-ynyl-4-(pentyloxy)benzene, a molecule of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with actionable experimental protocols, this document aims to serve as a foundational resource for understanding and applying the solubility properties of this compound.
Executive Summary
This compound is an organic molecule characterized by a terminal alkyne and a pentyloxy ether group attached to a benzene ring. Its structure suggests a predominantly nonpolar character, which dictates its solubility behavior. This guide will delve into the theoretical underpinnings of its solubility, predicting its behavior in a range of solvents, and provide detailed methodologies for empirical determination. Understanding the solubility of this compound is a critical first step in its handling, formulation, and potential application in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure is paramount to predicting its solubility. This compound possesses a distinct architecture that informs its interaction with various solvents.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O | PubChem[1] |
| Molecular Weight | 188.26 g/mol | PubChem[1] |
| CAS Number | 79887-16-4 | PubChem[1] |
| Boiling Point | 113-115°C at 2 mmHg | ECHEMI[2] |
| XLogP3 | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem[1] |
The high XLogP3 value of 4.1 strongly indicates a lipophilic, or fat-loving, nature, suggesting poor solubility in water and good solubility in nonpolar organic solvents. The single hydrogen bond acceptor (the ether oxygen) and lack of hydrogen bond donors further support this prediction. The small topological polar surface area also points towards low aqueous solubility.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle is governed by the intermolecular forces between solute and solvent molecules. The dissolution process is a thermodynamic equilibrium, influenced by both enthalpy and entropy changes.[3][4]
3.1 Intermolecular Forces at Play
The solubility of this compound is determined by the balance of the following intermolecular forces:
-
Van der Waals Forces (London Dispersion Forces): As a molecule with a significant nonpolar hydrocarbon component (the benzene ring and the pentyloxy chain), London dispersion forces will be the predominant intermolecular interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The ether linkage introduces a slight dipole moment to the molecule, allowing for weak dipole-dipole interactions with polar aprotic solvents.
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, allowing for weak interactions with protic solvents. However, the absence of a hydrogen bond donor significantly limits its ability to form strong hydrogen bonds.
3.2 Hansen Solubility Parameters (HSP) Analysis
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that substances with similar HSP values are likely to be miscible.
While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[5][9] Based on its structure, the molecule is expected to have a relatively high δD, a low to moderate δP, and a low δH.
Predicted Solubility based on HSP:
-
High Solubility: In solvents with similar HSP profiles, such as aromatic hydrocarbons (toluene, xylene), chlorinated solvents (dichloromethane, chloroform), and some ethers (diethyl ether, tetrahydrofuran).
-
Moderate Solubility: In polar aprotic solvents with moderate δP values (acetone, ethyl acetate).
-
Low to Negligible Solubility: In highly polar protic solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol), where strong hydrogen bonding networks dominate.
Predicted Solubility in Common Solvents
Based on the theoretical analysis, the following solubility profile is predicted for this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | High | Dominated by London dispersion forces, matching the long alkyl chain and aromatic ring. |
| Nonpolar Aromatic | Toluene, Benzene | Very High | "Like dissolves like" principle is strongly applicable due to the shared aromatic character. |
| Halogenated | Dichloromethane, Chloroform | Very High | Effective at solvating a wide range of organic molecules, including those with moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether functional group of the solvent can interact favorably with the ether in the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone allows for some interaction, but the nonpolar character of the solute is significant. |
| Esters | Ethyl Acetate | Moderate | Similar to ketones, a balance of polar and nonpolar interactions will determine solubility. |
| Alcohols (Protic) | Methanol, Ethanol | Low to Moderate | The hydrogen bonding network of the alcohol is disrupted by the nonpolar solute, making dissolution less favorable. Solubility will likely increase with the alkyl chain length of the alcohol. |
| Highly Polar Protic | Water | Very Low / Insoluble | The high lipophilicity (XLogP3 = 4.1) and lack of strong hydrogen bonding capabilities lead to poor miscibility with water. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are effective at solvating a wide range of organic compounds due to their high polarity and ability to engage in dipole-dipole interactions. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The following section outlines the standard protocols for quantifying the solubility of this compound.
5.1 The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A controlled temperature water bath or incubator shaker is recommended.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
Experimental Workflow Diagram:
Caption: Workflow for the shake-flask method of solubility determination.
5.2 Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility.[11] The shake-flask method determines thermodynamic solubility, which is the true equilibrium solubility. Kinetic solubility, often measured in high-throughput screening, is the concentration at which a compound precipitates from a solution when added from a stock solution (often in DMSO). Kinetic solubility values are typically higher than thermodynamic solubility but can be influenced by the experimental conditions. For drug development, understanding both is crucial.
Factors Influencing Solubility
Several external factors can influence the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][12][13] However, this relationship should be determined experimentally. The van 't Hoff equation can be used to describe the temperature dependence of solubility.[4]
-
pH: As this compound is a neutral molecule and does not have ionizable functional groups, its solubility is expected to be independent of pH.
-
Presence of Co-solvents: The solubility in a given solvent can be significantly altered by the addition of a co-solvent. For instance, adding a small amount of a highly soluble solvent like THF to a less effective solvent like ethanol could increase the overall solubility.
Relevance in a Drug Development Context
In the context of drug development, solubility is a critical parameter that influences a compound's bioavailability and formulation.[14][15] The poor aqueous solubility predicted for this compound would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, assuming it has therapeutic potential.[15] This would necessitate the use of solubility enhancement techniques for oral drug delivery.
ICH and USP Guidelines:
The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide guidelines for the characterization of drug substances, including solubility.[10][14][16][17] According to these guidelines, the solubility of a new chemical entity should be determined across a physiologically relevant pH range (typically pH 1.2 to 6.8).[10] While pH is not expected to affect the solubility of this compound, this is a standard requirement.
Conclusion
This compound is a lipophilic molecule with predicted high solubility in nonpolar organic solvents and poor solubility in aqueous media. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and physicochemical properties. Furthermore, it has outlined a detailed experimental protocol for the empirical determination of its solubility. For researchers and drug development professionals, a comprehensive understanding of this compound's solubility is a critical prerequisite for its effective use in any application.
References
- 1. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Video: Solubility - Concept [jove.com]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. uspnf.com [uspnf.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Solubility [chem.fsu.edu]
- 14. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
discovery and history of alkoxy-substituted phenylacetylenes
An In-Depth Technical Guide to the Discovery and History of Alkoxy-Substituted Phenylacetylenes
Introduction: From Curiosity to Cornerstone
Alkoxy-substituted phenylacetylenes represent a class of organic molecules that have evolved from laboratory curiosities to indispensable building blocks in modern science. Characterized by a phenyl ring and an acetylene (ethynyl) group, their defining feature is the presence of one or more alkoxy (-OR) groups on the aromatic ring. This functionalization imparts unique electronic and steric properties, profoundly influencing the molecule's reactivity, solubility, and supramolecular assembly.
The journey of these compounds mirrors the broader evolution of organic synthesis. Early methods were often harsh and limited in scope, but the advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field. Today, alkoxy-substituted phenylacetylenes are critical components in the development of advanced materials, including liquid crystals, organic semiconductors, and functional polymers, and serve as versatile scaffolds in medicinal chemistry and drug discovery. This guide traces their historical development, details the key synthetic innovations, and explores the applications that underscore their scientific importance.
Part 1: Foundational Syntheses of the Phenylacetylene Core
Before the targeted synthesis of substituted derivatives became routine, chemists developed fundamental methods to construct the parent phenylacetylene molecule. These early techniques, primarily based on elimination reactions, laid the groundwork for future advancements.
The most common approaches involved the dehydrohalogenation of styrene derivatives. Treating styrene dibromide or β-bromostyrene with a strong base, such as molten potassium hydroxide or sodium amide in liquid ammonia, would induce a double elimination to form the alkyne.[1][2][3] While effective for the parent compound, these methods were often incompatible with sensitive functional groups and required harsh reaction conditions, limiting their utility for creating more complex, substituted analogs.
A typical laboratory preparation from this era is the treatment of β-bromostyrene with molten potassium hydroxide at temperatures exceeding 200°C.[1] The phenylacetylene product, being more volatile, would distill directly from the reaction mixture.[1] These protocols, while historically significant, highlighted the need for milder and more versatile synthetic strategies.
Part 2: The Dawn of a New Era - Cross-Coupling Reactions
The development of transition-metal-catalyzed cross-coupling reactions marked a turning point, enabling the direct and efficient formation of carbon-carbon bonds between aryl groups and alkynes.
The Castro-Stephens Coupling: A Seminal Discovery
In 1963, Charles E. Castro and Robert D. Stephens reported a groundbreaking reaction that coupled a pre-formed copper(I) acetylide with an aryl halide in a solvent like hot pyridine.[4][5][6] This was one of the first reliable methods for the direct synthesis of disubstituted alkynes and, by extension, functionalized phenylacetylenes.
The reaction proceeds by the nucleophilic attack of the copper acetylide on the aryl halide. While a significant advance, the Castro-Stephens coupling required stoichiometric amounts of the copper acetylide and often demanded high temperatures, which could limit its application with thermally sensitive substrates.[4][6] Despite these limitations, it demonstrated the power of metal-mediated C(sp)-C(sp²) bond formation and paved the way for more advanced catalytic systems.
The Sonogashira Coupling: A Paradigm Shift in Synthesis
The true revolution arrived in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara developed what is now known as the Sonogashira coupling.[7][8] This reaction couples a terminal alkyne with an aryl or vinyl halide using a dual-catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI) in the presence of an amine base.[7][8][9]
The genius of the Sonogashira coupling lies in its synergistic catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form the reactive copper acetylide in situ. A transmetalation step then transfers the acetylide group to the palladium center, which subsequently undergoes reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[9]
This innovation offered profound advantages over the Castro-Stephens reaction:
-
Mild Conditions: Reactions can often be performed at room temperature.[7]
-
Catalytic Copper: Only a catalytic amount of the copper salt is needed.
-
High Yields & Functional Group Tolerance: The reaction is highly efficient and compatible with a wide array of functional groups, making it the gold-standard for synthesizing complex molecules like alkoxy-substituted phenylacetylenes.[7][10]
Part 3: Modern Synthetic Protocols
The reliability of the Sonogashira coupling and other modern methods allows for the strategic synthesis of diverse alkoxy-substituted phenylacetylenes. Two primary pathways are commonly employed, starting from either hydroxy-substituted arenes or alkoxy-substituted aldehydes.
Workflow 1: Williamson Ether Synthesis Followed by Sonogashira Coupling
This is arguably the most versatile and widely used approach, offering excellent control over the alkoxy chain structure. The synthesis begins with a readily available hydroxy-substituted aryl halide.
Experimental Protocol:
-
Alkylation (Williamson Ether Synthesis):
-
Dissolve the starting phenol (e.g., 4-iodophenol) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a base (e.g., potassium carbonate, K₂CO₃) to deprotonate the hydroxyl group, forming the phenoxide.
-
Add the desired alkyl halide (e.g., 1-bromododecane) and heat the mixture (e.g., at 80°C) until the reaction is complete, as monitored by TLC.
-
Perform an aqueous workup to remove salts and purify the resulting alkoxy-substituted aryl halide by column chromatography or recrystallization.[11]
-
-
Cross-Coupling (Sonogashira Reaction):
-
To a solution of the alkoxy-substituted aryl halide in a suitable solvent (e.g., THF/triethylamine), add the terminal alkyne (e.g., phenylacetylene or trimethylsilylacetylene).
-
Add the catalysts: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere (N₂ or Ar) until completion.
-
Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the final product by column chromatography.[12]
-
-
(Optional) Deprotection: If trimethylsilylacetylene was used, the TMS protecting group is easily removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield the terminal alkyne.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 5. Castro-Stephens Coupling [drugfuture.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1-Ethynyl-4-(pentyloxy)benzene
This document provides an in-depth technical guide for the safe handling, storage, and disposal of 1-Ethynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4). Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data with established safety principles to ensure procedural integrity and personal safety in the laboratory. Given the limited specific toxicological data for this compound, a proactive safety approach, grounded in the analysis of its structural motifs—a terminal alkyne and a substituted benzene ring—is essential.
Section 1: Compound Identification and Physicochemical Profile
1-Ethynyl-4-(pentyloxy)benzene is an organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, including bulk drug intermediates.[1] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| CAS Number | 79887-16-4 | [2][3] |
| Molecular Formula | C₁₃H₁₆O | [1] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | [3] |
| Common Synonyms | 4-n-Pentoxyphenylacetylene, 4-Pentoxyphenylacetylene | [1][2][3] |
| SMILES | CCCCCOC1=CC=C(C=C1)C#C | [3] |
| InChIKey | MKSWQHOPSDCVMS-UHFFFAOYSA-N | [1][3] |
Table 2: Physicochemical Properties
| Property | Value | Implication for Handling | Source |
| Boiling Point | 113-115°C at 2 mmHg | Low volatility under standard conditions, but vapor pressure will increase with heating. | [1] |
| Density | 1.0 ± 0.1 g/cm³ | Similar density to water. | [1] |
| XLogP3 | 4.1 - 4.4 | Indicates high lipophilicity, suggesting potential for absorption through the skin and bioaccumulation. | [1][2][3] |
| Hydrogen Bond Donor Count | 0 | Not a proton donor. | [2] |
| Hydrogen Bond Acceptor Count | 1 | The ether oxygen can act as a hydrogen bond acceptor. | [2] |
| Topological Polar Surface Area | 9.2 Ų | Low polarity, consistent with its lipophilicity. | [2] |
Section 2: Hazard Assessment - A Proactive, Structure-Based Approach
2.1 Analysis of Structural Analogues
Structurally similar compounds consistently exhibit a profile of irritation.
-
1-Ethynyl-4-isopropoxy-benzene is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4]
-
1-Ethynyl-4-methoxybenzene and 1-Ethynyl-4-nitrobenzene are known to cause skin and serious eye irritation.[5][6]
-
1-Ethynyl-4-fluorobenzene is also noted to cause skin, eye, and respiratory irritation.
2.2 Inherent Hazards of the Core Structure
-
Benzene Moiety: The presence of a benzene ring necessitates caution. Benzene itself is a known human carcinogen, with chronic exposure linked to blood disorders such as aplastic anemia and leukemia.[7][8] While substitution can alter toxicological properties, the fundamental hazard associated with the aromatic ring should not be disregarded.
-
Terminal Alkyne: The ethynyl group is a high-energy functional group. While this specific compound is not known to be shock-sensitive, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This reactivity must be considered in experimental design and equipment selection.
Based on this analysis, it is prudent to handle 1-Ethynyl-4-(pentyloxy)benzene as, at a minimum, a substance that is harmful if swallowed and causes skin, eye, and respiratory tract irritation.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, prioritizing engineering and administrative controls over sole reliance on PPE. This hierarchy is a cornerstone of modern laboratory safety.
References
- 1. echemi.com [echemi.com]
- 2. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. epa.gov [epa.gov]
Introduction: The Role of 1-Eth-1-ynyl-4-(pentyloxy)benzene in Modern Synthesis
An In-Depth Technical Guide to the Commercial Supply of 1-Eth-1-ynyl-4-(pentyloxy)benzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its synthesis, commercial availability, quality control, and applications. As a key building block in organic synthesis, understanding the procurement and validation of this compound is critical for experimental success.
This compound (CAS No. 79887-16-4) is an aromatic alkyne, a class of compounds that serve as versatile intermediates in organic chemistry.[1] Its structure, featuring a terminal alkyne and a pentyloxy-substituted phenyl ring, offers two key points of reactivity: the carbon-carbon triple bond and the aromatic ring. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions, making it a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science innovations.[2][3] The pentyloxy group imparts lipophilicity, which can be crucial for modulating the solubility and biological activity of target molecules.
This guide delves into the practical aspects of sourcing this compound, from understanding its synthetic origins to establishing robust quality control protocols upon receipt, ensuring the integrity of your research and development pipeline.
Core Chemical Properties and Synthetic Landscape
A foundational understanding of the molecule's properties and its common synthetic routes is essential for any researcher. This knowledge informs purification strategies and helps anticipate potential impurities from commercial sources.
Physicochemical and Structural Data
Quantitative data for this compound has been consolidated from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 79887-16-4 | PubChem[1] |
| Molecular Formula | C₁₃H₁₆O | PubChem[1] |
| Molecular Weight | 188.27 g/mol | PubChem[1] |
| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | PubChem[1] |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C#C | Alfa Chemistry[4] |
| Boiling Point | 113-115°C / 2mm Hg | HANGZHOU LEAP CHEM[5] |
| Density | 1.0 ± 0.1 g/cm³ | HANGZHOU LEAP CHEM[5] |
Prevailing Synthesis Methodology: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][8]
Causality of Reagent Choice:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the heart of the catalytic cycle, facilitating the oxidative addition of the aryl halide.[9]
-
Copper(I) Co-catalyst (e.g., CuI): The copper salt is crucial for activating the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling), prompting the development of copper-free variants for cleaner reactions.[8]
-
Amine Base (e.g., Et₃N, Et₂NH): The base serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the hydrogen halide byproduct.[7]
-
Reactants: The key starting materials are 1-halo-4-(pentyloxy)benzene (typically iodo- or bromo- for higher reactivity) and ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step, or acetylene gas itself.
Commercial Suppliers and Procurement Strategy
A variety of chemical suppliers list this compound in their catalogs, ranging from large distributors to specialized synthesis labs.
Identified Commercial Sources
The following table summarizes suppliers identified through chemical sourcing platforms. This list is not exhaustive but represents a cross-section of available vendors.
| Supplier | Location | Noted For |
| Alfa Chemistry | USA | Provides basic product specifications and hazard information.[4] |
| HANGZHOU LEAP CHEM CO., LTD. | China | A specialized fine chemical supplier for research and bulk manufacturing.[5] |
| Echemi (Platform) | Global | Lists multiple suppliers, including Amitychem, GIHI CHEMICALS CO.,LIMITED, and others.[10] |
| Santa Cruz Biotechnology, Inc. | USA | Research chemical supplier, lists the product for research use only.[11] |
| Pharmaffiliates | India | Supplier of intermediates and reference standards.[12] |
| HENAN SUNLAKE ENTERPRISE CORP. | China | Manufacturer and exporter of chemical raw materials with over 18 years of experience.[13] |
| Fine Synthesis | Lithuania | Lists the compound as part of its acetylene product class.[14] |
Choosing a Reliable Supplier
For researchers, selecting a supplier should transcend price alone. Key considerations include:
-
Availability of Technical Data: Reputable suppliers provide a Certificate of Analysis (CoA) with detailed purity information (e.g., from HPLC or GC) and characterization data (e.g., ¹H NMR, Mass Spec).
-
Consistency and Lot Traceability: For ongoing projects, lot-to-lot consistency is paramount. Choose suppliers with robust quality management systems.
-
Customer and Technical Support: Access to a technical support scientist can be invaluable for troubleshooting or inquiries about product specifications.
Quality Control and In-House Validation Protocol
Upon receiving a commercial batch of this compound, it is imperative to perform in-house validation to confirm its identity and purity. Do not rely solely on the supplier's CoA.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons, the pentyloxy chain protons, and the acetylenic proton. A supporting information document for a related synthesis provides expected chemical shifts.[15]
-
Expected ¹H NMR Peaks (CDCl₃): Signals corresponding to the terminal alkyne proton, aromatic protons in the para-substituted ring, and the aliphatic protons of the pentyloxy group (triplet for the methyl, triplet for the methylene adjacent to oxygen, and multiplets for the other methylenes).[15]
-
¹³C NMR: Confirms the carbon skeleton, with distinct signals for the two sp-hybridized alkyne carbons.[15]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (188.27 g/mol ). Techniques like GC-MS can simultaneously confirm purity and molecular weight.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and another absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.
Step-by-Step QC Workflow
This protocol outlines a self-validating system for incoming material qualification.
Step 1: Documentation Review
-
Cross-reference the received product's label, CAS number (79887-16-4), and lot number with the purchase order and the supplier's CoA.
Step 2: Physical Inspection
-
Visually inspect the material for expected appearance (e.g., color, physical state) and for any signs of contamination or degradation.
Step 3: Sample Preparation
-
Prepare a dilute solution of the compound in a deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a separate sample for GC-MS or LC-MS analysis according to standard lab procedures.
Step 4: Analytical Characterization
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Acquire a mass spectrum to confirm the molecular ion peak.
-
(Optional) Acquire an IR spectrum to confirm functional groups.
Step 5: Data Analysis and Verification
-
Compare the acquired spectra with reference data from the literature or the supplier's CoA.[15]
-
Verify that the integration of NMR peaks corresponds to the expected proton counts.
-
Check for the presence of significant impurity peaks, such as residual solvents or byproducts from the Sonogashira reaction (e.g., homocoupled alkyne).
Applications in Research and Drug Development
This compound is primarily used as a molecular scaffold. Its terminal alkyne is a gateway to a multitude of chemical transformations, including:
-
Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC) to form triazoles, a stable and common linker in medicinal chemistry.
-
Further Cross-Coupling Reactions: It can act as the alkyne partner in subsequent Sonogashira reactions to create internal, diarylalkynes.
-
Hydration and Addition Reactions: The triple bond can be functionalized through various addition reactions to introduce new functional groups and build molecular complexity.
Its utility lies in its ability to introduce a rigid alkynyl linker and a lipophilic phenyl-pentyloxy moiety into a target molecule, which can be used to explore structure-activity relationships (SAR) in drug discovery programs.
Safety, Handling, and Storage
While comprehensive safety data is not widely published, standard precautions for handling laboratory chemicals should be strictly followed.
-
Hazard Statements: Some suppliers note the hazard statement H302 (Harmful if swallowed).[4]
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
Always consult the material safety data sheet (MSDS) provided by your specific supplier for the most accurate and detailed safety information.
References
- 1. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arylation of Terminal Alkynes - ChemistryViews [chemistryviews.org]
- 3. tandfonline.com [tandfonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. jk-sci.com [jk-sci.com]
- 10. echemi.com [echemi.com]
- 11. scbt.com [scbt.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 14. Fine Synthesis [finesynthesis.lt]
- 15. rsc.org [rsc.org]
Methodological & Application
The Cornerstone of Advanced Mesogens: Applications of 1-Eth-1-ynyl-4-(pentyloxy)benzene in Liquid Crystal Synthesis
Introduction: The Strategic Importance of the Ethynyl Linkage in Liquid Crystal Design
The pursuit of novel liquid crystalline materials with tailored mesomorphic properties is a continuous endeavor in materials science, driven by the demand for advanced display technologies, photonics, and sensor applications. The molecular architecture of a liquid crystal (LC) dictates its physical properties, with the rigid core unit playing a pivotal role in determining the mesophase behavior, thermal stability, and optical anisotropy. Within the synthetic chemist's toolkit, terminal alkynes are invaluable building blocks for the construction of these rigid cores. 1-Eth-1-ynyl-4-(pentyloxy)benzene, with its terminal acetylene group and flexible pentyloxy tail, represents a key intermediate for the synthesis of a variety of calamitic (rod-shaped) liquid crystals, most notably those of the tolane class. The ethynyl linkage (–C≡C–) it provides is instrumental in extending the molecular length and enhancing the structural rigidity and polarizability anisotropy, all of which are crucial for the formation of stable nematic and smectic phases.
This application note provides a detailed guide for researchers and scientists on the utilization of this compound in the synthesis of advanced liquid crystalline materials. We will delve into the causality behind experimental choices, provide validated protocols for synthesis, and present expected material properties, thereby offering a comprehensive resource for the design and creation of next-generation mesogens.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 79887-16-4 | [1](--INVALID-LINK--) |
| Molecular Formula | C₁₃H₁₆O | [1](--INVALID-LINK--) |
| Molecular Weight | 188.27 g/mol | [1](--INVALID-LINK--) |
| Appearance | Colorless to pale yellow liquid or solid | [2](--INVALID-LINK--) |
| Boiling Point | 113-115 °C at 2 mmHg | [2](--INVALID-LINK--) |
| Density | ~1.0 g/cm³ | [2](--INVALID-LINK--) |
Core Synthetic Application: The Sonogashira Coupling
The primary application of this compound in liquid crystal synthesis is its participation in the Sonogashira cross-coupling reaction. This powerful and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[3](--INVALID-LINK--) The Sonogashira coupling is highly favored for liquid crystal synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, which are critical for the multi-step synthesis of complex mesogens.[4](--INVALID-LINK--)
The general workflow for the synthesis of a tolane-based liquid crystal using this compound is depicted below.
Caption: General workflow for the synthesis of a tolane liquid crystal.
Protocol 1: Synthesis of 4-Cyano-4'-(pentyloxy)tolane
This protocol details the synthesis of a representative tolane liquid crystal, 4-cyano-4'-(pentyloxy)tolane, which is expected to exhibit nematic mesomorphism. The choice of 4-bromobenzonitrile as the coupling partner introduces a polar cyano group, which is known to promote liquid crystallinity.[5](--INVALID-LINK--)
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and freshly distilled Et₃N via syringe.
-
To the stirred solution, add this compound (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-cyano-4'-(pentyloxy)tolane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. Performing the reaction under an inert atmosphere is crucial for achieving high yields.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
-
Copper(I) Co-catalyst: The copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.
-
Triethylamine as Base: The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
-
Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and residual catalyst to obtain a high-purity liquid crystal, which is necessary for accurate characterization of its mesomorphic properties.
Characterization and Expected Properties
The synthesized tolane liquid crystal should be characterized by standard analytical techniques to confirm its structure and purity (¹H NMR, ¹³C NMR, and Mass Spectrometry). The mesomorphic properties are then investigated using Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures and enthalpies, and Polarized Optical Microscopy (POM) to identify the liquid crystal phases by observing their characteristic textures.
Expected Mesomorphic Properties of 4-Cyano-4'-(pentyloxy)tolane:
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Nematic (Tm) | ~ 50-60 | ~ 20-25 |
| Nematic to Isotropic (Tc) | ~ 80-90 | ~ 0.5-1.0 |
Note: These are predicted values based on the properties of analogous tolane liquid crystals. Actual values may vary.
The nematic phase of this compound, when viewed under a polarized optical microscope, is expected to exhibit a characteristic schlieren or threaded texture.
Mechanism of the Sonogashira Coupling
A fundamental understanding of the reaction mechanism allows for troubleshooting and optimization of the synthetic protocol. The catalytic cycle of the Sonogashira coupling is a well-established process involving both palladium and copper intermediates.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Conclusion
This compound is a versatile and valuable building block in the synthesis of high-performance liquid crystals. Its ability to readily participate in the Sonogashira coupling reaction allows for the straightforward introduction of the rigid and linear ethynylphenyl moiety into molecular structures, enabling the rational design of mesogens with desired properties. The protocols and insights provided in this application note serve as a robust foundation for researchers in the field to explore and develop novel liquid crystalline materials for a wide array of technological applications.
References
Application Notes and Protocols for 1-Eth-1-ynyl-4-(pentyloxy)benzene in Organic Electronics
Introduction: Unveiling the Potential of a Liquid Crystalline Building Block
1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS 79887-16-4) is a molecule of significant interest in the field of organic electronics.[1][2][3] Its structure, featuring a rigid phenylacetylene core coupled with a flexible pentyloxy chain, imparts liquid crystalline properties that are highly advantageous for the fabrication of ordered thin films.[4] Such molecular ordering is crucial for efficient charge transport in organic semiconductor devices. This document provides a comprehensive guide for researchers and scientists on the potential applications and experimental protocols for utilizing this compound as a foundational material in the development of next-generation organic electronic devices. While this molecule is primarily recognized as an intermediate in the synthesis of more complex liquid crystals, its inherent properties suggest its utility as an active component in devices such as Organic Thin-Film Transistors (OTFTs).[5][6]
Physicochemical Properties
A thorough understanding of the material's properties is fundamental to its application.
| Property | Value | Reference |
| CAS Number | 79887-16-4 | [1] |
| Molecular Formula | C13H16O | [1] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| Boiling Point | 113-115°C at 2mm Hg | [3][5] |
| Density | ~1.0 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents (e.g., toluene, chloroform, tetrahydrofuran) | Inferred from structure |
| Material Category | Liquid Crystal Intermediate, Organic Semiconductor Building Block | [5][6] |
Core Application: Organic Thin-Film Transistors (OTFTs)
The molecular architecture of this compound makes it a promising candidate for the active semiconductor layer in OTFTs. The liquid crystalline nature of this material can facilitate the formation of highly ordered, uniform thin films through solution-based processing, a key requirement for achieving high charge carrier mobility.[7][8]
Principle of Operation in OTFTs
An OTFT is a field-effect transistor that uses an organic semiconductor material as the active layer. The device operates by modulating the flow of current between the source and drain electrodes through the application of a voltage to the gate electrode. The gate voltage induces an electric field across a dielectric layer, leading to the accumulation of charge carriers at the semiconductor-dielectric interface, thereby forming a conductive channel. The efficiency of charge transport within this channel is highly dependent on the molecular packing and orientation of the organic semiconductor.
Experimental Protocols
The following protocols provide a generalized framework for the fabrication and characterization of OTFTs using a liquid crystalline semiconductor like this compound. Optimization of specific parameters will be necessary to achieve optimal device performance.
Protocol 1: Bottom-Gate, Top-Contact OTFT Fabrication
This protocol outlines the fabrication of a common OTFT architecture using solution-based deposition techniques.
Materials and Equipment:
-
Substrate: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
Organic Semiconductor: this compound
-
Solvent: High-purity toluene or other suitable organic solvent
-
Dielectric Surface Treatment (optional): Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS)
-
Source/Drain Electrodes: Gold (Au)
-
Spin Coater
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Thermal Evaporator
-
Substrate cleaning supplies (acetone, isopropanol, deionized water, ultrasonic bath)
-
Hotplate
Workflow Diagram:
Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen and bake on a hotplate at 120°C for 20 minutes to remove any residual moisture.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the interface quality and promote favorable molecular ordering of the semiconductor, a self-assembled monolayer (SAM) can be applied to the SiO₂ surface.
-
For a hydrophobic surface, expose the substrates to HMDS vapor in a vacuum oven at 120°C for 30 minutes.
-
-
Semiconductor Solution Preparation:
-
Inside a glovebox, prepare a solution of this compound in toluene (e.g., 0.5 - 1.0 wt%).
-
Gently heat and stir the solution to ensure complete dissolution.
-
-
Spin Coating of the Semiconductor Layer:
-
Transfer the cleaned and surface-treated substrate to a spin coater inside the glovebox.
-
Deposit the semiconductor solution onto the substrate.
-
Spin coat at a suitable speed (e.g., 1500-3000 rpm) for a defined duration (e.g., 60 seconds) to achieve a uniform thin film. The optimal spin coating parameters will depend on the solution concentration and desired film thickness.
-
-
Thermal Annealing:
-
Anneal the substrate on a hotplate inside the glovebox. The annealing temperature and time are critical parameters and should be optimized based on the differential scanning calorimetry (DSC) data of this compound to correspond to its liquid crystalline phase transitions. This step is crucial for enhancing the crystallinity and molecular ordering of the film.
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating gold (e.g., 50 nm) through a shadow mask. The channel length and width are determined by the dimensions of the shadow mask.
-
-
Device Encapsulation (Optional):
-
To protect the device from atmospheric degradation, an encapsulation layer (e.g., a UV-curable epoxy or another inert polymer) can be applied.
-
Protocol 2: OTFT Characterization
This protocol describes the electrical characterization of the fabricated OTFTs.
Equipment:
-
Semiconductor parameter analyzer or source-measure units
-
Probe station in a dark, shielded box (to avoid photo-effects)
Characterization Workflow Diagram:
Caption: Workflow for the electrical characterization of an OTFT.
Procedure and Data Analysis:
-
Output Characteristics:
-
Measure the drain current (Id) as a function of the drain-source voltage (Vd) for a series of constant gate-source voltages (Vg).
-
This provides information on the current modulation and the presence of a linear and saturation regime.
-
-
Transfer Characteristics:
-
Measure the drain current (Id) as a function of the gate-source voltage (Vg) at a fixed, high drain-source voltage (in the saturation regime).
-
Plot log(Id) vs. Vg to determine the on/off ratio and sqrt(Id) vs. Vg to extract the field-effect mobility and threshold voltage.
-
-
Parameter Extraction:
-
Field-Effect Mobility (µ): In the saturation regime, the mobility can be calculated from the slope of the sqrt(Id) vs. Vg plot using the following equation:
I_d = (µ * C_i * W) / (2 * L) * (V_g - V_t)²
where:
-
C_i is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
V_t is the threshold voltage.
-
-
Threshold Voltage (Vt): This is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the sqrt(Id) vs. Vg plot.
-
On/Off Ratio: This is the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the log(Id) vs. Vg plot.
-
Expected Performance and Causality
For a p-type semiconductor like this compound is expected to be, the device should exhibit an increase in drain current with increasingly negative gate voltages. The performance of the OTFT is intrinsically linked to the quality of the semiconductor film. The liquid crystalline nature of this compound is the key to forming a well-ordered film upon annealing. This ordering minimizes grain boundaries and structural defects, which act as traps for charge carriers, thus enabling higher mobility. The choice of solvent and annealing conditions directly influences the degree of molecular packing and, consequently, the device performance.
Further Applications and Future Directions
While OTFTs represent a primary application, the unique electronic and self-assembling properties of this compound and its derivatives could be explored in other areas of organic electronics:
-
Organic Photovoltaics (OPVs): As a component in the active layer of bulk heterojunction solar cells, where its ordered structure could facilitate exciton diffusion and charge separation.
-
Organic Light-Emitting Diodes (OLEDs): As a host material in the emissive layer or as a component in charge-transport layers.
Further research should focus on the synthesis of polymers and larger conjugated systems derived from this compound to enhance its electronic properties and processability for these advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid crystals for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Organic Field-Effect Transistors Based on a Liquid-Crystalline Polymeric Semiconductor using SU-8 Gate Dielectrics on Flexible Substrates | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Crystals as Polycrystalline Materials for Organic Thin Film Transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: 1-Eth-1-ynyl-4-(pentyloxy)benzene as a Versatile Precursor for the Synthesis of Graphdiyne Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Graphdiyne, a New Carbon Allotrope
Graphdiyne (GDY) is a fascinating two-dimensional carbon allotrope, distinguished by the presence of both sp²- and sp-hybridized carbon atoms.[1][2] This unique atomic arrangement of benzene rings connected by diacetylenic linkages creates a structure with uniformly distributed pores and a high degree of π-conjugation.[1][3] These features bestow upon graphdiyne a natural band gap and remarkable electronic, mechanical, and chemical properties, setting it apart from its famous cousin, graphene.[4][5] The potential applications of graphdiyne are vast, spanning fields such as electronics, catalysis, energy storage, and even biomedical applications.[3][6][7]
The key to unlocking the potential of graphdiyne lies in the controlled synthesis of well-defined nanostructures.[8] This is where molecular precursors like 1-eth-1-ynyl-4-(pentyloxy)benzene play a pivotal role. This molecule, with its terminal alkyne group and tailored alkoxy chain, is an ideal building block for the bottom-up fabrication of graphdiyne nanostructures through acetylenic coupling reactions.[9][10][11] The pentyloxy group enhances solubility and can influence the self-assembly and final morphology of the resulting graphdiyne material. This application note provides a comprehensive guide to the synthesis of this compound and its subsequent use in the fabrication of graphdiyne nanostructures.
Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction.[12][13] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[14][15] The causality behind this choice lies in the reaction's high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
Protocol: Sonogashira Coupling for this compound
This protocol outlines the synthesis of this compound from 1-iodo-4-(pentyloxy)benzene and ethynyltrimethylsilane, followed by deprotection.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |
| 1-Iodo-4-(pentyloxy)benzene | C₁₁H₁₅IO | 306.14 | 79887-14-2 |
| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22 | 1066-54-2 |
| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 |
| Copper(I) iodide | CuI | 190.45 | 7681-65-4 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 |
| Potassium carbonate | K₂CO₃ | 138.21 | 584-08-7 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated aq. Ammonium Chloride | NH₄Cl | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-iodo-4-(pentyloxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) in a mixture of anhydrous THF and triethylamine (2:1 v/v).
-
Addition of Alkyne: To the stirring solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature. The causality for using a trimethylsilyl-protected alkyne is to prevent self-coupling (Glaser coupling) of the terminal alkyne.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Silylated Intermediate: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the trimethylsilyl-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a mixture of methanol and dichloromethane. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours. The causality here is that the mild base is sufficient to cleave the silicon-carbon bond without affecting other functional groups.
-
Final Purification: After the deprotection is complete (monitored by TLC), filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to obtain pure this compound.[16][17][18][19][20][21][]
Expected Outcome: this compound is typically obtained as a pale yellow oil or low-melting solid. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of Graphdiyne Nanostructures
The synthesis of graphdiyne from this compound is generally achieved through a homocoupling reaction, such as the Glaser-Hay coupling or Eglinton coupling. These reactions involve the oxidative coupling of terminal alkynes in the presence of a copper catalyst.[9][10][23][24] The choice of reaction conditions, including the catalyst, solvent, temperature, and substrate, can significantly influence the morphology and quality of the resulting graphdiyne nanostructures.[8] For instance, performing the reaction on a copper foil surface can lead to the formation of graphdiyne films or nanowalls.[9][23] A solution-phase synthesis can yield graphdiyne powders or be used for van der Waals epitaxy on substrates like graphene.[25][26][27]
Protocol: Surface-Assisted Synthesis of Graphdiyne Nanowalls
This protocol describes the synthesis of graphdiyne nanowalls on a copper substrate, adapted from established methods.[9][10][23]
Materials and Reagents:
| Reagent | Formula | CAS No. |
| This compound | C₁₃H₁₆O | 79887-16-4 |
| Copper Foil (high purity) | Cu | 7440-50-8 |
| Pyridine, anhydrous | C₅H₅N | 110-86-1 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 110-18-9 |
| Acetone | C₃H₆O | 67-64-1 |
| Hydrochloric Acid (HCl), dilute | HCl | 7647-01-0 |
Step-by-Step Procedure:
-
Substrate Preparation: Clean a piece of high-purity copper foil by sonicating in dilute hydrochloric acid, followed by deionized water and acetone to remove any surface oxides and organic contaminants. Dry the foil under a stream of nitrogen.
-
Reaction Solution Preparation: Prepare a solution of this compound in a mixture of anhydrous pyridine and TMEDA. The ratio of pyridine to TMEDA is a critical parameter that influences the dissolution of copper ions and the reaction rate.[9][23] A typical starting point is a 5:1 to 10:1 v/v ratio.
-
Reaction Setup: Place the cleaned copper foil in a reaction vessel. Transfer the precursor solution into the vessel, ensuring the copper foil is fully submerged. The setup should be maintained under an inert atmosphere (e.g., Argon).
-
Growth of Nanowalls: Heat the reaction mixture to a specific temperature (e.g., 50-80 °C) and maintain for 24-48 hours. The copper foil acts as both the substrate and a source of catalytic copper ions. TMEDA, a stronger base than pyridine, facilitates the deprotonation of the alkyne and promotes the coupling reaction.[9][23] The vertical growth of nanowalls is attributed to a rapid Glaser-Hay coupling at catalytic sites formed on the copper surface.[10][23]
-
Washing and Drying: After the reaction, carefully remove the copper foil from the solution. Wash it sequentially with pyridine, acetone, and dichloromethane to remove any unreacted monomer and oligomers. Dry the sample under vacuum.
Visualization of the Experimental Workflow:
Caption: Workflow for the synthesis of graphdiyne nanowalls.
Characterization of Graphdiyne Nanostructures
A comprehensive characterization is essential to confirm the successful synthesis of graphdiyne and to understand its structural and physical properties. A suite of analytical techniques is typically employed.[28]
Common Characterization Techniques:
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Morphology, surface topography, and dimensions of the nanostructures (e.g., nanowalls). |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of the atomic lattice, and Selected Area Electron Diffraction (SAED) to confirm crystallinity. |
| Atomic Force Microscopy (AFM) | High-resolution topographical imaging and thickness measurements of the graphdiyne films. |
| Raman Spectroscopy | Vibrational modes characteristic of the graphdiyne structure, including the prominent peaks for the C≡C stretching (acetylenic bonds) and the sp²-carbon network.[9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of carbon (distinguishing between sp² and sp hybridization). |
| UV-Vis Spectroscopy | Electronic properties and π-conjugation within the graphdiyne network.[9][10] |
Visualization of Graphdiyne Formation:
Caption: Schematic of graphdiyne formation from monomers.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the bottom-up synthesis of graphdiyne nanostructures. The protocols outlined in this application note provide a solid foundation for researchers to fabricate and explore this exciting new carbon allotrope. The ability to tune the molecular precursor and the reaction conditions opens up a vast landscape for creating graphdiyne-based materials with tailored properties.[29] As synthetic methodologies continue to improve, we can expect to see graphdiyne play an increasingly important role in the development of next-generation technologies, from high-performance electronics to novel therapeutic platforms.[30]
References
- 1. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Graphdiyne: synthesis, properties, and applications. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanostructured Graphdiyne: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. echemi.com [echemi.com]
- 17. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 18. Fine Synthesis [finesynthesis.lt]
- 19. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. scbt.com [scbt.com]
- 23. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Ultrathin graphdiyne film on graphene through solution-phase van der Waals epitaxy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 28. Structural Characterization and Identification of Graphdiyne and Graphdiyne-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Facile and large-scale synthesis of polymorphic graphdiyne catalyzed by transition metal salts for organic pollutant removal - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06653F [pubs.rsc.org]
experimental protocol for Sonogashira coupling with 1-Eth-1-ynyl-4-(pentyloxy)benzene
An Application Note for the Synthesis of Arylalkynes via Sonogashira Coupling with 1-Ethynyl-4-(pentyloxy)benzene
Introduction: The Strategic Importance of the Sonogashira Coupling
The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the array of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency and reliability in forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in numerous fields, including pharmaceuticals, natural product synthesis, and materials science.[1][3] A key advantage of the Sonogashira coupling is its operation under mild conditions, often at room temperature, which allows for excellent functional group tolerance.[1][4]
This application note provides a detailed experimental protocol for the Sonogashira coupling using 1-ethynyl-4-(pentyloxy)benzene, a versatile terminal alkyne. This building block is of interest in the development of functional organic materials due to the electronic properties conferred by the arylalkyne moiety and the solubility provided by the pentyloxy group. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, and outline methods for purification and characterization, providing researchers with a robust framework for its successful application. The molecular formula for 1-ethynyl-4-(pentyloxy)benzene is C₁₃H₁₆O, and its molecular weight is approximately 188.26 g/mol .[5][6]
The Mechanism: A Dual Catalytic Cycle
The efficacy of the Sonogashira reaction stems from the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] This dual-catalyst system allows the reaction to proceed at a much faster rate and under milder conditions than palladium-only systems.[7]
The Palladium Cycle:
-
Reductive Generation of Pd(0): If a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant in the mixture.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[4][9] This is often the rate-determining step of the overall reaction.[7][10] The reactivity order for the halide is I > OTf > Br >> Cl.[4]
-
Transmetalation: The Pd(II) complex receives the acetylide group from the activated copper acetylide species generated in the copper cycle. This step forms a new Pd(II)-alkynyl complex and regenerates the copper catalyst.[4]
-
Reductive Elimination: The final step involves cis-trans isomerization followed by reductive elimination from the Pd(II) complex to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne.[1]
-
Deprotonation and Acetylide Formation: In the presence of the amine base, the terminal alkyne is deprotonated to form a copper(I) acetylide.[4][9] This species is more nucleophilic than the terminal alkyne itself, acting as an activated form for the coupling reaction.[1]
The base, typically an amine like triethylamine or diisopropylamine, serves a dual purpose: it acts as a proton scavenger to neutralize the hydrogen halide (HX) byproduct formed during the reaction and can also serve as the solvent.[1][4]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1-Eth-1-ynyl-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Substituted Polyacetylenes
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique optical, electronic, and physical properties. The backbone of alternating double bonds imparts these materials with characteristics suitable for a range of applications, including as organic semiconductors, components of electroluminescent devices, and highly permeable membranes. The specific properties of the polymer can be finely tuned by the nature of the substituent on the acetylene monomer.
This guide focuses on the polymerization of 1-Eth-1-ynyl-4-(pentyloxy)benzene, a monomer poised for the creation of functional polymeric materials. The pentyloxy group enhances solubility in common organic solvents, a crucial factor for processability, while the phenylacetylene core contributes to the desirable electronic and photophysical properties of the resulting polymer. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of poly[this compound], with a primary focus on rhodium-catalyzed living polymerization, a method offering excellent control over polymer molecular weight and architecture.
Monomer Profile: this compound
A thorough understanding of the monomer is fundamental to a successful polymerization.
Structure:
Figure 1: Experimental workflow for the rhodium-catalyzed polymerization.
Step-by-Step Procedure:
-
Catalyst Solution Preparation: In a glovebox or under a steady stream of inert gas, add [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 2.8 µL, 0.02 mmol) to a dry Schlenk flask. Add anhydrous THF (e.g., 5 mL) and stir until the catalyst precursor is fully dissolved. The solution should be a clear, yellowish color. The triethylamine acts as a co-catalyst, facilitating the formation of the active rhodium species.
-
Monomer Solution Preparation: In a separate dry Schlenk flask, dissolve this compound (e.g., 188.3 mg, 1.0 mmol) in anhydrous THF (e.g., 5 mL).
-
Polymerization: Using a gas-tight syringe, add the monomer solution to the vigorously stirring catalyst solution at room temperature (20-25 °C). The reaction mixture will typically change color, often darkening, as the polymerization proceeds.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
Polymer Isolation: Once the desired conversion is reached (or after a set reaction time, e.g., 24 hours), quench the polymerization by slowly adding the viscous polymer solution to a beaker containing a large excess of a non-solvent, such as methanol (e.g., 100 mL), with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Allow the precipitate to stir in methanol for a few hours to ensure complete precipitation and removal of any unreacted monomer and catalyst residues.
-
Drying: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product, poly[this compound], should be a colored solid (typically yellow to orange).
Characterization of Poly[this compound]
The resulting polymer should be thoroughly characterized to determine its molecular weight, polydispersity, and structural integrity.
Polymerization Mechanism Diagram:
Figure 2: Simplified coordination-insertion polymerization mechanism.
Expected Polymer Properties:
While specific data for poly[this compound] is not widely published, data from analogous poly(alkoxy-substituted phenylacetylene)s can provide expected ranges for key parameters.
| Parameter | Expected Value/Observation | Analytical Technique |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol (tunable by monomer/catalyst ratio) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.5 (indicative of a controlled/living polymerization) | Gel Permeation Chromatography (GPC) |
| ¹H NMR | Broadening of aromatic and vinyl proton signals compared to the monomer. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Appearance of signals corresponding to the polyene backbone. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| FTIR | Disappearance of the sharp C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) of the monomer. | Fourier-Transform Infrared (FTIR) Spectroscopy |
| UV-Vis Spectroscopy | Broad absorption band in the UV-visible region, indicative of a conjugated system. | UV-Visible Spectroscopy |
| Thermal Stability | Stable to temperatures above 200 °C. | Thermogravimetric Analysis (TGA) |
Potential Applications in Research and Development
The unique combination of a conjugated backbone and solubilizing alkoxy side chains makes poly[this compound] a promising candidate for various applications:
-
Organic Electronics: The conjugated nature of the polymer backbone suggests potential use as an active layer in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.
-
Sensor Technology: The electronic properties of the polymer can be sensitive to the presence of certain analytes, making it a candidate for chemical and biological sensors.
-
Membrane Separations: Substituted polyacetylenes are known for their high gas permeability, suggesting potential applications in gas separation membranes.
-
Drug Delivery: The polymer could be functionalized to act as a carrier for therapeutic agents, with the potential for controlled release.
Conclusion and Future Outlook
The rhodium-catalyzed polymerization of this compound offers a reliable and controllable route to a functional polyacetylene derivative. The resulting polymer, with its enhanced solubility and tunable electronic properties, holds considerable promise for a variety of advanced material applications. Further research into the optimization of polymerization conditions, detailed characterization of the polymer's properties, and exploration of its performance in various devices will be crucial in fully realizing its potential. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this exciting class of materials.
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-Eth-1-ynyl-4-(pentyloxy)benzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the chemical environment and connectivity of atoms. This application note delivers an in-depth guide to the ¹H and ¹³C NMR characterization of 1-eth-1-ynyl-4-(pentyloxy)benzene, a disubstituted aromatic compound featuring both an alkoxy chain and a terminal alkyne. Such compounds are valuable building blocks in materials science and medicinal chemistry.
This document provides field-proven protocols for sample preparation and data acquisition, followed by a detailed analysis of the expected spectral features. The causality behind experimental choices is explained to empower researchers to not only replicate the results but also adapt these principles to analogous molecular systems.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following atom numbering scheme is used for this compound. This systematic numbering is essential for unambiguously correlating NMR signals to their corresponding nuclei within the molecule.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Experimental Protocols
Materials and Instrumentation
-
Analyte: this compound (10-20 mg)
-
Solvent: Deuterated Chloroform (CDCl₃), ≥99.8% D
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad, Norell)[1][2].
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a standard probe.
Sample Preparation Protocol
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[1] The following protocol ensures a homogeneous sample, which is critical for achieving sharp, well-resolved signals and enabling accurate magnetic field shimming.
-
Weighing: Accurately weigh 10-20 mg of the analyte. This amount provides a sufficient concentration for a strong signal-to-noise ratio (S/N) in both ¹H and ¹³C experiments without significant concentration-dependent effects.[2][3]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small, clean vial. CDCl₃ is selected for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent signals for chemical shift calibration.[1][4][5]
-
Transfer: Using a glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[3]
-
Volume Adjustment: Ensure the final sample height in the NMR tube is 4.0-5.0 cm (approximately 0.55-0.7 mL).[3][4] This specific height is optimal for modern spectrometers, as it ensures the sample fully occupies the detection volume of the receiver coil, maximizing sensitivity and simplifying the shimming process.[1][6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition Workflow
The acquisition of high-quality NMR data requires the careful selection of experimental parameters. The workflow below outlines the key stages from sample insertion to final data analysis.
Figure 2: General workflow for NMR data acquisition and analysis.
3.3.1 ¹H NMR Acquisition Parameters
The parameters below are optimized for a standard qualitative and quantitative ¹H NMR experiment on a small organic molecule.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Spectral Width | -2 to 12 ppm | Encompasses the full range of expected proton signals for organic molecules.[5] |
| Number of Scans (ns) | 16 - 64 | Provides sufficient S/N for a ~10 mg sample. S/N increases with the square root of the number of scans.[7] |
| Relaxation Delay (d1) | 2.0 - 5.0 s | Ensures near-complete relaxation of protons between pulses, which is critical for accurate signal integration.[8] |
| Acquisition Time (aq) | ~4 s | Allows for the decay of the Free Induction Decay (FID) signal, leading to better resolution.[5][9] |
3.3.2 ¹³C{¹H} NMR Acquisition Parameters
Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required to achieve an adequate S/N ratio. Proton decoupling is employed to simplify the spectrum and enhance sensitivity.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled pulse experiment with power gating to minimize sample heating.[5] |
| Spectral Width | 0 to 200 ppm | Covers the typical chemical shift range for carbon atoms in most organic compounds. |
| Number of Scans (ns) | 1024 - 4096 | Necessary to overcome the low natural abundance and lower gyromagnetic ratio of ¹³C.[5] |
| Relaxation Delay (d1) | 2.0 s | A standard delay suitable for most carbons in small molecules.[5] |
| Acquisition Time (aq) | ~1-2 s | Provides a good balance between resolution and experimental time for ¹³C NMR.[5] |
Spectral Analysis and Discussion
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, alkoxy, and alkyne protons.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H14 (≡C-H) | ~3.0 | Singlet (s) | - | 1H |
| H2, H6 | ~6.85 | Doublet (d) | ~8.8 | 2H |
| H3, H5 | ~7.40 | Doublet (d) | ~8.8 | 2H |
| H8 (-OCH₂-) | ~3.95 | Triplet (t) | ~6.6 | 2H |
| H9 (-OCH₂CH ₂-) | ~1.80 | Multiplet (m) | - | 2H |
| H10, H11 | ~1.40 | Multiplet (m) | - | 4H |
| H12 (-CH₃) | ~0.93 | Triplet (t) | ~7.0 | 3H |
-
Aromatic Region (δ 6.8-7.5 ppm): The para-disubstituted benzene ring gives rise to a characteristic AA'BB' system, which simplifies to two distinct doublets at 400 MHz.[10]
-
The protons ortho to the electron-donating pentyloxy group (H2, H6) are shielded and appear upfield around δ 6.85 ppm.[11][12]
-
The protons ortho to the weakly electron-withdrawing ethynyl group (H3, H5) are deshielded and appear downfield around δ 7.40 ppm. Both signals appear as doublets due to ortho-coupling (³J ≈ 7-10 Hz) with their respective neighbors.[13]
-
-
Alkynyl Proton (δ ~3.0 ppm): The terminal alkyne proton (H14) appears as a sharp singlet. Its chemical shift is significantly upfield compared to vinylic or aromatic protons.[14][15] This shielding effect is caused by the magnetic anisotropy of the carbon-carbon triple bond, where the circulation of π-electrons generates an induced magnetic field that opposes the external field along the alkyne axis.[16][17]
-
Pentyloxy Chain (δ 0.9-4.0 ppm):
-
The methylene protons directly attached to the electronegative oxygen atom (H8) are the most deshielded of the aliphatic chain, appearing as a triplet around δ 3.95 ppm due to coupling with the adjacent H9 protons.[11]
-
The terminal methyl group (H12) is the most shielded, resonating as a triplet around δ 0.93 ppm.
-
The remaining methylene protons (H9, H10, H11) produce overlapping multiplets in the upfield region (δ 1.3-1.9 ppm).
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as symmetry renders C2/C6, C3/C5, and C10/C11 chemically equivalent.
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C1 (-O-C =) | ~159.5 | Attached to electronegative oxygen, highly deshielded. |
| C3, C5 | ~133.5 | Aromatic CH ortho to the ethynyl group. |
| C2, C6 | ~114.8 | Aromatic CH ortho to the pentyloxy group, shielded by electron donation. |
| C4 (-C -C≡) | ~115.5 | Quaternary aromatic carbon attached to the alkyne. |
| C13 (-C ≡CH) | ~83.5 | sp-hybridized internal alkyne carbon.[18] |
| C14 (≡C H) | ~77.5 | sp-hybridized terminal alkyne carbon.[18] |
| C8 (-OC H₂-) | ~68.2 | Aliphatic carbon attached to oxygen. |
| C9, C10, C11 | ~28.9, ~28.2, ~22.5 | Aliphatic methylene carbons of the pentyloxy chain. |
| C12 (-C H₃) | ~14.0 | Terminal methyl carbon, most shielded. |
-
Aromatic & Alkynyl Carbons (δ 77-160 ppm): The carbon attached to the oxygen (C1) is the most deshielded due to the large inductive effect of oxygen. The sp-hybridized alkyne carbons (C13, C14) resonate in their characteristic region between 70-85 ppm.[18] Due to symmetry, the four aromatic CH carbons produce only two signals (C2/C6 and C3/C5).[10]
-
Aliphatic Carbons (δ 14-70 ppm): The pentyloxy chain carbons show a clear trend of increasing shielding with increasing distance from the electronegative oxygen atom, from C8 (~68.2 ppm) to C12 (~14.0 ppm).
Conclusion
This application note provides a robust and detailed framework for the definitive structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. The outlined protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible spectra. The comprehensive analysis and assignment of the expected signals, grounded in fundamental principles of chemical shift and coupling, serve as an authoritative reference for researchers in synthetic chemistry, drug development, and materials science.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. scribd.com [scribd.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chemical shift table [quimicaorganica.org]
- 15. Chemical Shifts: Proton [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 18. Alkynes | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynes: A Detailed Guide Featuring 1-Eth-1-ynyl-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Click Chemistry
"Click chemistry," a concept first introduced by K.B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, particularly in the realms of drug discovery and materials science.[1][2] This modular approach focuses on a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds.[3] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and specificity.[4][5]
The CuAAC reaction boasts an impressive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1] This reaction is celebrated for its high yield, broad scope, and the formation of byproducts that are easily removed, often without the need for chromatography.[1] Furthermore, its ability to proceed under mild, often aqueous conditions, and its tolerance of a wide array of functional groups make it an invaluable tool for bioconjugation and the synthesis of complex molecules.[6][] This guide will provide a detailed exploration of the CuAAC reaction, with a specific focus on the use of terminal alkynes like 1-Eth-1-ynyl-4-(pentyloxy)benzene, a versatile building block in synthetic chemistry.[8][9]
Mechanistic Insights: The Dinuclear Copper Pathway
While initial hypotheses suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism for the CuAAC reaction.[10][11] This understanding is crucial for optimizing reaction conditions and troubleshooting.
The catalytic cycle can be summarized as follows:
-
Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5]
-
Copper-Alkyne Complexation: The Cu(I) ion coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[12]
-
Formation of a Dinuclear Copper Acetylide: A second Cu(I) ion coordinates to the copper acetylide, forming a dinuclear intermediate. This step is believed to be key to the reaction's high efficiency.[10][12]
-
Azide Coordination and Cycloaddition: The azide coordinates to one of the copper centers, followed by a cycloaddition reaction to form a six-membered copper metallacycle.[1]
-
Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, thus closing the catalytic cycle.[1]
Figure 1: Simplified workflow of the CuAAC reaction mechanism.
The Role of Ligands in Optimizing CuAAC Reactions
The efficiency and biocompatibility of CuAAC reactions can be significantly enhanced through the use of accelerating ligands.[13] These ligands stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form and reducing cytotoxicity, which is particularly important in biological applications.[14][15]
Commonly used ligands include:
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A widely used, water-insoluble ligand.[16]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that allows the reaction to be performed in aqueous media without organic co-solvents.[16][17]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation, water-soluble ligand known to dramatically accelerate reaction rates and suppress cytotoxicity.[16]
The choice of ligand depends on the specific application, with water-soluble ligands like THPTA and BTTAA being preferable for bioconjugation reactions.[18]
Experimental Protocols: A Step-by-Step Guide
This section provides a general protocol for a CuAAC reaction using this compound as the terminal alkyne. This protocol can be adapted for various azides and scaled as needed.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >95% |
| Azide of choice | Commercially Available or Synthesized | >95% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | ACS Grade |
| Sodium Ascorbate | Standard Supplier | >99% |
| THPTA Ligand | Commercially Available | >95% |
| Solvents (e.g., t-BuOH/H₂O, DMSO) | Standard Supplier | Anhydrous/HPLC Grade |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[19]
-
Handle all chemicals in a well-ventilated fume hood.[19]
-
Organic azides can be energetic compounds. While many are stable at room temperature, it is crucial to assess the C/N ratio and handle with care, especially when working with small molecules containing multiple azide groups.[20]
-
The CuAAC reaction is exothermic; for reactions with high concentrations of reagents, ensure proper heat dissipation.[21]
Protocol for a Small-Scale CuAAC Reaction (1 mmol scale):
-
Reagent Preparation:
-
Prepare stock solutions of the reagents in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water). A typical concentration for stock solutions is 1 M for the alkyne and azide, 100 mM for CuSO₄, 500 mM for THPTA, and 1 M for sodium ascorbate.
-
-
Reaction Setup:
-
To a clean, dry reaction vial, add 1.0 mL of the 1 M this compound solution (1.0 mmol).
-
Add 1.0 mL of the 1 M azide solution (1.0 mmol).
-
Add the desired solvent to achieve the final reaction concentration (e.g., to a total volume of 10 mL).
-
-
Catalyst Preparation and Addition:
-
In a separate vial, premix the copper source and the ligand. For a 1 mol% catalyst loading, add 100 µL of the 100 mM CuSO₄ solution (0.01 mmol) and 20 µL of the 500 mM THPTA solution (0.01 mmol). Allow this mixture to stand for a few minutes.[22]
-
Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding 100 µL of the 1 M sodium ascorbate solution (0.1 mmol, 10 mol%). A color change is often observed upon addition of the ascorbate.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-2 hours.[21]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble components.
-
Drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure will yield the crude product.
-
Purification of the resulting triazole can be achieved by column chromatography on silica gel.[23] It is important to note that even after chromatography, trace amounts of copper may remain coordinated to the triazole product.[24][25]
-
Figure 2: General experimental workflow for a CuAAC reaction.
Troubleshooting and Optimization
While the CuAAC reaction is generally robust, certain factors can influence its outcome.
| Problem | Potential Cause | Solution |
| Low or No Yield | Inactive catalyst (Cu(II) present) | Ensure sufficient reducing agent (sodium ascorbate) is present.[26] Use an accelerating ligand to stabilize Cu(I).[15] |
| Poor quality reagents | Use high-purity starting materials and solvents.[18] | |
| Steric hindrance | Increase reaction time or temperature.[18] | |
| Side Reactions | Oxidative homocoupling of the alkyne | Maintain a slight excess of sodium ascorbate.[1] |
| Copper-mediated degradation of biomolecules | Use a stabilizing ligand and consider adding a radical scavenger like aminoguanidine.[21] | |
| Difficulty in Purification | Copper contamination of the product | Employ thorough aqueous washes. Consider using a copper-chelating resin.[24] |
Applications in Drug Development and Beyond
The versatility of click chemistry has made it an indispensable tool in pharmaceutical sciences and chemical biology.[27][28]
-
Drug Discovery: Click chemistry facilitates the rapid synthesis of large compound libraries for high-throughput screening, accelerating the identification of new drug candidates.[29][30] The triazole ring formed in the CuAAC reaction can act as a stable linker or a pharmacophore in biologically active molecules.[]
-
Bioconjugation: The bioorthogonal nature of the azide and alkyne groups allows for the specific labeling of biomolecules, such as proteins and nucleic acids, in complex biological systems without interfering with native biochemical processes.[2][3]
-
Materials Science: Click chemistry is employed in the synthesis of polymers and the modification of surfaces to create novel materials with tailored properties.[32]
-
Diagnostics and Imaging: The ability to attach imaging agents to targeting moieties via click chemistry has advanced the development of diagnostic tools and molecular imaging techniques.[]
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a powerful and versatile reaction that exemplifies the principles of click chemistry. Its high efficiency, selectivity, and broad functional group tolerance have established it as a go-to method for the synthesis of complex molecules in a variety of scientific disciplines. By understanding the underlying mechanism and optimizing reaction conditions, researchers can effectively harness the power of this reaction for applications ranging from drug discovery to materials science. The use of terminal alkynes like this compound further expands the synthetic possibilities, enabling the creation of a diverse array of functional molecules.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. A review on click chemistry [wisdomlib.org]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. bioclone.net [bioclone.net]
- 8. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Click reaction ligands | BroadPharm [broadpharm.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. rjptonline.org [rjptonline.org]
- 29. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of Substituted Polyacetylenes from 1-Eth-1-ynyl-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted Polyacetylenes
Substituted polyacetylenes represent a versatile class of conjugated polymers with significant potential across various scientific domains, including organic electronics, sensor technology, and advanced materials.[1][2] Their rigid, helical backbone, a consequence of alternating double bonds, endows them with unique photoelectronic properties and high gas permeability.[2][3] The true value of these polymers, however, lies in their "substituents"—the functional groups attached to the polyacetylene chain. By carefully selecting these side groups, researchers can fine-tune the polymer's solubility, stability, and electronic characteristics to meet the specific demands of an application.[4]
This guide focuses on the synthesis of a key monomer, 1-Eth-1-ynyl-4-(pentyloxy)benzene , and its subsequent controlled polymerization to yield poly(this compound). The inclusion of the 4-(pentyloxy)benzene side group enhances solubility in common organic solvents, a crucial factor for processability, while modulating the electronic properties of the conjugated backbone. We will delve into the causality behind the chosen synthetic routes and polymerization techniques, providing detailed, field-proven protocols for reproducible results.
Part 1: Monomer Synthesis via Sonogashira Coupling
The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper(I) complexes.[4][5] The choice of this method is dictated by its high efficiency, mild reaction conditions, and tolerance of various functional groups, making it a cornerstone of modern organic synthesis.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is employed. The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) salt facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[5]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide byproduct generated during the reaction.[5]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling), and to ensure the stability of the catalyst.[6]
-
Starting Materials: We begin with 1-iodo-4-(pentyloxy)benzene and trimethylsilylacetylene (TMSA). The iodo-substituted benzene is more reactive than its bromo- or chloro-analogs in Sonogashira coupling. Using TMSA followed by a deprotection step is a common strategy to introduce a terminal alkyne, as TMSA is less prone to homocoupling than acetylene gas.[7]
Experimental Workflow: Monomer Synthesis
Caption: Workflow for the two-step synthesis of the target monomer.
Protocol 1: Synthesis of this compound
Materials:
-
1-Iodo-4-(pentyloxy)benzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-(pentyloxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous TEA via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-(trimethylsilyl)ethynyl-4-(pentyloxy)benzene.
-
-
Deprotection of the Silyl Group:
-
Dissolve the purified product from the previous step in a mixture of methanol and THF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.[7]
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product, this compound, can be further purified by column chromatography if necessary. Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Part 2: Rhodium-Catalyzed Living Polymerization
The polymerization of substituted acetylenes can be achieved using various transition metal catalysts, but rhodium(I) complexes are particularly effective for achieving a controlled, "living" polymerization.[1][8] A living polymerization is characterized by the absence of irreversible termination or chain transfer steps, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, Đ or PDI).[9] This level of control is paramount for creating well-defined materials for high-performance applications.
Causality of Experimental Choices:
-
Rhodium(I) Catalyst: Cationic rhodium(I) complexes, such as those containing a norbornadiene (nbd) ligand and a hemilabile phosphine ligand (e.g., [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]), have proven highly efficient.[10] The hemilabile ligand can coordinate to the rhodium center through both the phosphorus and nitrogen atoms. The dissociation of the weaker N-Rh bond can open up a coordination site for the monomer, facilitating the insertion polymerization mechanism.
-
Stereochemistry: Rhodium-catalyzed polymerization of phenylacetylenes typically yields polymers with a highly stereoregular cis-transoidal conformation.[8] This regular structure is crucial for achieving desirable material properties, such as crystallinity and efficient charge transport.
-
Reaction Conditions: The polymerization is generally carried out under an inert atmosphere at room temperature. The choice of solvent (e.g., THF, chloroform) can influence the polymerization kinetics and the solubility of the resulting polymer. The reaction is typically quenched by adding a non-solvent like methanol to precipitate the polymer.
Experimental Workflow: Polymerization
Caption: General workflow for the Rh-catalyzed living polymerization.
Protocol 2: Polymerization of this compound
This protocol is adapted from the successful polymerization of analogous 4-alkoxy-substituted phenylacetylenes.[10]
Materials:
-
This compound (monomer)
-
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst) or a similar Rh(I) complex like [Rh(nbd)Cl]₂
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a glovebox or under an argon atmosphere using Schlenk techniques, prepare a solution of the rhodium catalyst in anhydrous THF. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization. A typical ratio is 100:1 to 500:1.
-
Initiation: In a separate Schlenk flask, dissolve the this compound monomer in anhydrous THF.
-
Polymerization: Add the catalyst solution to the monomer solution via syringe. The solution will typically undergo a color change, indicating the start of polymerization.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the catalyst activity and desired conversion. The viscosity of the solution will increase as the polymer chains grow.
-
Termination and Precipitation: Once the desired reaction time is reached, quench the polymerization by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Isolation: The polymer will precipitate as a solid. Collect the polymer by filtration, wash it thoroughly with methanol to remove any residual monomer and catalyst, and dry it under vacuum at 40-60 °C to a constant weight.
Part 3: Polymer Characterization and Expected Results
Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer. The primary techniques are Gel Permeation Chromatography (GPC) for molecular weight analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[11]
Gel Permeation Chromatography (GPC/SEC)
GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[2] For a successful living polymerization, a narrow, monomodal distribution is expected, with a Đ value typically below 1.5.
Table 1: Representative GPC Data for Poly(4-alkoxyphenylacetylene)s (Data adapted from polymerization of analogous monomers with [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] catalyst)[10]
| Monomer Substituent (R) | [M]/[C] Ratio | Polymer Yield (%) | Mₙ (× 10⁶ g/mol ) | Đ (Mₙ/Mₙ) |
| 4-Methoxy | 200 | 99 | 1.70 | 1.15 |
| 4-Butoxy | 200 | 99 | 2.72 | 1.19 |
| 4-Pentyloxy (Expected) | 200 | >95 | ~2.0 - 3.0 | < 1.2 |
Note: The expected values for the pentyloxy-substituted polymer are an educated extrapolation based on the provided literature data for similar alkoxy-substituted monomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the polymer's structure.
-
¹H NMR: The spectrum of poly(this compound) is expected to show broad signals. The sharp, distinct peak of the acetylenic proton (around 3.0 ppm) from the monomer will disappear. New, broad signals will appear in the olefinic region (typically 5.5-6.0 ppm) corresponding to the vinyl protons on the polymer backbone. The aromatic protons and the aliphatic protons of the pentyloxy group will be present as broad multiplets.[1]
-
¹³C NMR: The spectrum will show characteristic broad peaks for the sp² carbons of the polymer backbone (typically 120-145 ppm) and the aromatic side chains. The sharp signals for the sp carbons of the monomer's alkyne group (around 80-90 ppm) will be absent.[1]
Part 4: Applications in Drug Development and Organic Electronics
While the primary focus of this guide is the synthesis, the unique properties of poly(this compound) open avenues for various applications.
-
Organic Electronics: As a soluble, conjugated polymer, it is a candidate material for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The pentyloxy side chains can improve film morphology and processability, which are critical for device performance.[12][13] The conjugated backbone provides the pathway for charge transport.
-
Drug Delivery: The tailored solubility and potential for forming ordered structures, such as helical assemblies, make substituted polyacetylenes interesting candidates for drug delivery systems. The polymer could potentially be functionalized further to attach therapeutic agents, or its hydrophobic nature could be exploited for the encapsulation of nonpolar drugs.
References
- 1. osti.gov [osti.gov]
- 2. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of poly(para-phenylene disulfonic acid), its copolymers and their n-alkylbenzene grafts as proton exchange membranes: high conductivity at low relative humidity - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 12. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for On-Surface Synthesis with Terminal Alkynes
Intended Audience: Researchers, scientists, and drug development professionals engaged in materials science, nanotechnology, and surface chemistry.
Abstract: This document provides a comprehensive guide to the techniques of on-surface synthesis utilizing terminal alkyne precursors. On-surface synthesis in ultrahigh vacuum (UHV) represents a powerful "bottom-up" methodology for constructing atomically precise, low-dimensional carbon nanomaterials that are often inaccessible through traditional solution chemistry.[1][2] Terminal alkynes, with their highly reactive sp-hybridized carbon atoms, are exceptionally versatile building blocks for creating a variety of covalent nanostructures, including molecular wires, two-dimensional networks, and scaffolds for advanced materials like graphdiyne.[3][4][5] This guide details the core principles, mechanistic pathways, critical experimental protocols, and characterization techniques essential for success in this field. We delve into the causality behind experimental choices, from precursor design and substrate selection to the precise control of reaction conditions, ensuring a robust and reproducible synthesis process.
Introduction to On-Surface Alkyne Chemistry
On-surface synthesis leverages the catalytic and templating properties of a pristine surface, typically a single crystal under UHV conditions, to direct the formation of covalent bonds between molecular precursors.[6][7] This approach offers unparalleled control over the final structure at the atomic level. Terminal alkynes (R-C≡C-H) are particularly valuable in this context due to the high electron density and reactivity of the terminal C-H bond, which can be activated to form carbon-carbon bonds.[4][5]
The primary reactions involving terminal alkynes on surfaces include:
-
Homocoupling: The linking of two terminal alkynes to form a butadiyne (R-C≡C-C≡C-R) linkage. This can be achieved through dehydrogenative or dehalogenative pathways.[1][8]
-
Cycloadditions: The [2+2+2] cyclotrimerization of alkynes to form substituted benzene rings is a key reaction for creating 2D networks.[6][9]
-
Cross-Coupling: Reactions like the Sonogashira coupling enable the formation of C(sp²)-C(sp) bonds, linking an alkyne to an aryl or vinyl group.[10][11]
-
Azide-Alkyne Cycloaddition: The "click" reaction can be adapted to surfaces to form triazole linkages, offering a highly selective coupling method.[12][13]
The choice of reaction pathway is critically dependent on the precursor design and, most importantly, the nature of the underlying substrate.
Core Mechanistic Pathways
Understanding the reaction mechanisms is crucial for controlling the synthesis and avoiding unwanted byproducts. The surface is not a passive bystander but an active participant in the reaction, often stabilizing intermediates and lowering activation barriers.[4]
Dehydrogenative Homocoupling (Glaser-Type)
This is a classic alkyne coupling reaction where the terminal C-H bond is cleaved, and two alkynyl radicals combine.[14] On surfaces, this is typically initiated by thermal annealing. The reaction proceeds via the deprotonation of the alkyne, often involving surface adatoms, leading to the formation of organometallic intermediates before the final C-C bond formation.[15][16] However, this pathway can be plagued by side reactions, especially at the elevated temperatures required for C-H activation, leading to byproducts like enynes or cyclotrimers.[8][17] The Ag(111) surface is particularly effective for promoting selective Glaser coupling.[15][17]
Dehalogenative Homocoupling
To circumvent the high temperatures and associated side reactions of dehydrogenative coupling, an alternative strategy involves using precursors with terminal alkynyl halides (e.g., R-C≡C-Br).[18] The C-Br bond is typically weaker than the C-H bond and can be cleaved at lower temperatures. This method has been successfully used on Au(111) to create dimers, 1D wires, and 2D networks with high selectivity.[3][8] A key feature of this reaction on gold is the formation of stable C-Au-C organometallic intermediates, which can be visualized by Scanning Tunneling Microscopy (STM) before their conversion to the final covalent product.
Caption: Mechanistic workflows for dehydrogenative vs. dehalogenative homocoupling.
Substrate Selection: The Decisive Factor
The choice of substrate is arguably the most critical parameter in on-surface synthesis, as it dictates the reaction pathway, selectivity, and the morphology of the resulting nanostructures.[4] The interaction strength between the alkyne precursor and the surface metal atoms governs the outcome.[16]
Caption: Decision flowchart for selecting a substrate based on the desired reaction.
| Substrate | Reactivity | Preferred Alkyne Reactions | Key Characteristics & Causality |
| Au(111) | Low | Dehalogenative Homocoupling, [2+2+2] Cyclotrimerization, Sonogashira Coupling | The relatively inert nature of gold prevents strong chemisorption of the alkyne group, which suppresses Glaser coupling but favors cyclization pathways.[9] It readily cleaves C-Halogen bonds and can form stable organometallic intermediates. |
| Ag(111) | Medium | Dehydrogenative Homocoupling (Glaser Coupling) | Silver provides a catalytic surface that is highly efficient for C-H activation and subsequent C-C coupling with fewer side reactions compared to other metals.[15][17] The interaction is strong enough to catalyze the reaction but not so strong as to permanently trap organometallic species. |
| Cu(111) | High | Organometallic Network Formation | The interaction between the terminal alkyne and copper is very strong, leading to the formation of stable alkynyl-Cu species.[16] This strong bonding makes the final C-C coupling step highly endothermic and kinetically hindered, often preventing polymerization.[15][16] |
| HOPG | Very Low | Metal-Free Photochemical Coupling | Highly Oriented Pyrolytic Graphite is used when a metal-free reaction is desired. Lacking catalytic metal atoms, reactions must be initiated by other means, such as light.[19] |
Experimental Workflows and Protocols
A successful on-surface synthesis experiment requires meticulous attention to detail, from substrate preparation to data acquisition. All steps must be performed in an ultrahigh vacuum (UHV) environment (base pressure < 1 x 10⁻⁹ mbar) to ensure surface cleanliness.
Caption: A generalized workflow for an on-surface synthesis experiment.
Protocol 1: Substrate Preparation (Au(111) Example)
Objective: To obtain an atomically clean and well-ordered Au(111) surface.
Rationale: Surface defects and contaminants can act as nucleation sites or unwanted catalysts, disrupting ordered self-assembly and leading to unpredictable reactions. The characteristic 22x√3 "herringbone" reconstruction is a key indicator of a clean, well-ordered Au(111) surface.
Methodology:
-
Mounting: Securely mount the Au(111) single crystal on a sample holder capable of resistive or e-beam heating and temperature measurement (thermocouple).
-
Degassing: If the system has been vented, degas the sample holder and crystal at a moderate temperature (~450 K) for several hours to remove adsorbed water and other volatile contaminants.
-
Sputtering: Backfill the UHV chamber with high-purity Argon to a pressure of ~5 x 10⁻⁶ mbar. Sputter the crystal surface with Ar⁺ ions at an energy of 0.8-1.5 keV for 15-20 minutes. This physically removes the top atomic layers, including embedded impurities.
-
Annealing: After evacuating the Ar, anneal the crystal to 750-800 K for 20-30 minutes. This step repairs the sputter-induced damage and allows the surface to reconstruct.
-
Verification: Cool the sample to the desired deposition temperature (typically room temperature or below). Verify the surface quality using STM. A large-scale image should show wide, flat terraces decorated with the herringbone reconstruction.
Protocol 2: Molecular Precursor Deposition
Objective: To deposit a sub-monolayer coverage of intact precursor molecules onto the clean substrate.
Rationale: Controlling the molecular coverage is essential. Sub-monolayer coverage allows individual molecules and reaction products to be studied, while a full monolayer is necessary for creating extended 2D networks. The substrate temperature during deposition can influence the initial self-assembly.[6]
Methodology:
-
Source Preparation: Load the molecular precursor into a Knudsen cell or a similar thermal evaporator. Thoroughly degas the source material at a temperature below its sublimation point for several hours to remove adsorbed gases.
-
Deposition: Position the clean substrate in line-of-sight of the evaporator aperture. Heat the source material to its sublimation temperature. The deposition rate can be monitored with a quartz crystal microbalance.
-
Parameters:
-
Rate: A typical deposition rate is 0.1-0.5 monolayers per minute.
-
Substrate Temperature: For many precursors, deposition is performed on a substrate held at room temperature (RT). Cooling the substrate can sometimes improve initial ordering.
-
Coverage: The total deposition time determines the final coverage.
-
-
Verification: Use STM to confirm the coverage and to verify that the molecules have adsorbed intact without premature reaction.[10]
Protocol 3: Thermally Induced On-Surface Reaction
Objective: To supply the activation energy for the desired covalent coupling reaction.
Rationale: The annealing temperature is the primary control knob for driving the reaction. A stepwise annealing process allows for the isolation and characterization of reaction intermediates, providing crucial mechanistic insight.[3] The target temperature depends on the bond to be cleaved (e.g., C-H vs. C-Br) and the catalytic activity of the substrate.
| Reaction Type | Substrate | Typical Annealing Temp. | Result |
| Dehalogenative Coupling | Au(111) | 350 - 450 K | C-C coupled wires/networks[3][8] |
| Dehydrogenative Coupling | Ag(111) | 400 - 550 K | C-C coupled wires/networks[6] |
| Cyclotrimerization | Au(111) | 450 - 600 K | Benzene-ring based networks[9] |
Methodology:
-
Initial Characterization: After deposition, acquire STM and/or XPS data of the self-assembled precursor layer at RT.
-
Stepwise Annealing: Heat the sample to a specific temperature (e.g., 350 K) and hold for 5-10 minutes.
-
Intermediate Characterization: Cool the sample back to the characterization temperature (e.g., RT or cryogenic) and acquire STM/XPS data to observe any changes (e.g., formation of organometallic intermediates).[15][18]
-
Final Annealing: Increase the temperature to the final reaction temperature (e.g., 450 K) and hold for 5-10 minutes.
-
Product Characterization: Cool the sample and perform a final, detailed characterization of the resulting covalent nanostructures.
Protocol 4: In-situ Characterization
Objective: To analyze the chemical and structural evolution of the molecules on the surface.
Rationale: A multi-technique approach is essential for unambiguous structure determination.[1] STM provides real-space images, while XPS gives chemical state information.
Methodology:
-
Scanning Tunneling Microscopy (STM):
-
Principle: Measures the tunneling current between a sharp metallic tip and the conductive sample to generate a topographic image of the surface electron density.
-
Application: Used to visualize the arrangement of precursor molecules, identify intermediate structures (like organometallics), and confirm the structure and periodicity of the final covalent networks.[2][20] High-resolution imaging can sometimes resolve the internal bonding configuration of the molecules.[21]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Principle: Irradiates the surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.
-
Application: Used to follow the chemical evolution of the precursors. For example, in dehalogenative coupling, the disappearance of the halogen (e.g., Br 3d) peak in the XPS spectrum is direct evidence of C-Br bond cleavage.[2][13] Shifts in the C 1s core level can indicate the formation of new C-C or C-metal bonds.[2]
-
Summary and Outlook
The on-surface synthesis with terminal alkynes is a highly dynamic and promising field for the bottom-up fabrication of novel carbon-rich nanomaterials. By carefully selecting the molecular precursors and tuning the reaction environment—primarily the choice of substrate and annealing temperature—researchers can steer reactions toward desired products with high precision. Dehydrogenative coupling on silver and dehalogenative coupling on gold are now well-established, robust protocols for creating acetylenic scaffolds.
Future advancements will likely focus on increasing the complexity of the synthesized structures through multi-step reactions, the use of multifunctional precursors to combine different coupling motifs, and the exploration of novel substrates to unlock new reaction pathways.[5][22] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting frontier of materials science.
References
- 1. conferences.au.dk [conferences.au.dk]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111): Incorporation of Acetylenic Scaffolding into Surface Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. xuweilab.tongji.edu.cn [xuweilab.tongji.edu.cn]
- 19. Metal-Free on-Surface Photochemical Homocoupling of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Steering alkyne homocoupling with on-surface synthesized metal–organic complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Asymmetric Polymerization of 1-Eth-1-ynyl-4-(pentyloxy)benzene for the Synthesis of Helical Chiral Polymers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral polymers are of paramount importance in materials science and pharmaceutical development, where they are instrumental in applications ranging from enantioselective separations to targeted drug delivery.[1][2] While the polymerization of chiral monomers is a direct route to such materials, a more elegant and versatile approach involves the asymmetric polymerization of achiral monomers to induce a preferred helical structure. This application note provides a detailed protocol and scientific rationale for the synthesis of a one-handed helical poly(phenylacetylene) derivative using the achiral monomer 1-Eth-1-ynyl-4-(pentyloxy)benzene . We detail a helix-sense-selective polymerization methodology employing a rhodium-based catalyst system with a chiral cocatalyst.[3] The protocols cover catalyst preparation, polymerization, and comprehensive characterization of the resulting chiral polymer, with a focus on applications relevant to the pharmaceutical industry.
Introduction: The Significance of Helical Chirality from Achiral Monomers
Chirality is a fundamental property in biological systems and, consequently, in pharmacology. The differential interaction of enantiomers with chiral biological targets necessitates the production of enantiomerically pure drugs.[4] Helical polymers, particularly substituted poly(phenylacetylene)s (PPAs), have emerged as powerful tools for enantioselective recognition and separation.[5] These polymers can form stable, helical secondary structures, creating a chiral environment.
The synthesis of such polymers can be achieved by inducing a preferred screw-sense (e.g., P-helix or M-helix) in the polymer backbone from an achiral monomer. This process, known as helix-sense-selective polymerization, relies on a chiral catalyst that guides the stereochemistry of the polymerization, resulting in an optically active polymer with a predominantly one-handed helical conformation.[6] This approach is highly advantageous as it allows for the creation of chiral materials from readily available achiral building blocks.
This guide focuses on This compound , a substituted phenylacetylene, as a model achiral monomer. Its polymerization with a chiral rhodium catalyst system serves as an exemplary case for producing robust helical polymers applicable in areas like the preparation of chiral stationary phases (CSPs) for HPLC.
Monomer Profile: this compound
This compound is a terminal alkyne that is well-suited for rhodium-catalyzed polymerization.[7][8] The pentyloxy group provides good solubility for both the monomer and the resulting polymer in common organic solvents, which is crucial for achieving a controlled polymerization process and for subsequent material processing.
| Property | Value | Reference |
| CAS Number | 79887-16-4 | [7][9][10] |
| Molecular Formula | C₁₃H₁₆O | [7][11] |
| Molecular Weight | 188.27 g/mol | [9][11] |
| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | [9][12] |
| Appearance | Liquid (typical) | [13] |
| Boiling Point | 113-115°C / 2mm Hg | [7][13] |
| Refractive Index | ~1.511 - 1.527 | [7][13] |
Principle of Helix-Sense-Selective Polymerization
The polymerization of phenylacetylene derivatives using a Rh(I) catalyst, such as [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene), typically proceeds to form a polymer with a cis-transoidal backbone.[3] In the absence of chiral influence, the resulting helical polymer chain exists as a racemic mixture of right-handed (P) and left-handed (M) helices.
To induce a preference for one helical sense, a chiral ligand or cocatalyst is introduced to the rhodium center. In this protocol, we utilize a chiral amine, (R)-(+)-1-phenylethylamine, which coordinates to the rhodium complex. This chiral catalyst environment influences the insertion of incoming monomer units, forcing the polymer chain to adopt a specific helical twist, resulting in a polymer solution that is optically active. This phenomenon is a powerful example of chirality transfer from a small molecule (the cocatalyst) to a macromolecule.[14]
Figure 1: Conceptual diagram of helix-sense-selective polymerization.
Experimental Protocols
Causality Behind Choices: All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. The rhodium catalyst is sensitive to oxygen, and its deactivation would lead to poor polymerization control and yield.[8] Solvents must be anhydrous for the same reason and to prevent side reactions.
Part A: Preparation of the Chiral Catalyst Solution
This protocol is adapted from methodologies for creating active chiral rhodium catalyst systems.[3]
-
Materials:
-
(Bicyclo[2.2.1]hepta-2,5-diene)chlororhodium(I) dimer ([Rh(nbd)Cl]₂)
-
(R)-(+)-1-Phenylethylamine ((R)-PEA)
-
Anhydrous Toluene
-
-
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 5.0 mL) to dissolve the rhodium precursor. The solution should be a yellowish-orange.
-
Add (R)-PEA (e.g., 5.1 µL, 0.04 mmol) via microliter syringe. The molar ratio of Rh to the chiral amine is critical; a 1:2 ratio (or slight excess of amine) is typically effective.
-
Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active chiral catalyst complex. The solution may change color slightly. This solution should be used immediately for polymerization.
-
Part B: Polymerization of this compound
This protocol describes a living polymerization, which allows for control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio.[15][16]
-
Materials:
-
This compound (Monomer)
-
Prepared Chiral Catalyst Solution (from Part A)
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
-
Procedure:
-
To a separate, dry Schlenk flask under nitrogen, add the monomer, this compound (e.g., 376 mg, 2.0 mmol).
-
Dissolve the monomer in anhydrous toluene (e.g., 5.0 mL).
-
With vigorous stirring, rapidly inject the prepared chiral catalyst solution (from Part A) into the monomer solution. The monomer-to-rhodium ratio in this example is 100:1, which will theoretically target a degree of polymerization of 100.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 1-24 hours). The reaction mixture will likely become more viscous and may undergo a color change (e.g., to a darker red or brown), indicating polymer formation.
-
Terminate the polymerization by exposing the solution to air.
-
Precipitate the polymer by pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol (~200 mL), with stirring.
-
Collect the precipitated polymer by filtration, wash with additional methanol, and dry under vacuum at 40 °C to a constant weight.
-
Part C: Polymer Characterization
-
Molecular Weight and Dispersity (Gel Permeation Chromatography - GPC/SEC):
-
Dissolve a small sample of the dried polymer in THF.
-
Analyze using a GPC system calibrated with polystyrene standards.
-
Expected Result: A narrow molar mass dispersity (Đ or PDI < 1.2) is indicative of a well-controlled, living polymerization.[16] The number-average molecular weight (Mn) should be close to the theoretical value calculated from the monomer/initiator ratio.
-
-
Chemical Structure (¹H NMR Spectroscopy):
-
Dissolve the polymer in CDCl₃.
-
Expected Result: Broad peaks in the aromatic (~6.5-7.5 ppm) and vinyl (~5.8 ppm) regions are characteristic of the poly(phenylacetylene) backbone. The disappearance of the sharp acetylenic proton signal from the monomer (~3.0 ppm) confirms polymerization. The presence of sharp peaks from the pentyloxy side chain will also be visible.
-
-
Chiroptical Properties (UV-Vis and Circular Dichroism - CD Spectroscopy):
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., THF or chloroform).
-
Record the UV-Vis absorption spectrum and the CD spectrum over the same wavelength range (typically 250-550 nm).
-
Trustworthiness Check: A strong CD signal (Cotton effect) in the absorption region of the polymer backbone is the definitive proof of a successful helix-sense-selective polymerization.[17][18] The sign of the Cotton effect (positive or negative) corresponds to the preferred helical sense (P or M) induced by the (R)-PEA cocatalyst. An achiral polymerization would yield a CD-silent polymer.
-
Figure 2: Experimental workflow for chiral polymer synthesis and characterization.
Data Interpretation & Expected Results
The successful synthesis of the target chiral polymer is validated by a combination of characterization data.
| Analysis Technique | Parameter | Expected Result | Significance |
| GPC/SEC | Mn | ~18,800 g/mol (for 100:1 ratio) | Confirms polymerization degree |
| Đ (PDI) | < 1.2 | Indicates a living/controlled process[16] | |
| ¹H NMR | Vinyl Proton | Broad signal at ~5.8 ppm | Confirms polyene backbone formation |
| Acetylenic Proton | Signal at ~3.0 ppm absent | Confirms monomer consumption | |
| UV-Vis | λmax | Broad absorption ~350-450 nm | Conjugated polymer backbone absorption |
| CD Spectroscopy | Cotton Effect | Strong bisignate signal in the UV-Vis absorption region | Definitive proof of induced helical chirality [18] |
Applications in Drug Development
The unique properties of chiral helical polymers derived from monomers like this compound make them highly valuable for the pharmaceutical industry.
-
Chiral Stationary Phases (CSPs) for Enantioselective Chromatography: The most direct application is in the separation of drug enantiomers. The synthesized polymer can be coated onto a silica support to create a CSP for High-Performance Liquid Chromatography (HPLC). The fixed helical structure provides a chiral environment that differentially interacts with enantiomers, allowing for their separation. The robustness of the PPA backbone leads to durable and reliable columns.[5]
-
Chiral Drug Delivery Systems: Chirality plays a crucial role in the interaction between drug carriers and biological membranes.[19][20] Chiral polymeric nanoparticles can exhibit enhanced cellular uptake and specific interactions with cell surfaces, potentially leading to more effective targeted drug delivery systems.[19]
-
Asymmetric Catalysis: The polymer can serve as a chiral scaffold to immobilize catalytic species. This creates a chiral microenvironment around the catalyst, enabling enantioselective synthesis, which is a cornerstone of modern pharmaceutical production.[21]
Conclusion
The helix-sense-selective polymerization of the achiral monomer this compound offers a sophisticated and reproducible method for creating optically active, helical polymers. The use of a rhodium-based catalyst system modified with a chiral amine provides excellent control over the polymerization process, yielding polymers with defined molecular weights and a strong induced chirality. The protocols and characterization methods outlined in this note provide a comprehensive guide for researchers. The resulting materials have significant potential to advance technologies in drug development, particularly in the critical areas of enantiomeric separation and advanced drug delivery.
References
- 1. Chiral conducting polymer nanomaterials: synthesis and applications in enantioselective recognition - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00103A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability and Dynamic Helical Behavior in Chiral Poly(phenylacetylene)s with a Preferred Screw‐Sense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-ETHYNYL-4-(PENTYLOXY)BENZENE | CAS 79887-16-4 [matrix-fine-chemicals.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 14. Construction of Supramolecular Chirality in Polymer Systems: Chiral Induction, Transfer and Application [cjps.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharma.researchfloor.org [pharma.researchfloor.org]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Alkoxy-Substituted Poly(p-phenylene 1,3,4-oxadiazole)s
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Advantage of Alkoxy-Substitution in Poly(1,3,4-oxadiazole)s
Poly(p-phenylene 1,3,4-oxadiazole)s (PODs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and electron-transporting properties.[1] These characteristics make them highly attractive for a range of advanced applications, particularly in the realm of optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] However, the rigid, aromatic backbone of unsubstituted PODs often leads to poor solubility in common organic solvents, posing significant challenges for processing and device fabrication.
The introduction of flexible alkoxy side chains onto the phenylene rings of the polymer backbone is a highly effective strategy to overcome this limitation.[4] These side chains disrupt the close packing of the polymer chains, thereby enhancing solubility and processability.[5] Furthermore, the length and nature of the alkoxy substituents can be systematically varied to fine-tune the polymer's optical and electronic properties, such as the photoluminescence and energy levels (HOMO/LUMO), offering a powerful tool for molecular engineering.[6][7] This application note provides a comprehensive guide to the synthesis of alkoxy-substituted PODs, detailing the underlying chemical principles, step-by-step protocols, and characterization techniques.
Synthetic Strategy Overview: A Two-Step Polycondensation Approach
The most prevalent and reliable method for synthesizing alkoxy-substituted PODs involves a two-step process:
-
Synthesis of the Polyhydrazide Precursor: This step involves the low-temperature solution polycondensation of an alkoxy-substituted terephthaloyl derivative (typically a diacid chloride) with a dihydrazide monomer. This reaction forms a soluble polyhydrazide precursor.
-
Cyclodehydration to Poly(1,3,4-oxadiazole): The polyhydrazide is then converted to the final poly(1,3,4-oxadiazole) through a cyclodehydration reaction. This is typically achieved by chemical or thermal means, with chemical cyclization often being preferred for its milder conditions and higher conversion rates.
This two-step approach is advantageous as the soluble polyhydrazide precursor can be easily purified and processed into films or fibers before conversion to the final, often less soluble, polyoxadiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer Materials for Optoelectronics and Energy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of benzoselenadiazole core and alkoxy side chain substitution on the photovoltaic performance of non-fullerene acceptors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Eth-1-ynyl-4-(pentyloxy)benzene
Welcome to the technical support center for the synthesis of 1-Eth-1-ynyl-4-(pentyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Below, you will find a curated collection of frequently asked questions and detailed troubleshooting guides to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] For this specific synthesis, the reactants are typically 4-(pentyloxy)-1-iodobenzene and a protected acetylene equivalent, such as trimethylsilylacetylene (TMSA), followed by deprotection.[4]
Q2: I'm observing a significant amount of a dimeric alkyne byproduct. What is causing this and how can I prevent it?
A2: The formation of a dimeric alkyne, a result of Glaser coupling, is a common side reaction in Sonogashira couplings.[2][5] This is primarily caused by the presence of oxygen, which facilitates the homocoupling of the terminal alkyne.[5][6] To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions.[7][8] This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[7][8] Reducing the concentration of the copper(I) co-catalyst can also help mitigate this side reaction.[9] Some protocols even advocate for copper-free conditions to completely avoid this issue.[2][10][11]
Q3: My reaction has turned black, and the yield is very low. What does this indicate?
A3: The appearance of a black precipitate, commonly referred to as "palladium black," signifies the decomposition of the palladium(0) catalyst.[7][9][11] This decomposition is often triggered by the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.[7][9] To prevent this, ensure all starting materials and solvents are of high purity and that the reaction is conducted under a strictly inert atmosphere.[7][9]
Q4: What is the order of reactivity for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general trend for reactivity is I > OTf > Br >> Cl.[11] Consequently, aryl iodides are the most reactive substrates and often react efficiently at room temperature, while aryl bromides may necessitate heating to achieve a reasonable reaction rate.[11][12] Aryl chlorides are the least reactive and typically require more specialized catalytic systems and harsher conditions.
Q5: Is it necessary to protect the terminal alkyne?
A5: While not always strictly necessary, using a protected alkyne like trimethylsilylacetylene (TMSA) is highly recommended.[4] This prevents undesired side reactions, including further coupling of the product.[4] The trimethylsilyl (TMS) group can be easily removed in a subsequent step under mild conditions to yield the desired terminal alkyne.[4]
II. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound, broken down by the synthetic stages.
Stage 1: Synthesis of 4-(Pentyloxy)-1-iodobenzene
The synthesis of this key intermediate is typically achieved via a Williamson ether synthesis between 4-iodophenol and a pentyl halide (e.g., 1-bromopentane).
Problem: Low Yield of 4-(Pentyloxy)-1-iodobenzene
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of 4-Iodophenol | The phenoxide is the active nucleophile. An insufficiently strong or stoichiometric amount of base will result in unreacted 4-iodophenol. | Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and anhydrous. |
| Poor Quality of Reagents | 4-Iodophenol can degrade over time. The pentyl halide may contain impurities. | Use freshly purified 4-iodophenol and distill the pentyl halide before use. |
| Inappropriate Solvent | The solvent must be able to dissolve both the phenoxide and the alkyl halide. | Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally effective. |
| Reaction Temperature Too Low | The reaction rate may be slow at room temperature. | Gentle heating (e.g., 60-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition. |
Stage 2: Sonogashira Coupling Reaction
This is the crucial C-C bond-forming step. A general protocol involves reacting 4-(pentyloxy)-1-iodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Problem: Low or No Product Yield in Sonogashira Coupling
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to air and can decompose. The Cu(I) co-catalyst can also oxidize.[7] | Use a fresh batch of palladium and copper(I) catalysts.[7][11] Ensure proper storage under an inert atmosphere.[9][11] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. |
| Insufficiently Inert Atmosphere | Oxygen can lead to catalyst decomposition and promote alkyne homocoupling.[7][8] | Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas through them.[8][9] Maintain a positive pressure of argon or nitrogen throughout the reaction.[7] |
| Inappropriate Base | The base is required to deprotonate the alkyne (if unprotected) and neutralize the HX byproduct.[2][11] | An amine base such as triethylamine or diisopropylamine is commonly used and should be anhydrous and in sufficient excess.[7][11] |
| Poor Solvent Choice | The solvent must solubilize all reactants.[13] | Solvents like THF and DMF are common choices.[7] However, be aware that DMF can sometimes inhibit the reaction.[7] |
Experimental Protocol: Sonogashira Coupling
This is a general procedure and may require optimization for your specific setup.
-
To a dried Schlenk flask under an inert atmosphere, add 4-(pentyloxy)-1-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add degassed solvent (e.g., THF or toluene) and degassed triethylamine (2.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stage 3: Deprotection of the Trimethylsilyl (TMS) Group
The final step is the removal of the TMS protecting group to yield the terminal alkyne.
Problem: Incomplete Deprotection or Product Degradation
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Deprotection Reagent | The choice of reagent depends on the substrate's sensitivity. | For robust substrates, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is effective. For more sensitive substrates, milder conditions such as potassium carbonate in methanol can be used.[14] DBU has also been shown to be a selective reagent for this purpose.[15] |
| Reaction Conditions Too Harsh | Prolonged reaction times or high temperatures can lead to product degradation. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Perform the reaction at room temperature or 0 °C if necessary. |
Experimental Protocol: TMS Deprotection
-
Dissolve the TMS-protected alkyne in a suitable solvent (e.g., THF or methanol).
-
Add the deprotection reagent (e.g., TBAF or K₂CO₃) portion-wise at room temperature.
-
Stir the mixture until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography if necessary.
III. Visualizing the Workflow
Overall Synthetic Workflow
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield in Sonogashira Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. books.lucp.net [books.lucp.net]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
Technical Support Center: Purification of 1-Eth-1-ynyl-4-(pentyloxy)benzene
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 1-Eth-1-ynyl-4-(pentyloxy)benzene.
Welcome to the technical support center for the purification of this compound (CAS No. 79887-16-4). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used method for purifying this compound?
A1: Flash column chromatography is overwhelmingly the most effective and widely applicable method for purifying this compound. Its non-polar nature, owing to the phenyl ring and the pentyloxy chain, makes it ideally suited for separation on a normal-phase silica gel or alumina stationary phase. This technique allows for the efficient removal of polar impurities, residual catalysts (e.g., palladium from Sonogashira couplings), and closely related non-polar side-products.
Q2: What are the typical impurities I should expect when synthesizing this compound?
A2: The impurity profile is highly dependent on the synthetic route. Assuming a standard Sonogashira cross-coupling reaction between a protected acetylene and an aryl halide (e.g., 1-iodo-4-(pentyloxy)benzene), you should anticipate the following:
-
Unreacted Starting Materials: Residual 1-iodo-4-(pentyloxy)benzene or the acetylene coupling partner.
-
Homo-coupled Byproducts: Diynes (from the coupling of two acetylene molecules) are a very common byproduct in Sonogashira reactions[1].
-
Catalyst Residues: Palladium and copper catalysts, which can often be removed with an aqueous workup but may persist as baseline impurities on a TLC plate.
-
Solvent and Reagents: Residual high-boiling solvents (like DMF or DMA) or bases (like triethylamine).
Q3: What key physical properties are critical for planning the purification?
A3: Understanding the physical properties is fundamental to designing a robust purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 188.27 g/mol [2][3] | Important for characterization and calculating yields. |
| Boiling Point | 113-115°C at 2 mm Hg[2][4] | Indicates that vacuum distillation is a viable purification method for large scales, but the compound must be thermally stable. |
| Physical State | Liquid or low-melting solid | Dictates handling procedures; if it's a liquid, it will be loaded onto a column via a "wet-loading" technique. |
| Polarity | Low (non-polar) | Governs the choice of solvent system for chromatography. The compound will have high mobility in non-polar eluents like hexanes. |
Q4: What are the essential safety precautions when handling this compound?
A4: While specific toxicity data for this compound is limited, it is crucial to handle it with the care afforded to all laboratory chemicals.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[2][6]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during your experiments, providing both a solution and the scientific rationale behind it.
Scenario 1: Column Chromatography
Q: I'm developing a solvent system using TLC, but my compound streaks badly and doesn't give a clean spot. What's happening?
A: Streaking on a TLC plate is typically caused by one of three issues:
-
Compound Overload: You have spotted too much of your crude material on the TLC plate. Try diluting your sample significantly before spotting.
-
Inappropriate Solvent: The solvent system is not optimal. If the compound is acidic or basic, it can interact strongly with the silica gel. For aryl acetylenes, which can be slightly acidic, adding a very small amount of a modifier like triethylamine (0.1-1%) to your eluent can neutralize active sites on the silica and produce sharper bands.[7]
-
Insoluble Impurities: Your crude sample may not be fully dissolved. Ensure your sample is completely solubilized before spotting it on the plate.
Q: My product has a very high Rf value (e.g., >0.8) even in 100% hexanes. How can I get it to retain on the column for better separation?
A: A very high Rf indicates your compound has a very low affinity for the stationary phase (silica gel) and a very high affinity for the eluent.
-
Solution: While you cannot make the eluent less polar than hexanes, you can consider changing the stationary phase. A more polar stationary phase is not practical here. The best approach is to accept a higher Rf if the separation from impurities is still adequate. If separation is poor, you may need to consider alternative purification methods like vacuum distillation, especially if you are working on a larger scale.[8]
Q: I ran my column, but I can't find my compound in any of the collected fractions. Where did it go?
A: This is a common and frustrating problem. There are several possibilities:[8]
-
Decomposition on Silica: Your compound may not be stable to the acidic nature of silica gel. Before running a large-scale column, perform a stability test: spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see decomposition products, you should consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like alumina.[8]
-
Eluted in the Solvent Front: Because your compound is very non-polar, it might have eluted very quickly with the solvent front. Always collect the very first fractions as the solvent begins to drip from the column and check them by TLC.[8]
-
Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to see on a TLC plate by UV light. Try combining several fractions you suspect contain the product and concentrating them on a rotary evaporator before re-analyzing by TLC.
Scenario 2: Crystallization & Distillation
Q: I attempted to purify my compound by recrystallization, but it "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: The primary fix is to use more solvent. Re-heat the flask to dissolve the oil, add more of the "good" (solubilizing) solvent to decrease the saturation point, and allow it to cool more slowly.[9] Slow cooling is critical; you can insulate the flask to encourage the slow formation of a crystal lattice.[9]
Q: Is vacuum distillation a good option for this compound?
A: Yes, it can be an excellent choice, particularly for multi-gram scales, given its reported boiling point of 113-115°C at 2 mm Hg.[2][4]
-
Key Consideration: The main prerequisite is thermal stability. Before attempting a large-scale distillation, you should heat a small sample of the purified material (e.g., from a mini-column) at the target temperature for the expected duration of the distillation to ensure no degradation occurs. Vacuum distillation is particularly effective at removing non-volatile impurities like catalyst residues or baseline material.
Visualized Workflows and Protocols
Diagram 1: Purification Method Selection
This decision tree guides the selection of the most appropriate purification technique based on initial sample analysis.
Caption: Decision tree for selecting a purification method.
Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for purifying this compound on a 5-10 gram scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Collection tubes, TLC plates, TLC tank, UV lamp
Procedure:
-
Determine the Eluent System:
-
On a TLC plate, find a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
Start with 100% Hexanes and gradually increase polarity by adding Ethyl Acetate. A system of 2-5% EtOAc in Hexanes is a likely starting point.
-
-
Prepare and Pack the Column: [10][11]
-
Insert a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexanes). For 10g of crude product, use approximately 200-300g of silica.
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica.
-
-
Load the Sample (Wet Loading):
-
Dissolve your crude product (e.g., 10g) in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
Carefully add this solution to the top of the column using a pipette, allowing it to absorb into the sand layer without disturbing the silica bed.[10]
-
Rinse the flask with a tiny amount of eluent and add it to the column to ensure all the product is transferred.
-
-
Elute the Column: [12]
-
Carefully add your starting eluent (e.g., 100% Hexanes) to the top of the column.
-
Apply positive pressure (flash chromatography) to begin flowing the solvent through the column. Maintain a constant flow and never let the column run dry.[10]
-
Begin collecting fractions immediately. The size of the fractions depends on the column size; 20-25 mL per fraction is typical for this scale.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate alongside a spot of your crude starting material.
-
Visualize the plates under a UV lamp to identify which fractions contain your purified product.
-
-
Combine and Isolate:
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Diagram 2: Flash Chromatography Workflow
This diagram illustrates the sequential steps of the flash chromatography protocol.
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. labcluster.com [labcluster.com]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. youtube.com [youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of Terminal Alkynes from Alkenes
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of terminal alkynes, a critical functional group in modern organic chemistry and drug development. Here, we address common experimental hurdles in the conversion of alkenes to terminal alkynes, providing troubleshooting advice, detailed protocols, and mechanistic insights to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Alkene → Dihalide → Alkyne Pathway
This two-step sequence, involving halogenation followed by double dehydrohalogenation, is a foundational method for synthesizing alkynes from alkenes. However, its success hinges on careful control of reagents and conditions.
A1: Low yields in the double elimination step typically stem from three main factors: the strength of the base, reaction stoichiometry, and temperature.
-
Base Strength & Type: The second elimination, converting the vinyl halide intermediate to the alkyne, is significantly more difficult than the first and requires a very strong base.[1][2] Standard bases like hydroxides or alkoxides are often insufficient.[1] Sodium amide (NaNH₂), a much stronger base, is commonly used to drive the reaction to completion.[1][3]
-
Stoichiometry: If your goal is a terminal alkyne, you must use at least three equivalents of a strong base like NaNH₂. The first two equivalents perform the successive E2 eliminations. The third equivalent is consumed by the acidic terminal alkyne proton (pKa ≈ 25) to form the acetylide anion.[1][3] This deprotonation is often unavoidable and must be accounted for. The desired terminal alkyne is then regenerated during an aqueous workup.[1][2][3]
-
Reaction Temperature: While the reaction is often run at the boiling point of liquid ammonia (-33 °C) when using NaNH₂, some substrates may require heating to overcome the activation energy for the second elimination. If using other base/solvent systems like KOH at high temperatures, be aware of potential side reactions.
Troubleshooting Workflow: Low Yield in Double Elimination
Caption: Troubleshooting low yields in elimination reactions.
A2: The formation of a more thermodynamically stable internal alkyne from a terminal one is a known side reaction, especially under certain conditions.[2]
-
Causality: This rearrangement can occur if the terminal acetylide, formed after deprotonation, is able to re-protonate at the internal position, leading to an allene intermediate which then isomerizes to the more stable internal alkyne.[4] This is more common when using weaker bases like KOH at high temperatures.[4]
-
Solution: The use of sodium amide (NaNH₂) in liquid ammonia is highly effective at "locking" the alkyne in its terminal form.[2][4] Because NaNH₂ is such a strong base, it quantitatively and irreversibly deprotonates the terminal alkyne.[2] This resulting acetylide salt is stable and will not rearrange. The terminal alkyne is then safely regenerated in a separate, final workup step by adding a proton source like water or ammonium chloride.[2][3]
Experimental Protocol: Synthesis of 1-Hexyne from 1-Hexene
This protocol details the two-step conversion via a vicinal dibromide intermediate.
Step 1: Bromination of 1-Hexene
-
Setup: In a fume hood, dissolve 1-hexene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise to the flask. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: Continue addition until a faint, persistent orange color indicates the consumption of the alkene.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 1,2-dibromohexane. This intermediate is often used in the next step without further purification.
Step 2: Double Dehydrohalogenation
-
Setup: Assemble a three-neck flask with a mechanical stirrer, a cold finger condenser charged with dry ice/acetone, and a gas inlet. In a separate flask, prepare a solution of sodium amide (NaNH₂) (3.0 eq) in liquid ammonia (approx. 0.5 M).
-
Reaction: Cool the reaction flask to -78 °C (dry ice/acetone bath) and slowly add the 1,2-dibromohexane (1.0 eq) dissolved in a minimal amount of an inert co-solvent like THF.
-
Execution: Slowly add the NaNH₂/NH₃ solution to the dibromide solution. The reaction is typically rapid. Stir for 2-3 hours at this temperature or allow it to slowly warm to the boiling point of ammonia (-33 °C).
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Allow the ammonia to evaporate in the fume hood.
-
Extraction & Purification: Extract the aqueous residue with a low-boiling point organic solvent (e.g., pentane). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent. The crude 1-hexyne can be purified by distillation if necessary.
Section 2: Homologation Routes from Carbonyls (Corey-Fuchs & Seyferth-Gilbert)
While not starting from alkenes, these methods are paramount for synthesizing terminal alkynes and are often considered when the corresponding aldehyde is more accessible than the alkene. They serve as powerful alternatives.
A3: Both are excellent methods for converting aldehydes to terminal alkynes, but they differ in reagents, intermediates, and substrate scope.
| Feature | Corey-Fuchs Reaction | Seyferth-Gilbert Homologation |
| Reagents | CBr₄, PPh₃, then n-BuLi | Dimethyl (diazomethyl)phosphonate, KOtBu |
| Intermediate | 1,1-dibromoalkene[5][6][7] | Diazoalkene[8] |
| Key Transformation | Wittig-like olefination followed by elimination/metal-halogen exchange[6] | Addition of a phosphonate anion followed by cycloelimination and 1,2-migration[8][9] |
| Common Issues | Difficult removal of triphenylphosphine oxide (Ph₃P=O) byproduct. | Requires strong base (KOtBu), which can be problematic for base-sensitive substrates.[10][11] |
| Modern Variant | N/A | Ohira-Bestmann Modification: Uses dimethyl 1-diazo-2-oxopropylphosphonate with a milder base (K₂CO₃), expanding substrate scope.[8][9][11] |
Corey-Fuchs Reaction Pathway
Caption: Workflow of the two-step Corey-Fuchs reaction.[5][7]
Section 3: Protecting Groups for Terminal Alkynes
A4: This is a classic challenge in multifunctional synthesis where protecting groups are essential.[12] The acidic proton of an alcohol (pKa ~16-18) is far more acidic than that of a terminal alkyne (pKa ~25). Therefore, any strong base will deprotonate the alcohol preferentially.[12]
-
The Problem: If you attempt to deprotonate the alkyne in a molecule containing an unprotected alcohol, the base will simply form an alkoxide, preventing the desired reaction at the alkyne.[12]
-
The Solution: The alcohol must be "protected" by converting it into a group that is stable to the reaction conditions and can be easily removed later. Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl chloride (TMSCl), are the most common protecting groups for alcohols.[12][13]
-
Protecting the Alkyne: Conversely, the terminal alkyne proton itself often needs protection. Trialkylsilyl groups (e.g., TMS, TES, TBS) are widely used for this purpose.[14][15][16] They render the alkyne non-acidic, allowing other base-mediated reactions to occur elsewhere in the molecule. These silyl groups can be selectively removed later using fluoride sources (like TBAF) or mild base/acid conditions.[15]
References
- 1. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 10. youtube.com [youtube.com]
- 11. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 13. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 14. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 16. scribd.com [scribd.com]
side reactions in the dehydrohalogenation of dihaloalkanes for alkyne synthesis
Welcome to the technical support center for alkyne synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the dehydrohalogenation of dihaloalkanes. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selectivity
The synthesis of alkynes through the double dehydrohalogenation of vicinal or geminal dihalides is a cornerstone of organic synthesis.[1][2][3] The reaction, typically proceeding through two successive E2 eliminations, is powerful but fraught with potential side reactions that can diminish yield and complicate purification.[4][5] The key to a successful synthesis lies in understanding and controlling the delicate balance between the desired elimination pathway and competing reactions. This guide addresses the most common issues encountered in the lab, providing both mechanistic explanations and practical, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you may be encountering at the bench.
Question 1: My yield of terminal alkyne is low, and I've isolated a significant amount of an isomeric allene. What is happening and how can I prevent it?
Answer:
This is a classic and frequently encountered problem. The formation of an allene is often a result of isomerization of the desired terminal alkyne under the reaction conditions.[6][7]
Causality:
The mechanism involves a base-catalyzed rearrangement. A terminal alkyne, once formed, can be deprotonated by a sufficiently strong base at the propargylic position. This can lead to an equilibrium with an allene intermediate, which upon reprotonation can yield the more thermodynamically stable internal alkyne or the allene itself.[6][7] This is particularly problematic when using weaker bases like potassium hydroxide (KOH) or alkoxides at high temperatures, as these conditions favor equilibrium and rearrangement.[6][7][8]
dot
Caption: Base-catalyzed isomerization of a terminal alkyne to an allene.
Solutions:
-
Choice of Base: The most effective solution is to use a very strong base, such as sodium amide (NaNH₂) in liquid ammonia.[6][8] NaNH₂ is strong enough to deprotonate the terminal alkyne (pKa ≈ 25) to form a stable sodium acetylide salt.[9][10] This salt is unreactive towards rearrangement. A subsequent aqueous workup (e.g., adding water or dilute acid) will then reprotonate the acetylide to give the desired terminal alkyne cleanly.[5][9]
-
Stoichiometry: When synthesizing a terminal alkyne, it is crucial to use at least three equivalents of NaNH₂. Two equivalents are required for the double dehydrohalogenation, and a third equivalent is necessary to deprotonate the terminal alkyne product, thereby "trapping" it as the non-isomerizable acetylide salt.[5][11][12]
-
Temperature Control: Reactions with NaNH₂ are typically run at low temperatures (e.g., -33 °C, the boiling point of liquid ammonia), which further disfavors side reactions like isomerization.[8]
Question 2: I am trying to synthesize an internal alkyne, but the reaction stops at the haloalkene intermediate. How can I drive the reaction to completion?
Answer:
This issue points to insufficient reactivity for the second elimination step. The elimination of HX from a vinylic halide is significantly more difficult than from an alkyl halide.[13]
Causality:
The sp²-hybridized carbon of the vinylic halide forms a stronger C-X bond than the sp³-hybridized carbon of the starting dihaloalkane. This makes the second elimination step slower and require more forcing conditions.[13] Using a base that is not strong enough, like NaOH or KOH at moderate temperatures, may only be sufficient for the first elimination.[1][13]
Solutions:
-
Increase Base Strength: Switch to a more powerful base. Sodium amide (NaNH₂) is the standard choice for ensuring the second elimination occurs efficiently.[1][5]
-
Elevate Temperature: If using moderately strong bases like alcoholic KOH, significantly higher temperatures (e.g., 200°C) are often required to force the second elimination.[13] However, be aware that these harsh conditions can promote other side reactions, including rearrangement to a different internal alkyne if multiple isomers are possible.
dot
Caption: The two-step E2 elimination pathway showing the vinylic halide intermediate.
Question 3: My reaction is producing substitution (SN2) products in addition to the desired alkyne. Why is this happening?
Answer:
The competition between substitution (SN2) and elimination (E2) is a fundamental challenge in organic chemistry.[14][15][16] Both pathways can be promoted by the strong bases used in dehydrohalogenation, as strong bases are often also strong nucleophiles.
Causality:
-
Substrate Structure: SN2 reactions are most favorable for primary alkyl halides and less so for secondary, while they are completely disfavored for tertiary halides due to steric hindrance.[17][18] If your dihaloalkane has primary halides, SN2 competition is more likely.
-
Base/Nucleophile Character: A reagent can act as both a base (abstracting a proton) and a nucleophile (attacking a carbon). Small, unhindered bases like hydroxide (OH⁻) or methoxide (MeO⁻) are also competent nucleophiles.[14]
-
Temperature: Higher temperatures generally favor elimination over substitution.[14]
Solutions:
-
Use a Sterically Hindered Base: Employ a bulky base that is a poor nucleophile. While potassium tert-butoxide (KOt-Bu) is a classic choice for favoring E2 in single eliminations, for double eliminations, NaNH₂ is still preferred as its extreme basicity overwhelmingly favors the E2 pathway.[13]
-
Increase Reaction Temperature: If you must use a less-hindered base, increasing the temperature can help favor the elimination pathway.[14]
-
Substrate Choice: If possible, start with a dihaloalkane that is secondary or tertiary to sterically disfavor the SN2 pathway.[17]
Frequently Asked Questions (FAQs)
-
Q: Does it matter if I start with a vicinal or a geminal dihalide?
-
A: Generally, both vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihalides can be used to synthesize alkynes via double dehydrohalogenation.[1][2][4][9] The choice often depends on the availability of the starting material. Both proceed through two successive E2 eliminations to furnish the alkyne.[1][12]
-
-
Q: Why is sodium amide (NaNH₂) in liquid ammonia the preferred reagent system?
-
A: This system is highly effective for several reasons. NaNH₂ is an exceptionally strong base, ensuring that even the difficult second elimination from the vinylic halide intermediate proceeds efficiently.[5][19] The low temperature of liquid ammonia (-33°C) suppresses many potential side reactions.[8] Crucially, for terminal alkynes, it forms the acetylide salt, preventing rearrangement to more stable internal alkynes.[6][7]
-
-
Q: What is the purpose of the final aqueous workup step?
-
A: The aqueous workup is essential, particularly when synthesizing terminal alkynes with NaNH₂. Its purpose is to protonate the sodium acetylide salt that is formed during the reaction, thereby regenerating the neutral terminal alkyne product.[5][9] It also serves to quench any excess NaNH₂ remaining in the reaction mixture.
-
Key Reaction Parameters and Their Impact
The choice of base is the most critical factor influencing the outcome of a dehydrohalogenation reaction for alkyne synthesis.
| Base/Reagent System | Typical Temperature | Primary Outcome | Common Side Products/Issues |
| NaNH₂ / liquid NH₃ | -33 °C | Terminal or Internal Alkyne | Minimal; highly effective for terminal alkynes. |
| KOH (fused/alcoholic) | High Temp (>150-200 °C) | Internal Alkyne | Rearrangement of terminal to internal alkynes; allene formation.[6][7][13] |
| NaOEt / EtOH | Reflux | Internal Alkyne | Incomplete reaction (stops at vinylic halide); SN2 products. |
| KOt-Bu / t-BuOH | Reflux | Internal Alkyne | Primarily used for single eliminations; can be effective but NaNH₂ is more common for double elimination. |
Experimental Protocols
Protocol 1: Synthesis of a Terminal Alkyne (e.g., 1-Pentyne from 1,2-Dibromopentane)
Expertise Note: This protocol highlights the use of three equivalents of NaNH₂ to ensure complete reaction and prevent isomerization by forming the acetylide salt.
-
Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 100 mL of anhydrous ammonia gas.
-
Base Preparation: Add a catalytic amount of ferric nitrate and then slowly add sodium metal (3.0 equivalents) in small pieces until the characteristic blue color of the solvated electron persists and then fades, indicating the formation of sodium amide.
-
Substrate Addition: Dissolve 1,2-dibromopentane (1.0 equivalent) in a minimal amount of anhydrous ether and add it dropwise to the stirred NaNH₂/NH₃ suspension over 30 minutes.
-
Reaction: Allow the mixture to stir at -33 °C (or allow the bath to expire and reflux gently) for 2-3 hours.
-
Workup: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of solid ammonium chloride. Allow the ammonia to evaporate overnight in a fume hood.
-
Extraction: Add cold water to the residue. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Carefully remove the solvent by distillation. The resulting 1-pentyne can be further purified by fractional distillation if necessary.
Protocol 2: Purification of a Terminal Alkyne from an Allene Contaminant
Expertise Note: This method leverages the acidity of the terminal alkyne to selectively separate it from the non-acidic allene. This is a chemical purification, not a physical one.
-
Complex Formation: Prepare a solution of ammoniacal cuprous chloride (CuCl in aqueous ammonia).[20]
-
Precipitation: Add the crude mixture of the terminal alkyne and allene to the CuCl solution and stir vigorously under an inert atmosphere for 1-2 hours. The terminal alkyne will react to form a reddish, insoluble copper acetylide precipitate, while the allene remains in the organic phase.[20]
-
Separation: Filter the mixture to isolate the solid copper acetylide precipitate. The filtrate contains the allene, which can be discarded or recovered by extraction with a low-boiling solvent like pentane.
-
Regeneration: Suspend the filtered copper acetylide salt in an appropriate solvent (e.g., ether) and carefully treat it with dilute acid (e.g., 10% HCl or aqueous KCN for more stable complexes) to regenerate the pure terminal alkyne.
-
Final Extraction: Extract the regenerated alkyne into an organic solvent, wash, dry, and carefully remove the solvent to yield the purified product.
dot
Caption: A troubleshooting decision tree for alkyne synthesis via dehydrohalogenation.
References
- 1. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Preparation of Alkynes - Chad's Prep® [chadsprep.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Polymerization of Substituted Acetylenes
Welcome to the technical support center for the polymerization of substituted acetylenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot common issues and rationally design your experiments for optimal outcomes.
Part 1: Troubleshooting Guide
This section addresses the most frequent challenges encountered during experimentation. We diagnose the problem, explore the probable causes, and provide actionable solutions grounded in mechanistic understanding.
Issue 1: Polymerization Fails to Initiate or Proceeds with Extremely Low Yield
You have meticulously set up your reaction, but after the allotted time, analysis (e.g., TLC, GC, or NMR of an aliquot) shows only starting material.
-
Catalyst Inactivity: Many catalysts, particularly early transition metals (like WCl₆ or MoCl₅) and Ziegler-Natta systems, are highly sensitive to air and moisture.[1] Rhodium(I) complexes, while generally more robust, can also be compromised.[2]
-
Solution: Ensure rigorous inert atmosphere techniques (Schlenk line or glovebox) are used for storing and handling the catalyst. Use freshly distilled, anhydrous, and deoxygenated solvents. If catalyst deactivation is suspected, open a new batch of catalyst or purify the existing stock if possible.
-
-
Monomer Impurity: Commercial acetylene monomers often contain stabilizers or inhibitors (like hydroquinone) that must be removed. Other impurities such as water, oxygenates, or even trace amounts of other alkynes can poison the catalyst.[3][4][5] Phenylacetylene, for example, can consume anionic polymerization catalysts if not purified.[5]
-
Solution: Purify the monomer immediately before use. Standard procedures include passing it through a column of activated basic alumina to remove acidic impurities and inhibitors, followed by distillation under reduced pressure. For gaseous monomers like acetylene, pass the gas through a series of traps to remove acetone/DMF and moisture.[6]
-
-
Incorrect Solvent Choice: The catalyst's activity and solubility are highly dependent on the solvent. A mismatched solvent can prevent the catalyst from dissolving or rendering it inactive. For example, some rhodium-catalyzed polymerizations of monosubstituted acetylenes that fail in nonpolar solvents like toluene proceed smoothly in more polar solvents like dioxane or THF.[1][2]
-
Solution: Consult the literature for the specific catalyst-monomer system you are using. As a general rule, Rh(I)-catalyzed polymerizations of monosubstituted acetylenes often perform well in polar solvents, whereas polymerizations of disubstituted acetylenes may require nonpolar solvents at higher temperatures.[1]
-
Here is a logical decision tree to diagnose the root cause of a failed polymerization.
Caption: A decision tree for troubleshooting failed polymerization reactions.
Issue 2: Polymer Has Low Molecular Weight and/or High Polydispersity (PDI > 1.5)
The polymerization works, but the resulting polymer has a low degree of polymerization or a very broad distribution of chain lengths, which is undesirable for many applications.
-
Non-Living Polymerization: Many catalyst systems, especially early Ziegler-Natta types, induce polymerization through a mechanism with frequent chain-transfer or termination steps, leading to high polydispersity.[2]
-
Catalyst Poisoning: Trace impurities in the monomer or solvent can lead to gradual deactivation of the catalyst active sites throughout the reaction, terminating chains prematurely and broadening the molecular weight distribution.
-
Solution: This reinforces the critical need for high-purity reagents. Even if polymerization initiates, impurities can prevent it from proceeding to high molecular weight in a controlled manner. Re-evaluate all purification steps.[3]
-
-
Reaction Temperature: Temperature can influence the rates of propagation versus side reactions. Excessively high temperatures can sometimes increase the likelihood of chain transfer or catalyst decomposition.
-
Solution: Optimize the reaction temperature. While some systems require elevated temperatures, running the reaction at the lowest effective temperature can often improve control.
-
Issue 3: The Resulting Polymer is Insoluble
After precipitation and workup, the polymer product will not redissolve in any common organic solvents, making characterization and processing impossible.
-
Inherent Polymer Properties: Unsubstituted polyacetylene is notoriously insoluble due to its rigid, conjugated backbone.[2] Polymers with substituents that are small or lead to strong intermolecular packing can also have poor solubility.
-
Solution: The most effective strategy is to design the monomer with bulky or solubility-enhancing substituents. Functionalization is a key method for improving the processability of polyacetylenes.[2]
-
-
Cross-linking Side Reactions: At high temperatures or with highly reactive monomers, side reactions can occur that lead to cross-linking between polymer chains, forming an insoluble network.
-
Solution: Lower the reaction temperature and consider stopping the reaction at a lower monomer conversion before significant cross-linking can occur.
-
-
High Molecular Weight: In some cases, very high molecular weight polymers can exhibit poor solubility simply due to the large chain size.
-
Solution: If using a living polymerization system, you can precisely target a lower molecular weight by adjusting the monomer-to-initiator ratio.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to experimental design and optimization.
Q1: How do I select the most appropriate catalyst for my substituted acetylene monomer?
Answer: Catalyst selection is critical and depends primarily on the functional groups present on your monomer.[9] The two main mechanistic pathways are insertion and metathesis, which are dictated by the catalyst choice.[2][9]
-
For Monomers with Polar/Protic Functional Groups (e.g., -OH, -COOH, -NH₂): Late transition metals are the catalysts of choice. Rhodium(I) complexes, in particular, exhibit excellent tolerance for nucleophilic amines, hydroxy groups, and other functionalities due to their low oxophilicity.[2] Palladium and ruthenium complexes have also been developed for efficient polymerization of functionalized acetylenes.[2]
-
For Monomers with Non-Polar or Sterically Hindered Substituents: Early transition metals (e.g., Nb, Ta, Mo, W) based on Ziegler-Natta or Schrock-type catalysts can be very effective.[2] However, they are generally incompatible with polar functional groups.[1]
-
For Achieving Living Polymerization: Specific Rhodium(I) complexes, such as those with diene ligands (e.g., norbornadiene (nbd) or tetrafluorobenzobarrelene (tfbb)) and phosphine additives, are well-established for the living polymerization of phenylacetylenes and their derivatives.[7][8][10]
Table 1: Comparison of Common Catalyst Systems for Acetylene Polymerization
| Catalyst System | Common Examples | Typical Monomers | Functional Group Tolerance | Control (PDI) |
|---|---|---|---|---|
| Rhodium (I) Complexes | [Rh(nbd)Cl]₂, Rh(diene)L | Monosubstituted (e.g., phenylacetylenes, propargyl amides) | High (Tolerates amines, alcohols, esters)[2] | Excellent (Can be living, PDI < 1.2)[7] |
| Palladium Complexes | Pd(II) complexes, often with phosphine ligands | Mono- and disubstituted acetylenes | Moderate to High[2][11] | Good to Fair |
| Early Transition Metals | WCl₆/SnPh₄, MoCl₅ | Disubstituted acetylenes, sterically unhindered monosubstituted | Low (Sensitive to air, moisture, polar groups)[1] | Poor to Fair (Often high PDI)[2] |
| Ziegler-Natta Catalysts | Ti(O-n-Bu)₄/AlEt₃ | Acetylene, simple 1-alkynes | Very Low | Poor (High PDI)[2][12] |
Q2: How does solvent choice impact the polymerization reaction?
Answer: The solvent plays a multifaceted role, influencing catalyst activity, polymer solubility, and even reaction mechanism. There is no single "best" solvent; the choice is system-dependent.[1][13]
-
Catalyst Activity: A solvent must dissolve the catalyst and co-catalyst to form the active species. For Rh(I) systems, polar aprotic solvents like THF, dioxane, or dichloromethane are often effective.[2] In contrast, polymerizations using early transition metal catalysts like WCl₆ are typically run in nonpolar solvents like toluene.[1]
-
Polymer Solubility: The solvent must keep the growing polymer chain in solution. If the polymer precipitates prematurely, this can limit the final molecular weight.
-
Kinetic Effects: The polarity of the solvent can affect the rates of different steps in the catalytic cycle.[14] More polar solvents can stabilize charged intermediates, potentially altering the energy landscape of the reaction.[13][14]
Table 2: Common Solvents for Substituted Acetylene Polymerization
| Solvent | Polarity | Typical Use Case | Notes |
|---|---|---|---|
| Toluene | Non-polar | Polymerization of disubstituted acetylenes with W- or Mo-based catalysts.[1] | Must be rigorously dried and deoxygenated. |
| Tetrahydrofuran (THF) | Polar Aprotic | Rh(I)-catalyzed polymerization of monosubstituted acetylenes.[2] | Must be freshly distilled from a drying agent (e.g., Na/benzophenone). |
| Dichloromethane (DCM) | Polar Aprotic | Rh(I)-catalyzed polymerizations. | Can be reactive with some highly nucleophilic or basic reagents. |
| Dioxane | Polar Aprotic | Can enable polymerization for substrate-catalyst pairs that are inactive in other solvents.[1] | Similar requirements to THF. |
| Water | Polar Protic | Specialized water-soluble Rh(I) catalysts have been developed for polymerizing in aqueous media.[1][2] | Greatly expands substrate scope to water-soluble monomers. |
Q3: How can I control the stereochemistry (cis vs. trans) of the polymer backbone?
Answer: The geometry of the double bonds in the polyacetylene backbone is a critical feature that influences the polymer's properties. Control over stereochemistry is primarily achieved by manipulating the reaction temperature and, to some extent, by the choice of catalyst.
-
Temperature Control: This is the most dominant factor. For the polymerization of acetylene itself, reactions conducted at low temperatures (e.g., below -78 °C) predominantly yield the cis-polyacetylene isomer.[15] Conversely, performing the polymerization at high temperatures (e.g., above 150 °C) favors the formation of the more thermodynamically stable trans isomer.[15]
-
Catalyst Mechanism: The catalytic mechanism also plays a role. It has been proposed that metathesis-type mechanisms tend to produce trans-polymers, while 2,1-insertion mechanisms can lead to cis-polymers.[2][9] The specific ligand environment around the metal center can influence which pathway is favored.
Part 3: Protocols and Workflows
Protocol 1: General Monomer Purification (Liquid Monosubstituted Acetylene)
Objective: To remove inhibitors, water, and other catalyst poisons from a liquid acetylene monomer (e.g., phenylacetylene).
Materials:
-
Liquid acetylene monomer
-
Activated basic alumina
-
Anhydrous calcium hydride (CaH₂)
-
Glass chromatography column
-
Round-bottom flask for distillation
-
Distillation apparatus
-
Schlenk flask for collection
Procedure:
-
Inhibitor Removal: Pack a glass chromatography column with activated basic alumina. Pass the liquid monomer through the column under gravity. Collect the eluent. This step removes phenolic inhibitors and acidic impurities.
-
Drying: Transfer the inhibitor-free monomer to a dry round-bottom flask containing CaH₂. Stir the mixture under an inert atmosphere (N₂ or Ar) overnight. The CaH₂ will react with any residual water.
-
Distillation: Assemble a distillation apparatus that has been oven- or flame-dried. Perform a vacuum distillation of the monomer from the CaH₂.
-
Collection and Storage: Collect the purified, distilled monomer in a Schlenk flask under an inert atmosphere. Store in a freezer (-20 °C) and use within a few days for best results.
Experimental Workflow: General Polymerization Setup
This diagram outlines the critical steps for setting up a successful polymerization reaction under inert conditions.
Caption: Standard workflow for transition-metal-catalyzed acetylene polymerization.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. christycatalytics.com [christycatalytics.com]
- 4. pnas.org [pnas.org]
- 5. DE60309226T2 - Process for the purification of styrene monomer feedstocks prior to polymerization - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. research.tcu.ac.jp [research.tcu.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of substituted acetylenes and features of the formed polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of highly conducting polyacetylene | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Polyacetylene - Wikipedia [en.wikipedia.org]
Technical Support Center: Terminal Alkyne Integrity in Synthesis
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth, actionable insights into a common yet frustrating challenge: the unintended isomerization of terminal alkynes to more stable internal alkynes during synthesis. As your partner in chemical innovation, we aim to move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and prevent this issue effectively.
The Root of the Problem: Understanding Alkyne Isomerization
The stability of a terminal alkyne is a delicate balance of electronic and steric factors. Isomerization is not a random event but a predictable outcome under specific conditions. Understanding the "why" is the first step toward prevention.
1.1 The Acidity of the Terminal Proton
The most significant feature of a terminal alkyne is the acidity of its sp-hybridized C-H bond (pKa ≈ 25).[1] The 50% s-character of the sp orbital brings the electron pair closer to the carbon nucleus, stabilizing the resulting conjugate base, the acetylide anion.[2][3][4] This acidity is the gateway to both desired functionalization and undesired isomerization. Any base strong enough to deprotonate ammonia (pKa = 35) can readily form an acetylide anion.[1]
1.2 The Isomerization Mechanism: A Walk Along the Carbon Chain
Isomerization is a base-catalyzed process that proceeds through a series of proton abstraction and reprotonation steps, involving an allene intermediate.[5][6][7]
-
Propargylic Deprotonation: A strong base abstracts a proton not from the terminal alkyne, but from the carbon adjacent to the triple bond (the propargylic position).
-
Allene Formation: The resulting carbanion is resonance-stabilized, forming an allenic anion.
-
Reprotonation: This allenic anion is then reprotonated by a proton source (like the conjugate acid of the base or solvent), which can occur at the terminal carbon, leading to the formation of a more substituted, internal alkyne.
This process can continue, effectively "walking" the triple bond down the carbon chain until the most thermodynamically stable isomer is formed.[8][9]
Caption: Base-catalyzed isomerization via an allene intermediate.
1.3 Kinetic vs. Thermodynamic Control
The core of the issue lies in the principles of kinetic versus thermodynamic control.[10][11][12]
-
Thermodynamic Product: Internal alkynes are generally more thermodynamically stable than terminal alkynes due to hyperconjugation.[13] Given enough energy (e.g., higher temperatures) and a reversible pathway, the reaction equilibrium will favor the formation of the most stable internal isomer.[14][15]
-
Kinetic Product: The formation of the terminal acetylide anion is often the kinetically favored process because the terminal proton is the most acidic. However, if conditions allow for the deprotonation at the propargylic position, the thermodynamic pathway can take over.
Troubleshooting Guide
Here are answers to common issues encountered in the lab.
Issue 1: My post-reaction analysis (NMR, GC-MS) shows a mixture of alkyne isomers. What happened?
This is a classic sign that isomerization occurred during your reaction. The primary culprits are your choice of base and the reaction temperature.
-
Causality: You likely used a base that was either too strong or too hindered to exclusively deprotonate the terminal alkyne, or it was strong enough to deprotonate the propargylic position. Combined with elevated temperatures, this provides the energy needed to overcome the activation barrier for isomerization and reach the more stable thermodynamic product.
-
Solution:
-
Re-evaluate your base: Switch to a base that is known to favor kinetic deprotonation of the terminal alkyne. Organolithium reagents like n-BuLi or strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) are often preferred for this purpose.[16]
-
Lower the temperature: Perform the reaction at a much lower temperature (e.g., -78 °C). Low temperatures favor the kinetic product by ensuring there isn't enough energy to overcome the higher activation energy barrier for the isomerization pathway.[10][14]
-
Issue 2: My terminal alkyne appears to isomerize during workup or purification.
This is a subtle but common problem. The reaction itself may have been clean, but subsequent steps introduced the catalyst for isomerization.
-
Causality:
-
Aqueous Workup: Quenching a reaction that used a very strong base (like NaNH₂) with water can create a strongly basic aqueous solution (NaOH, KOH), which can promote isomerization, especially if warmed.[8][9]
-
Chromatography: Standard silica gel can be acidic enough, and alumina can be basic enough, to catalyze isomerization on the column.[13] The extended contact time and localized heating from the solvent front can exacerbate this issue.
-
-
Solution:
-
Neutralize Carefully: Quench reactions at low temperatures with a buffered solution or a weak acid (like saturated aq. NH₄Cl) to avoid creating a highly basic environment.
-
Deactivate Chromatography Media: Before purification, "deactivate" your stationary phase. For silica gel, this can be done by flushing the column with a solvent system containing a small amount of a neutral amine base, like 1-2% triethylamine, to neutralize acidic sites.[13]
-
Minimize Contact Time: Use a slightly more polar eluent to speed up elution, reducing the time your compound spends on the column.[13]
-
Issue 3: I'm performing a Sonogashira coupling and observing alkyne isomerization and/or homocoupling.
The Sonogashira coupling environment, with its use of a palladium catalyst, a copper(I) co-catalyst, and an amine base, can be a minefield for terminal alkyne stability.[17][18][19]
-
Causality: The amine base, while necessary for the catalytic cycle, can be basic enough to promote isomerization, especially at the elevated temperatures often used. The copper acetylide intermediate, if not consumed quickly, can also lead to homocoupling (Glaser coupling).
-
Solution:
-
Use Copper-Free Conditions: Modern protocols often omit the copper co-catalyst, which can reduce the incidence of homocoupling and simplify the reaction conditions.[17]
-
Choose the Right Base/Solvent: The choice of amine is critical. A bulkier amine or a weaker base might be sufficient to carry out the coupling without causing significant isomerization.
-
Protect the Alkyne: For complex substrates or challenging couplings, the most robust solution is to use a protected alkyne, such as a trimethylsilyl (TMS) protected alkyne. The coupling is performed, and the TMS group is then selectively removed.[17]
-
Preventative Strategies & Protocols
Proactive measures are always better than reactive troubleshooting.
3.1 Strategic Selection of Base and Reaction Conditions
The base is the single most important variable.
| Base | Typical Conditions | Propensity for Isomerization | Senior Scientist Insights |
| KOH / NaOH | High Temp (>100 °C) | Very High | Classic conditions to intentionally form the most stable internal alkyne. Avoid for preserving terminal alkynes.[9][15] |
| NaNH₂ | 50-160 °C | High | A very strong base often used in syntheses. Can readily cause isomerization, especially above room temperature.[7][9] |
| n-BuLi | -78 °C to 0 °C | Low | Excellent for clean, kinetic deprotonation at low temperatures. The reaction is fast and generally irreversible. |
| LDA | -78 °C to 0 °C | Very Low | A strong, non-nucleophilic, and sterically hindered base. Ideal for clean deprotonation without side reactions.[16] |
| KAPA | 0 °C to RT | Intentionally High | A "superbase" used for the "Alkyne Zipper" reaction to intentionally and rapidly isomerize internal alkynes to the terminal position.[7][20][21] |
3.2 The Ultimate Safeguard: Protecting Groups
When a molecule contains other acidic protons (e.g., alcohols, thiols) or when harsh conditions are unavoidable, protecting the terminal alkyne is the most reliable strategy.[22][23] Silyl groups are the most common choice.[16][24]
References
- 1. 5.13 Alkyne Acidity: Formation of Acetylide Anions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. fiveable.me [fiveable.me]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 21. synarchive.com [synarchive.com]
- 22. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 23. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 24. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Stability and Degradation of 1-Eth-1-ynyl-4-(pentyloxy)benzene
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 1-Eth-1-ynyl-4-(pentyloxy)benzene in their experiments. This document provides essential information regarding the stability and degradation of this compound under various storage conditions and offers troubleshooting advice for common issues encountered during its handling and use.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound to ensure its integrity for research applications.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a refrigerator .[1] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to air and moisture.[2][3] The storage area should be dry, cool, and well-ventilated, away from heat sources and direct sunlight.[4][5]
Q2: How sensitive is this compound to air and light?
Q3: Can I store solutions of this compound? If so, what are the recommended solvents and storage conditions?
A3: For short-term storage, solutions can be prepared in high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene. It is critical to use solvents with low water content to prevent potential side reactions. Solutions should be stored at 2-8°C under an inert atmosphere and protected from light. For long-term storage, it is advisable to store the compound as a neat solid and prepare solutions fresh before use.
Q4: What are the visual signs of degradation for this compound?
A4: Pure this compound is expected to be a clear, colorless to pale yellow liquid or solid. The development of a significant yellow or brown color, the formation of a precipitate, or a change in viscosity can be indicative of degradation. If any of these changes are observed, it is recommended to verify the purity of the compound analytically before use.
II. Troubleshooting Guide: Investigating Compound Degradation
This section provides a systematic approach to troubleshooting potential degradation issues with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Reduced reaction yield or slower reaction kinetics.
-
Appearance of unexpected side products in your reaction mixture.
-
Inconsistent analytical data (e.g., NMR, LC-MS) compared to the reference standard.
Potential Cause: Degradation of the this compound starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol:
-
Assess Purity: The first step is to confirm the purity of your this compound stock.
-
Analytical Characterization:
-
¹H NMR: Acquire a proton NMR spectrum. Look for the characteristic ethynyl proton singlet and the aromatic and aliphatic protons. Compare the integration values to the expected ratios. The appearance of new, unidentifiable peaks may indicate the presence of degradation products.
-
LC-MS or GC-MS: These techniques are highly sensitive for detecting impurities.[6][7] An LC-MS analysis can reveal the presence of less volatile degradation products, while GC-MS is suitable for volatile impurities.
-
-
Data Comparison: Compare your analytical data with the Certificate of Analysis (CoA) provided by the supplier. Significant discrepancies warrant further action.
-
Purification: If impurities are detected, consider purifying the material. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is often effective for removing polar impurities. For thermally stable compounds, distillation under reduced pressure might be an option.
-
Re-evaluation: After purification, re-analyze the compound to confirm its purity before proceeding with your experiments. If purification is not feasible or successful, obtaining a fresh batch of the compound is recommended.
Issue 2: Suspected Oxidative Degradation
Symptoms:
-
The compound has developed a yellow or brown color.
-
Broad peaks are observed in the ¹H NMR spectrum, particularly in the aromatic region.
-
Mass spectrometry data shows peaks corresponding to higher molecular weight species (dimers, oligomers) or oxygenated products.
Potential Degradation Pathways:
Caption: Potential oxidative degradation pathways.
Analytical Investigation Protocol:
-
Sample Preparation: Dissolve a small amount of the suspect compound in a suitable solvent (e.g., acetonitrile or methanol) for LC-MS analysis.
-
LC-MS Analysis:
-
Method: Use a reverse-phase C18 column with a gradient elution, for example, starting with a higher aqueous phase composition and gradually increasing the organic phase (e.g., water/acetonitrile with 0.1% formic acid).
-
Detection: Employ both UV detection (monitoring at different wavelengths, e.g., 254 nm and 280 nm) and mass spectrometry (in both positive and negative ion modes) to detect a wide range of potential degradation products.
-
-
Data Interpretation:
-
Expected Mass: The parent compound has a molecular weight of 188.27 g/mol .[8][9][10] Look for the corresponding [M+H]⁺ or [M-H]⁻ ions.
-
Potential Degradation Products:
-
Dimer: Look for a mass corresponding to (2 * M - 2H), which would be approximately 374.
-
Oxidized Products: Search for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32). For example, the formation of a carboxylic acid from the ethynyl group would result in a mass of M+32.
-
Cleavage Products: Cleavage of the ether linkage could lead to 4-ethynylphenol (MW ≈ 118) and pentyloxy-containing fragments.
-
-
Preventative Measures:
-
Always handle the compound under an inert atmosphere.
-
Use freshly opened, anhydrous solvents.
-
Avoid prolonged exposure to ambient air and light during experimental setup.
-
Store the compound in small, single-use aliquots to minimize repeated opening of the main container.
III. Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential side reactions.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative degradation of the ethynyl group. |
| Light | Protect from light (Amber vial) | To prevent photochemical reactions. |
| Container | Tightly sealed | To prevent exposure to moisture and air.[2][3] |
| Form | Solid (if possible) | Neat solid is generally more stable than solutions for long-term storage. |
| Solvents (for short-term) | Anhydrous aprotic solvents (e.g., THF, Toluene) | To prevent hydrolysis and other solvent-mediated reactions. |
By adhering to these guidelines and employing the troubleshooting strategies outlined above, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.
IV. References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Ethyl-4-[(p-tolyl)ethynyl]benzene. Retrieved from --INVALID-LINK--
-
Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2007). Organic Chemistry: A Short Course (12th ed.). Houghton Mifflin Company.
-
Braskem. (2020). Safety Data Sheet: Benzene. Retrieved from --INVALID-LINK--
-
Galli, E., & Gentili, P. (2004). Alkynes. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
-
Airgas. (2022). Safety Data Sheet: Benzene. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Hangzhou Leap Chem Co., Ltd. (n.d.). This compound. Retrieved from ECHEMI.com.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). 1-Ethynyl-4-(pentyloxy)benzene. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Eawag. (1999). 1,4-Dichlorobenzene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from --INVALID-LINK--
-
Farré, M., Pérez, S., Kantiani, L., & Barceló, D. (2008). Fate and toxicity of emerging pollutants, their metabolites and transformation products in the aquatic environment. TrAC Trends in Analytical Chemistry, 27(11), 991-1007.
-
Tizaoui, C., & Bouselmi, L. (2014). Degradation of persistent organic pollutants in water by advanced oxidation processes. In Advanced Oxidation Processes for Water Treatment (pp. 1-38). IWA Publishing.
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2014). Analytical methods for the determination of pharmaceuticals and personal care products in solid and liquid environmental matrices: a review. Molecules, 19(11), 17761-17807.
-
Santos, J. L., Aparicio, I., & Alonso, E. (2007). A new method for the simultaneous determination in sewage sludge of widely used pharmaceuticals and personal care products by pressurized liquid extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1164(1-2), 14-22.
-
Zhang, Y., & Fent, K. (2018). Multigenerational exposure to the UV filter 4-methylbenzylidene camphor in zebrafish (Danio rerio) reveals a new pathway of reproductive toxicity. Environmental Science & Technology, 52(1), 374-383.
-
Balázs, A., Krifaton, C., Orosz, I., Szoboszlay, S., & Toth, I. (2016). Analytical methods for the determination of persistent ingredients of personal care products in environmental matrices. In Analysis of Endocrine Disrupting Compounds in Food (pp. 377-414). John Wiley & Sons, Ltd.
-
Gros, M., Petrović, M., & Barceló, D. (2006). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry for screening and trace level determination of pharmaceuticals in surface and wastewaters. Journal of Chromatography A, 1110(1-2), 1-11.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. braskem.com.br [braskem.com.br]
- 5. braskem.com.br [braskem.com.br]
- 6. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Efficient Polymerization of Phenylacetylenes
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of polyphenylacetylenes (PPAs). It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to facilitate the efficient and controlled polymerization of phenylacetylene and its derivatives.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during phenylacetylene polymerization, offering potential causes and actionable solutions.
Issue 1: Low Polymer Yield
Symptoms: The isolated polymer weight is significantly lower than theoretically expected.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The chosen catalyst may have low activity for the specific phenylacetylene derivative. Early transition metal catalysts, for instance, can be sensitive to air and moisture. [1]Late transition metals like rhodium, iridium, ruthenium, and palladium often show higher activity and stability. [2][3] * Solution: Switch to a more robust catalyst system. Rhodium(I) complexes, in particular, are highly effective for a wide range of functionalized phenylacetylenes. [1][2][3][4][5]Ensure all solvents and monomers are rigorously dried and degassed, especially when using air-sensitive catalysts.
-
-
Inefficient Initiation:
-
Cause: The initiation step of the polymerization may be slow or incomplete. Some catalyst precursors require an activation step or a co-catalyst to form the active initiating species. [1] * Solution: For Rh-based systems, the addition of a co-catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly improve initiation efficiency. [1][6][7]Alternatively, using well-defined pre-catalysts that do not require an activation step can ensure quantitative initiation. [8]
-
-
Monomer Impurities:
-
Cause: Phenylacetylene can be a byproduct in styrene production and may contain impurities that poison the catalyst. [9] * Solution: Purify the monomer before use. Standard purification techniques include distillation or passing through a column of activated alumina to remove polar impurities.
-
-
Chain Termination Reactions:
-
Cause: Unwanted side reactions can terminate the growing polymer chains prematurely. This can be caused by impurities in the reaction mixture or by the inherent instability of the propagating species.
-
Solution: Optimize reaction conditions (temperature, solvent, concentration) to minimize side reactions. Working in a controlled environment, such as a glovebox, can prevent contamination.
-
Issue 2: Broad Molecular Weight Distribution (High Dispersity, Đ > 1.5)
Symptoms: The resulting polymer has a wide range of chain lengths, indicating poor control over the polymerization process.
Potential Causes & Solutions:
-
Slow Initiation Compared to Propagation:
-
Cause: If the rate of initiation is much slower than the rate of propagation, new polymer chains are continuously formed while others are already growing, leading to a broad distribution of chain lengths.
-
Solution: Employ a catalyst system known for "living" polymerization characteristics, where initiation is fast and termination/transfer reactions are absent. [6][7][8]Rhodium(I) complexes, such as Rh(C≡CC₆H₅)(nbd)[P(C₆H₅)₃] combined with DMAP, are excellent for achieving low dispersity. [6]
-
-
Chain Transfer Reactions:
-
Cause: The growing polymer chain can transfer its active center to a monomer, solvent molecule, or impurity, terminating the original chain and starting a new one.
-
Solution: Choose a solvent that is inert under the polymerization conditions. Avoid solvents with acidic protons. Highly purified reagents are crucial.
-
-
Catalyst Decomposition:
-
Cause: The catalyst may be unstable under the reaction conditions, leading to multiple active species with different reactivities.
-
Solution: Select a catalyst with high stability. The ligand environment around the metal center plays a crucial role in catalyst stability. For instance, rhodium catalysts with N-functionalized phosphine ligands have shown good performance. [1]
-
Issue 3: Lack of Stereocontrol (Formation of cis/trans Mixtures)
Symptoms: The polymer backbone lacks a regular stereochemical structure, which can negatively impact its properties.
Potential Causes & Solutions:
-
Inappropriate Catalyst System:
-
Cause: The choice of catalyst is the primary determinant of the polymer's stereostructure. Different metals and ligand systems favor different insertion mechanisms.
-
Solution: For highly stereoregular cis-transoidal polyphenylacetylenes, rhodium(I) catalysts are the preferred choice. [1][4][6]The polymerization with rhodium(I) complexes typically proceeds via a 2,1-insertion mechanism to yield this specific stereoisomer. [6][10]Molybdenum-based catalysts, on the other hand, can produce polymers rich in the cis structure. [11]
-
-
Reaction Temperature:
-
Cause: Higher temperatures can sometimes lead to isomerization of the polymer backbone after formation, reducing stereoregularity.
-
Solution: Conduct the polymerization at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Issue 4: Catalyst Removal from the Final Polymer
Symptoms: The final polymer product is contaminated with residual catalyst, which can affect its color, stability, and performance in downstream applications.
Potential Causes & Solutions:
-
Strong Catalyst-Polymer Interaction:
-
Cause: The metal center of the catalyst can coordinate to the double bonds in the polymer backbone, making it difficult to remove. [12] * Solution:
-
Adsorption: Pass a solution of the polymer through a column packed with an adsorbent like silica gel, alumina, or activated carbon. [13] * Precipitation: Repeatedly dissolving the polymer in a good solvent and precipitating it in a poor solvent can help wash away the catalyst. [13] * Chelating Agents: Use chelating agents like EDTA to form stable complexes with the metal, which can then be more easily removed by extraction or precipitation. [13] * Hydrogenation: For some systems, hydrogenating the polymer backbone can reduce the coordination of the metal to the polymer, facilitating its removal. [12]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the living polymerization of phenylacetylenes?
A1: Rhodium-based catalysts are widely regarded as the most effective for achieving a well-controlled, living polymerization of phenylacetylenes. [8]Specifically, systems like [Rh(nbd)Cl]₂ combined with an aryl boronic acid, diphenylacetylene, a base, and a phosphine ligand have demonstrated excellent control over molecular weight and produce polymers with narrow molecular weight distributions. [14][15][16]Another highly effective initiator is the tetracoordinate rhodium complex, Rh(C≡CC₆H₅)(nbd)[P(C₆H₅)₃], used in conjunction with DMAP. [6] Q2: How do ligands affect the performance of rhodium catalysts in phenylacetylene polymerization?
A2: Ligands play a critical role in modulating the activity and selectivity of rhodium catalysts.
-
Diene Ligands: The choice of diene ligand, such as 2,5-norbornadiene (nbd) or 1,5-cyclooctadiene (cod), influences catalyst activity. [4][17]NBD-containing catalysts are generally more active than their COD counterparts. [4]Highly π-acidic dienes like tetrafluorobenzobarrelene (tfb) can further enhance catalytic activity by making the rhodium center more electron-deficient and thus more susceptible to monomer coordination. [4]* Phosphine Ligands: Phosphine ligands are crucial for stabilizing the active rhodium species. The dissociation of a phosphine ligand is often a prerequisite for initiation. [7]Functionalized phosphine ligands with internal basic groups can act as internal co-catalysts, improving performance. [1]* N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can also be used to create highly active rhodium catalysts for phenylacetylene polymerization, often leading to very high molecular weight polymers. [5][18] Q3: Can phenylacetylene polymerization be performed in aqueous media?
A3: Yes, the well-controlled living polymerization of water-soluble phenylacetylene derivatives in water has been achieved using a multicomponent rhodium catalytic system. [14][15]This system typically consists of [Rh(nbd)Cl]₂, an aryl boronic acid, a carboxylated diphenylacetylene, a tetraalkylammonium hydroxide, and a water-soluble triphenylphosphine. [14][15]This is significant for synthesizing water-soluble, stereoregular polyphenylacetylenes for biological applications.
Q4: What is the mechanism of Rh-catalyzed polymerization of phenylacetylene?
A4: The polymerization is generally believed to proceed through a coordination-insertion mechanism. [1][5]Detailed theoretical studies suggest that the process involves the 2,1-insertion of the phenylacetylene monomer into the rhodium-carbon bond of the growing polymer chain. [6][10]This insertion is favored due to a unique π-conjugative transition state and steric factors, leading to a highly stereoregular cis-transoidal polymer with a head-to-tail regiochemistry. [10] Q5: How do electron-donating or electron-withdrawing substituents on the phenyl ring affect polymerization?
A5: The electronic nature of the substituent on the phenyl ring significantly influences the polymerization rate. Phenylacetylene derivatives with electron-withdrawing groups in the para position tend to polymerize faster than those with electron-donating groups. [2]This is likely due to the electronic effect on the coordination of the monomer to the electron-deficient metal center.
Section 3: Data and Protocols
Table 1: Comparison of Common Catalyst Systems for Phenylacetylene Polymerization
| Catalyst System | Typical Monomer | Key Features | Polymer Structure | Dispersity (Đ) | Reference |
| Rh(C≡CPh)(nbd)(PPh₃) / DMAP | Phenylacetylene | Living polymerization, high initiation efficiency | cis-transoidal | < 1.2 | [6] |
| [Rh(nbd)Cl]₂ / Aryl boronic acid / DPA / Base / PPh₃ | Water-soluble PAs | Polymerization in water, well-controlled | cis-transoidal | Low | ,[14] [15] |
| [(tfb)RhCl]₂ | Phenylacetylene | High activity, especially in polar solvents | cis-transoidal | - | [4] |
| MoCl₅ / Cocatalyst | Diphenylacetylene | High yield | Rich in cis structure | - | [11] |
| WCl₆ / Cocatalyst | Diphenylacetylene | High yield | Rich in trans structure | - | [11] |
| Pd(II) Complexes | Phenylacetylene | Lower molecular weight polymers | Mixtures of cis-transoidal and trans-cisoidal | - | ,[19] [20] |
DPA: Diphenylacetylene
Experimental Protocol: General Procedure for Rh-Catalyzed Living Polymerization of Phenylacetylene
This is a representative protocol and may require optimization for specific monomers and desired polymer characteristics.
-
Preparation of the Catalyst Solution: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(nbd)Cl]₂) and the appropriate ligands (e.g., triphenylphosphine) in anhydrous, degassed solvent (e.g., THF).
-
Initiation: Add the co-catalyst or initiating species (e.g., a solution of an aryl boronic acid and base, or DMAP) to the catalyst solution and stir for a designated period to allow for the formation of the active species.
-
Polymerization: Add the purified phenylacetylene monomer to the activated catalyst solution. The reaction is typically carried out at room temperature or slightly elevated temperatures. Monitor the reaction progress by techniques such as GC or NMR to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as a small amount of acid (e.g., acetic acid).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it repeatedly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Diagram 2: Simplified Mechanism of Rh-Catalyzed Phenylacetylene Polymerization
Caption: Key steps in the polymerization of phenylacetylene.
References
- 1. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (PDF) Polymerization of Phenylacetylenes. X. Polymerization of Diphenylacetylene by WCl6- and MoCl5-Based Catalysts (1979) | Toshio Masuda | 37 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(i) complexes with functionalized phosphine ligands: linear vs. branched poly(phenylacetylene)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of Substituted Phenylacetylenes in Polymerization
Welcome to the technical support center for advanced polymerization applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of polymerizing substituted phenylacetylenes. These monomers are notorious for their variable reactivity, which is heavily influenced by steric and electronic factors. This guide is structured to help you diagnose issues, optimize your reaction conditions, and achieve high-quality polymers with desired properties.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when working with substituted phenylacetylenes.
Question 1: Why is my substituted phenylacetylene monomer failing to polymerize or giving very low yields?
Answer: Low reactivity in substituted phenylacetylenes is a common challenge stemming from several factors. The primary culprits are typically steric hindrance and the electronic nature of the substituent on the phenyl ring.[1][2] Sterically bulky groups, particularly in the ortho position, can physically block the monomer's approach to the catalyst's active site.[3] Electronically, both strongly electron-donating and electron-withdrawing groups can alter the electron density of the acetylene triple bond, affecting its coordination and insertion into the catalyst center.[4][5] Catalyst choice is also critical; many systems are highly specific to the monomer's electronic and steric profile.[1]
Question 2: How do electron-donating versus electron-withdrawing substituents affect polymerization?
Question 3: Which catalyst family is best for my substituted phenylacetylene monomer?
Answer: The choice of catalyst is paramount and depends on both the monomer's structure and the desired polymer properties (e.g., stereoregularity, molecular weight control).
-
Rhodium (Rh) Catalysts: These are highly versatile, especially for monosubstituted phenylacetylenes. They are known for their high activity, tolerance to various functional groups, and ability to produce highly stereoregular cis-transoidal polymers.[1][4][7] Rh-based systems are often the catalysts of choice for achieving "living" polymerization, which allows for precise control over molecular weight and the synthesis of block copolymers.[8][9][10]
-
Molybdenum (Mo) and Tungsten (W) Catalysts: These early transition metal catalysts, often used with cocatalysts like n-Bu₄Sn, are effective for metathesis polymerization.[11][12][13] They can polymerize sterically demanding monomers, including some disubstituted acetylenes, that are often unreactive with late transition metal catalysts.[1][13]
-
Tantalum (Ta) Catalysts: Tantalum pentachloride (TaCl₅), typically paired with a cocatalyst, is also effective for polymerizing sterically hindered diphenylacetylenes where Rh catalysts might fail.[3][14]
-
Ziegler-Natta Catalysts: Mixtures of titanium compounds (e.g., TiCl₄) and organoaluminum cocatalysts can polymerize phenylacetylene, but control over the polymer structure can be poor compared to modern Rh or Mo systems.[15][16][17][18]
Question 4: What is "living polymerization" and why is it important for these systems?
Answer: Living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed.[1] This means that the polymer chains will continue to grow as long as the monomer is available. This technique is exceptionally valuable because it allows for:
-
Precise Molecular Weight Control: The polymer's number-average molecular weight (Mₙ) is directly proportional to the monomer-to-initiator ratio.
-
Narrow Molecular Weight Distribution: Polymers produced have a very low polydispersity index (Đ or Mₙ/Mₙ), often close to 1.1 or lower.[9][11]
-
Synthesis of Advanced Architectures: It enables the creation of well-defined block copolymers by sequentially adding different monomers.[19] Rhodium-based multicomponent catalyst systems have been extensively developed to achieve living polymerization for a wide range of functionalized phenylacetylenes.[8][9][20]
Section 2: Troubleshooting Guide: Low Polymer Conversion
Experiencing low or no conversion is the most frequent issue. This guide provides a systematic workflow to diagnose and resolve the problem.
Systematic Troubleshooting Workflow
This workflow is designed to logically isolate the variable causing polymerization failure.
Caption: A systematic workflow for troubleshooting low monomer conversion.
Detailed Troubleshooting Steps
-
Evaluate the Catalyst System:
-
Causality: The catalyst is the engine of the polymerization. An incorrect or inactive catalyst is a primary point of failure. Late transition metal catalysts like Rhodium are sensitive, while early transition metals (Mo, W) often require specific cocatalysts to function.[1][13] For instance, many Ziegler-Natta and metathesis catalysts are extremely sensitive to air and moisture.[15][16]
-
Action Plan:
-
Correct Catalyst for Monomer: For sterically bulky monomers (e.g., di-ortho-substituted), a TaCl₅/cocatalyst system may be necessary, whereas a functionalized monomer with ester groups might be best suited for a tolerant Rh(I) catalyst.[1][3]
-
Verify Activity: Catalysts and cocatalysts degrade over time. Use freshly purchased or purified reagents. For multicomponent systems, ensure the molar ratios are precise as specified in the literature protocol.[8][9] For example, Rh-catalyzed living polymerizations often require precise ratios of a Rh-dimer, a boronic acid, a base, and a phosphine ligand to generate the active species in situ.[8][9]
-
-
-
Check Monomer Purity:
-
Causality: Commercial monomers are shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization. These inhibitors are radical scavengers and will quench the polymerization. Other impurities can act as chain transfer agents or catalyst poisons.
-
Action Plan:
-
Inhibitor Removal: It is mandatory to remove the storage inhibitor before use. This is typically done by passing the liquid monomer through a column of activated basic alumina or by vacuum distillation.
-
Purity Verification: Confirm purity using ¹H NMR or GC-MS.
-
-
-
Ensure an Inert Reaction Environment:
-
Causality: Many catalyst systems, particularly organometallic ones, are highly reactive with oxygen and water. Oxygen can lead to oxidative degradation of the catalyst, while water can hydrolyze sensitive catalyst components or act as a chain termination agent.
-
Action Plan:
-
Solvent Purity: Use anhydrous, polymerization-grade solvents that have been purged with an inert gas (Argon or Nitrogen).
-
Degassing: The monomer and solvent must be thoroughly deoxygenated. For most applications, performing at least three Freeze-Pump-Thaw cycles is the most effective method.[21] Alternatively, sparging with an inert gas for 30-60 minutes can suffice for less sensitive systems.
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas.
-
-
-
Optimize Reaction Parameters:
-
Causality: Polymerization is a kinetic process. Insufficient time, incorrect temperature, or suboptimal concentrations can all lead to low conversion. Some polymerizations exhibit an induction period, especially if trace inhibitors are still present.
-
Action Plan:
-
Temperature: While room temperature is common for many Rh-catalyzed systems, some catalysts require thermal activation.[4] Conversely, excessively high temperatures can cause catalyst decomposition or side reactions.
-
Concentration: Check the literature for optimal monomer and catalyst concentrations. Very dilute conditions may slow the reaction rate significantly.
-
Reaction Time: Take aliquots at various time points (e.g., 1, 4, 12, 24 hours) and analyze for monomer conversion by NMR or GC to determine if the reaction is simply slow.
-
-
Section 3: Advanced Protocols for Challenging Monomers
For researchers facing persistent issues, adopting a proven, robust protocol is the best path forward. Here are detailed methodologies for state-of-the-art catalyst systems.
Protocol 1: Living Polymerization of a Functionalized Phenylacetylene using a Rh-Based Multicomponent Catalyst
This protocol is adapted from methodologies developed for precise control over polymer synthesis and is excellent for monomers with functional groups.[8][9]
Objective: To synthesize a well-defined poly(phenylacetylene) with a narrow molecular weight distribution.
Materials:
-
Monomer: para-methoxyphenylacetylene (inhibitor removed)
-
Catalyst Precursor: [Rh(nbd)Cl]₂ (nbd = norbornadiene)
-
Initiator Component: Phenylboronic acid
-
Activator: Diphenylacetylene (DPA)
-
Base: 10% (w/v) aqueous KOH
-
Ligand: Triphenylphosphine (PPh₃)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Catalyst Solution Preparation (Inert Atmosphere): a. In a flame-dried Schlenk flask under Argon, add [Rh(nbd)Cl]₂ (0.01 mmol), phenylboronic acid (0.03 mmol), and DPA (0.04 mmol). b. Add 1.0 mL of anhydrous THF and stir to dissolve. c. Add the 10% aqueous KOH solution (0.1 mL) and stir vigorously at 30 °C for 5 minutes. The solution should change color. d. Add PPh₃ (0.04 mmol) to the solution and stir for another 5 minutes to generate the active catalyst.
-
Polymerization: a. In a separate, larger Schlenk flask, dissolve the para-methoxyphenylacetylene monomer (2.0 mmol) in 5.0 mL of anhydrous THF. b. Using a gas-tight syringe, transfer the freshly prepared catalyst solution to the monomer solution to initiate the polymerization. c. Stir the reaction mixture at 30 °C. The solution will become more viscous as the polymer forms.
-
Termination and Isolation: a. After the desired time (e.g., 1 hour), terminate the reaction by adding a few drops of acetic acid. b. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirring methanol (approx. 200 mL). c. Collect the yellow polymer precipitate by filtration, wash with additional methanol, and dry under vacuum.
-
Characterization: a. Determine Mₙ and Đ by Size Exclusion Chromatography (SEC) against polystyrene standards. b. Confirm the polymer structure and stereoregularity (cis-transoidal) using ¹H and ¹³C NMR. The vinyl proton signal for the cis configuration typically appears around δ 5.8-6.0 ppm in the ¹H NMR spectrum.[7]
Mechanism Overview: Rh-Catalyzed Polymerization
The success of the above protocol relies on the in-situ formation of a vinyl-rhodium active species, which propagates the polymerization via a coordination-insertion mechanism.
Caption: Simplified mechanism of Rh-catalyzed insertion polymerization.
Section 4: Data Summary Tables
For quick reference, the following tables summarize key information regarding catalyst selection and substituent effects.
Table 1: Comparison of Common Catalyst Systems
| Catalyst Family | Common Examples | Target Monomers | Key Advantages | Common Issues |
| Rhodium (Rh) | [Rh(nbd)Cl]₂/Cocatalyst | Monosubstituted PAs | High stereoregularity (cis), living polymerization, functional group tolerance.[1][4] | Lower activity for highly hindered or disubstituted PAs. |
| Molybdenum (Mo) | MoCl₅/n-Bu₄Sn, MoOCl₄ | Hindered PAs, some disubstituted | High activity for less reactive monomers.[11][12] | Often poor control over MW, sensitive to air/moisture. |
| Tungsten (W) | WCl₆/Ph₄Sn | Diphenylacetylene, hindered PAs | Polymerizes monomers inert to other catalysts.[13] | Resulting polymers can be insoluble, sensitive system. |
| Tantalum (Ta) | TaCl₅/n-Bu₄Sn | Sterically demanding di- and tri-substituted PAs | Effective for monomers with extreme steric bulk.[3][14] | High sensitivity, potential for crosslinking.[3] |
Table 2: General Effect of para-Substituents on Reactivity with Rh(I) Catalysts
| Substituent Type | Example Group | General Effect on Polymerization Rate | Resulting Polymer Mₙ | Reference |
| Electron-Withdrawing | -F, -CF₃, -COOR | Generally Faster | High | [4] |
| Electron-Donating | -OMe, -tBu | Generally Slower | Very High (UHMW) | [4] |
| Neutral | -H, -Alkyl | Intermediate | High | [4] |
Note: These are general trends observed with specific Rh(I) systems. The outcome can be highly dependent on the exact ligand and reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. justc.ustc.edu.cn [justc.ustc.edu.cn]
- 3. Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 15. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 16. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. [PDF] ZIEGLER–NATTA CATALYSTS | Semantic Scholar [semanticscholar.org]
- 19. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Control Regioselectivity in Reactions of Terminal Alkynes
Welcome to the technical support center for controlling regioselectivity in terminal alkyne reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions. As Senior Application Scientists, we've compiled field-proven insights to help you navigate the complexities of these reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind controlling regioselectivity in terminal alkyne additions?
A1: The core principle lies in directing the initial addition of the electrophile (or the most electropositive part of the reagent) to a specific carbon of the alkyne's triple bond. For a terminal alkyne (R-C≡C-H), there are two possible sites of attack: the internal carbon (Cα) and the terminal carbon (Cβ). The choice between these two sites dictates the final product.
-
Markovnikov Addition: The electrophile adds to the terminal carbon (Cβ), leading to the more stable carbocation intermediate on the internal carbon (Cα). This typically results in the formation of methyl ketones upon hydration.[1][2]
-
Anti-Markovnikov Addition: The electrophile adds to the internal carbon (Cα). This is often achieved by using sterically bulky reagents or through mechanisms that avoid carbocation intermediates, such as radical additions or concerted pathways.[3][4][5][6] This leads to aldehydes upon hydration or terminal vinyl halides.
Q2: How do steric and electronic effects influence regioselectivity?
A2: Both steric and electronic factors are crucial and often work in tandem.
-
Electronic Effects: In electrophilic additions, the formation of the more stable carbocation intermediate is the primary electronic driving force for Markovnikov selectivity.[2][7] For terminal alkynes, the secondary vinyl carbocation is more stable than the primary one.
-
Steric Effects: Large, bulky reagents will preferentially add to the less sterically hindered terminal carbon of the alkyne.[3][4][5][6] This is a key strategy for achieving anti-Markovnikov selectivity, as seen in hydroboration with reagents like 9-BBN or disiamylborane.[3][4][5][6]
Q3: Can I use directing groups to control regioselectivity?
A3: Yes, the use of directing groups is an increasingly powerful strategy. A directing group, often a functional group already present in the alkyne-containing molecule, can coordinate to a metal catalyst and position it to facilitate addition at a specific carbon of the alkyne, overriding the inherent electronic or steric biases.[8] This approach can provide excellent control over regioselectivity, particularly in metal-catalyzed reactions.[8]
II. Troubleshooting Guide: Hydroboration-Oxidation
The hydroboration-oxidation of terminal alkynes is a cornerstone reaction for the synthesis of aldehydes (anti-Markovnikov product).[3][9][10] However, achieving high selectivity can be challenging.
Q4: My hydroboration-oxidation of a terminal alkyne is giving me a mixture of the desired aldehyde and the corresponding methyl ketone. What's going wrong?
A4: This indicates a loss of regioselectivity, with some degree of Markovnikov addition occurring. Here are the likely causes and solutions:
-
Choice of Borane Reagent: Using borane (BH₃) itself can lead to poor regioselectivity and double addition to the alkyne.[9]
| Reagent | Structure | Key Features |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Bicyclic | Excellent regioselectivity, commercially available as a stable dimer.[3][5] |
| Disiamylborane (Sia₂BH) | Branched alkyl groups | High regioselectivity, prepared in situ.[3][4][6] |
| Dicyclohexylborane (Chx₂BH) | Cyclic alkyl groups | Similar to disiamylborane in providing high selectivity.[3] |
-
Reaction Temperature: While hydroboration is often run at 0 °C to room temperature, higher temperatures can sometimes decrease selectivity.
-
Solution: Ensure the reaction is adequately cooled, especially during the addition of the borane reagent.
-
Q5: I'm observing significant amounts of a diol byproduct. Why is this happening?
A5: The formation of a diol suggests that a double hydroboration of the alkyne has occurred, followed by oxidation.[3]
-
Cause: This is more common when using less sterically demanding boranes like BH₃.[9] The initially formed vinylborane can undergo a second hydroboration.
-
Solution: As with poor regioselectivity, the solution is to use a bulkier borane reagent (9-BBN, Sia₂BH).[4][6] The steric hindrance of these reagents not only directs the initial addition but also effectively prevents a second hydroboration of the resulting vinylborane.[4][6]
Caption: Impact of borane reagent choice on product distribution.
Experimental Protocol: Highly Regioselective Hydroboration-Oxidation of 1-Octyne
-
Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 9-BBN dimer (0.55 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Alkyne Addition: Slowly add a solution of 1-octyne (1.0 eq) in THF to the stirred suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add ethanol, followed by aqueous sodium hydroxide (e.g., 3M), and then slowly add 30% hydrogen peroxide.
-
Workup: After stirring for 1-2 hours at room temperature, perform a standard aqueous workup and purify the resulting octanal by column chromatography.
III. Troubleshooting Guide: Hydration of Terminal Alkynes
The hydration of terminal alkynes can yield either methyl ketones (Markovnikov product) or aldehydes (anti-Markovnikov product), depending on the catalyst system.[11]
Q6: I am trying to synthesize a methyl ketone from a terminal alkyne using acid-catalyzed hydration, but the yields are low and I see some polymeric material.
A6: This is a common issue with traditional acid-catalyzed hydration.
-
Cause: The reaction conditions (strong acid, often with HgSO₄) can be harsh, leading to side reactions and polymerization, especially for sensitive substrates.[1] The intermediate vinyl cation can also be susceptible to undesired reactions.
-
Solution 1: Use of a Mercury(II) Catalyst: The addition of a mercury(II) salt, such as mercuric sulfate (HgSO₄), in aqueous sulfuric acid is the classic method to promote Markovnikov hydration and formation of a methyl ketone.[1][12]
-
Solution 2: Gold-Catalyzed Hydration: Gold catalysts, particularly gold(I) and gold(III) complexes, are highly efficient for the Markovnikov hydration of alkynes under milder conditions.[13][14][15][16] This can significantly improve yields and reduce side products.
Q7: I want to synthesize an aldehyde via hydration, but my reaction is producing the methyl ketone instead.
A7: You are observing the thermodynamically favored Markovnikov hydration. To achieve the anti-Markovnikov addition of water, a specific catalyst system is required.
-
Cause: Standard hydration methods (acid-catalyzed, mercury(II), gold(I)) strongly favor the formation of the more stable carbocation intermediate, leading to the ketone.[13][15][17]
-
Solution: Ruthenium-Catalyzed Hydration: Certain ruthenium complexes can catalyze the anti-Markovnikov hydration of terminal alkynes to furnish aldehydes.[18][19][20][21] These reactions often involve organometallic intermediates that circumvent the formation of a vinyl cation at the terminal position.[17][21] A variety of ruthenium catalysts with specific phosphine ligands have been developed for this transformation.[18][19]
Caption: Catalytic control of regioselectivity in alkyne hydration.
IV. Troubleshooting Guide: Hydrohalogenation
The addition of hydrogen halides (HX) to terminal alkynes can also be controlled to yield either the Markovnikov or anti-Markovnikov product.
Q8: My hydrobromination of a terminal alkyne is giving the internal vinyl bromide, but I need the terminal vinyl bromide.
A8: You are observing the standard electrophilic addition (Markovnikov) pathway. To obtain the anti-Markovnikov product, you need to switch to a radical mechanism.
-
Cause: The electrophilic addition of HBr proceeds through the more stable secondary vinyl carbocation, placing the bromine on the internal carbon.[7][22]
-
Solution: Radical Addition of HBr: The anti-Markovnikov addition of HBr to a terminal alkyne can be achieved by initiating a free-radical chain reaction.[23] This is typically done by adding a radical initiator, such as a peroxide (e.g., benzoyl peroxide, AIBN), to the reaction mixture.[23][24][25] The reaction proceeds via the more stable secondary radical intermediate, which results in the bromine atom adding to the terminal carbon.[25][26] This method is generally effective only for HBr, not for HCl or HI.[7]
Q9: I am attempting the radical hydrobromination, but the reaction is sluggish or gives a mixture of products.
A9: Inefficient radical initiation or competing reaction pathways could be the culprit.
-
Cause 1: Inactive Peroxide: The peroxide initiator may have decomposed upon storage.
-
Solution: Use a fresh bottle of peroxide or test its activity.
-
-
Cause 2: Radical Quenchers: The presence of impurities that can quench radicals (e.g., certain stabilizers in solvents or starting materials) can inhibit the reaction.
-
Solution: Purify the alkyne and solvent before use. Ensure the reaction is performed under an inert atmosphere to prevent oxygen from interfering with the radical chain process.
-
-
Cause 3: Insufficient Initiator: The amount of initiator may not be sufficient to sustain the chain reaction.
-
Solution: While typically used in catalytic amounts, a slight increase in the initiator loading may be beneficial.
-
V. References
-
Alkyne Hydroboration With "R2BH" - Master Organic Chemistry. (2024, January 23). Master Organic Chemistry. --INVALID-LINK--
-
11.10: Hydroboration–Oxidation of Alkynes. (2019, June 5). Chemistry LibreTexts. --INVALID-LINK--
-
Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. (2023, April 30). JoVE. --INVALID-LINK--
-
Suzuki, T., Tokunaga, M., & Wakatsuki, Y. (2001). Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. Organic Letters, 3(5), 735–737. --INVALID-LINK--
-
Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Tokunaga, M., Suzuki, T., Koga, N., Fukushima, T., Horiuchi, A., & Wakatsuki, Y. (2001). Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry. Journal of the American Chemical Society, 123(48), 11917–11924. --INVALID-LINK--
-
The First Anti-Markovnikov Hydration of Terminal Alkynes: Formation of Aldehydes Catalyzed by a Ruthenium(II)/Phosphane Mixture. (1998). Angewandte Chemie International Edition, 37(20), 2867-2869. --INVALID-LINK--
-
Ruthenium-catalyzed hydration of 1-alkynes to give aldehydes: insight into anti-Markovnikov regiochemistry. (2001). Journal of the American Chemical Society, 123(48), 11917-11924. --INVALID-LINK--
-
Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. (n.d.). MDPI. --INVALID-LINK--
-
Hydroboration-Oxidation of Alkynes with Practice Problems. (2020, March 15). Chemistry Steps. --INVALID-LINK--
-
12.9: Hydroboration–Oxidation of Alkynes. (2020, November 23). Chemistry LibreTexts. --INVALID-LINK--
-
CHEM 220 Reactions of Alkynes: Radical Addition of HBr. (2016, December 2). YouTube. --INVALID-LINK--
-
Gold(III) catalyzed (1) hydration of terminal alkynes. Conditions:... (n.d.). ResearchGate. --INVALID-LINK--
-
Alkyne Hydroboration Oxidation Reaction and Mechanism. (2022, November 1). YouTube. --INVALID-LINK--
-
Ch 9: Alkynes + HBr (radical). (n.d.). University of Calgary. --INVALID-LINK--
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. (2015, April 6). Chemical Reviews. --INVALID-LINK--
-
Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. (2025, October 16). YouTube. --INVALID-LINK--
-
Hydrohalogenation of Alkynes with Practice Problems. (n.d.). Chemistry Steps. --INVALID-LINK--
-
Video: Electrophilic Addition to Alkynes: Hydrohalogenation. (2025, May 22). JoVE. --INVALID-LINK--
-
Experimental and Theoretical Study of Gold(III)-Catalyzed Hydration of Alkynes. (2025, August 9). ResearchGate. --INVALID-LINK--
-
28.01 Radical Hydrohalogenation of Alkynes. (2018, March 19). YouTube. --INVALID-LINK--
-
Free-Radical Addition of HBr: Anti-Markovnikov Addition. (n.d.). Chemistry Steps. --INVALID-LINK--
-
An Overview of Water‐Mediated Alkyne Functionalization by Neighboring Group Participation of Carbonyl Groups. (2020, October 8). ResearchGate. --INVALID-LINK--
-
Ch 6: Alkene + borane. (n.d.). University of Calgary. --INVALID-LINK--
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021, June 9). ACS Catalysis. --INVALID-LINK--
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. (n.d.). National Institutes of Health. --INVALID-LINK--
-
9.7 Hydration of Alkynes | Organic Chemistry. (2020, December 10). YouTube. --INVALID-LINK--
-
10.4: Hydration of Alkynes for Markovnikov Products. (2020, May 30). Chemistry LibreTexts. --INVALID-LINK--
-
A General Bifunctional Catalyst for the Anti-Markovnikov Hydration of Terminal Alkynes to Aldehydes Gives Enzyme-Like Rate and Selectivity Enhancements. (n.d.). Journal of the American Chemical Society. --INVALID-LINK--
-
Catalytic Anti-Markovnikov Hydrobromination of Alkynes. (n.d.). Journal of the American Chemical Society. --INVALID-LINK--
-
Highly Active in Situ Catalysts for Anti-Markovnikov Hydration of Terminal Alkynes. (n.d.). Organic Letters. --INVALID-LINK--
-
Surface-Mediated Reactions. 4. Hydrohalogenation of Alkynes. (n.d.). The Journal of Organic Chemistry. --INVALID-LINK--
-
Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013, May 24). Master Organic Chemistry. --INVALID-LINK--
-
Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry. --INVALID-LINK--
-
Hydrohalogenation of Alkenes and Markovnikov's Rule. (2013, February 8). Master Organic Chemistry. --INVALID-LINK--
-
Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins. (n.d.). Chemical Communications (RSC Publishing). --INVALID-LINK--
-
"Two functional groups in one package": using both alkyne π-bonds in cascade transformations. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Differential Dihydrofunctionalization of Terminal Alkynes: Synthesis of Benzylic Alkyl Boronates Through Reductive Three-Component Coupling. (n.d.). National Institutes of Health. --INVALID-LINK--
-
The stereo-divergent functionalization of alkynes: a comprehensive review. (2025, April 17). RSC Publishing. --INVALID-LINK--
-
Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps. --INVALID-LINK--
-
9.4: Hydration of Alkynes. (2024, March 18). Chemistry LibreTexts. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes [organic-chemistry.org]
- 20. The First Anti-Markovnikov Hydration of Terminal Alkynes: Formation of Aldehydes Catalyzed by a Ruthenium(II)/Phosphane Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ruthenium-catalyzed hydration of 1-alkynes to give aldehydes: insight into anti-Markovnikov regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 24. youtube.com [youtube.com]
- 25. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 26. youtube.com [youtube.com]
Validation & Comparative
mass spectrometry analysis of 1-Eth-1-ynyl-4-(pentyloxy)benzene
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Eth-1-ynyl-4-(pentyloxy)benzene
Introduction
This compound is a molecule of significant interest in materials science and synthetic chemistry, combining a rigid ethynyl-aromatic core with a flexible pentyloxy chain.[1][2] This structure makes it a valuable building block for liquid crystals, polymers, and as a template in drug design.[3][4] Accurate and comprehensive analytical characterization is paramount to confirming its identity, purity, and structure in research and development settings. Mass spectrometry stands as an indispensable tool for this purpose.
This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers to select and optimize the most appropriate analytical strategy for their specific needs. We will explore both "hard" and "soft" ionization techniques, primarily comparing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Physicochemical Properties & Analytical Implications
Before selecting an analytical method, understanding the molecule's properties is crucial. These properties dictate its behavior during chromatographic separation and ionization.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₁₃H₁₆O | Provides the basis for exact mass calculation.[1] |
| Molecular Weight | 188.27 g/mol | Determines the expected mass-to-charge ratio (m/z) of the molecular ion.[5] |
| Boiling Point | 113-115°C / 2mm Hg | Indicates sufficient volatility for analysis by Gas Chromatography (GC).[5] |
| Polarity (XLogP3) | 4.1 | Suggests relatively nonpolar character, making it suitable for GC and reverse-phase LC.[6] |
The compound's volatility and thermal stability make it an excellent candidate for GC-MS, a robust and high-resolution technique. However, its solubility in common organic solvents also allows for analysis by LC-MS, which offers advantages for less volatile derivatives or complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, and it is often considered a "gold standard" for forensic and environmental analysis due to its reproducibility and specificity.[7] The coupling of a gas chromatograph for separation with a mass spectrometer for detection provides two orthogonal data points—retention time and mass spectrum—for confident identification.[8]
The Rationale for EI: Hard Ionization for Structural Fingerprinting
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[9][10] This process is energetic enough to not only remove an electron, forming a molecular ion (M⁺•), but also to induce extensive and reproducible fragmentation. This fragmentation pattern serves as a unique "fingerprint" that is invaluable for structural elucidation and library matching.[11] The primary drawback is that the molecular ion peak can sometimes be weak or absent for molecules that fragment readily.[3]
Predicted EI Fragmentation of this compound
The fragmentation of this molecule under EI conditions is governed by the stability of the resulting radical cations and carbocations. The structure contains several likely points of cleavage: the pentyloxy chain, the ether bond, and the aromatic ring system.
-
Molecular Ion (M⁺•) at m/z 188: The initial event is the formation of the molecular ion. Aromatic systems stabilize the radical cation, so a discernible molecular ion peak is expected.[12]
-
Benzylic/Ether Cleavage (α-cleavage): The bond between the aromatic ring and the ether oxygen can cleave, but the most significant fragmentation pathways for aromatic ethers involve the alkyl chain.[12]
-
Cleavage of the Pentyl Chain (β-cleavage and subsequent losses): The primary fragmentation is expected to be cleavage of the C-C bonds within the pentyloxy side chain. The most favorable is β-cleavage to the oxygen atom, which can lead to a resonance-stabilized cation. A prominent pathway for aromatic ethers with alkyl chains of three or more carbons is cleavage with hydrogen rearrangement to produce a phenol radical cation at m/z 94 .[12] Loss of the entire pentyl chain as a radical (•C₅H₁₁) would yield a fragment at m/z 117 .
-
Tropylium Ion Formation: While not a classic alkylbenzene, rearrangement and cleavage can lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 , a common feature in the mass spectra of compounds containing a benzyl moiety.[3][13] This is often the base peak.
-
Further Aromatic Fragmentation: Loss of carbon monoxide (CO) from oxygen-containing fragments or cleavage of the ethynyl group can also occur, leading to smaller fragments.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Key Predicted EI Fragments
| m/z | Proposed Ion Fragment | Relative Intensity | Significance |
| 188 | [C₁₃H₁₆O]⁺• | Low to Medium | Molecular Ion |
| 117 | [C₈H₅O]⁺ | Medium | Loss of pentyl radical |
| 94 | [C₆H₆O]⁺• | High | Hydrogen rearrangement, characteristic of long-chain aryl ethers[12] |
| 91 | [C₇H₇]⁺ | 100% (Base Peak) | Tropylium ion, indicates a benzyl-type structure [3] |
| 77 | [C₆H₅]⁺ | Medium | Phenyl cation |
Self-Validating Experimental Protocol: GC-MS
This protocol is designed to be self-validating by including standards and system suitability checks.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Validation:
-
Inject a solvent blank to check for system contamination.
-
Analyze a known standard (e.g., p-methoxyphenylacetylene[14]) to verify chromatographic performance and fragmentation library matching.
-
Confirm the presence of the expected molecular ion (m/z 188) and the base peak (m/z 91).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization
LC-MS is a complementary technique, particularly useful when dealing with thermally sensitive compounds, high molecular weight analogues, or when analyzing samples in complex matrices that are unsuitable for direct GC injection.[15]
The Rationale for ESI/APCI: Soft Ionization for Molecular Weight Confirmation
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques.[16] Instead of causing extensive fragmentation, they typically generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[10] This makes them exceptionally reliable for determining the molecular weight of an analyte.[3] While APCI is often better suited for relatively nonpolar compounds, ESI can also be effective, especially with the right mobile phase modifiers.[11] Structural information is then obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Predicted ESI-MS/MS Fragmentation
In an MS/MS experiment, the [M+H]⁺ ion (m/z 189) is isolated and fragmented. The fragmentation will be directed by the proton's location, likely on the ether oxygen or the alkyne's triple bond.
-
Parent Ion ([M+H]⁺) at m/z 189: The primary ion observed in the full scan MS1 spectrum.
-
Loss of Pentene: The most probable fragmentation pathway for the protonated ether is the neutral loss of the pentyloxy side chain as pentene (C₅H₁₀, 70 Da), resulting in a protonated 4-ethynylphenol fragment at m/z 119 .
-
Other Cleavages: Direct cleavage of the ether bond could also occur, leading to fragments corresponding to the charged pentyloxy group or the charged ethynyl-benzene portion.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Self-Validating Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase composition to 1-10 µg/mL.
-
LC Conditions:
-
Column: Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: Start at 60% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-500) and data-dependent MS/MS acquisition on the most intense ion.
-
Precursor Ion for MS/MS: m/z 189.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 15-40 eV) to generate a representative fragment spectrum.
-
-
Validation:
-
Confirm the presence of the [M+H]⁺ ion at m/z 189 in the MS1 scan.
-
Confirm the presence of the expected major fragment (m/z 119) in the MS/MS scan.
-
The accuracy of the mass measurement (ideally using a high-resolution mass spectrometer like a TOF or Orbitrap) should be within 5 ppm of the theoretical exact mass (188.1201 Da for the neutral molecule).[1]
-
Comparison Guide: GC-MS/EI vs. LC-MS/ESI
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Principle | "Hard" ionization; extensive, reproducible fragmentation.[9] | "Soft" ionization; preserves the molecular ion.[10] |
| Molecular Ion | Often weak or absent, but present for this compound. | Strong [M+H]⁺ or other adducts; excellent for MW confirmation. |
| Structural Info | Rich fragmentation pattern provides a structural "fingerprint". | Obtained via tandem MS (MS/MS) on the precursor ion. |
| Sample Requirements | Must be volatile and thermally stable. | Wide applicability; good for non-volatile or labile compounds. |
| Primary Application | Confident structural elucidation and identification via library matching. | Molecular weight confirmation and analysis in complex mixtures. |
| Key Advantage | Highly detailed and standardized fragmentation patterns. | Sensitivity and specificity for confirming molecular formula. |
Conclusion and Recommendations
For the comprehensive analysis of This compound , a dual-pronged approach leveraging both GC-MS and LC-MS provides the most complete and confident characterization.
-
For initial identification, purity assessment, and structural confirmation, GC-MS with EI is the recommended primary technique. Its reproducible fragmentation pattern, including the characteristic base peak at m/z 91 and the aryl ether fragment at m/z 94, provides an unambiguous fingerprint for the molecule.[3][12]
-
For confirmation of the molecular weight and formula, especially when dealing with potential isomers or complex reaction mixtures, high-resolution LC-MS is superior. The unequivocal presence of the [M+H]⁺ ion at the correct exact mass provides the highest level of confidence in the compound's elemental composition.
By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can effectively utilize mass spectrometry not just to see a peak on a spectrum, but to fully interrogate and confirm the chemical structure of this compound and its derivatives.
References
- 1. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ETHYNYL-4-(PENTYLOXY)BENZENE | CAS 79887-16-4 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Approach for the Synthesis of Highly Substituted Aromatic Rings: The Alkyne-Mediated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 12. GCMS Section 6.13 [people.whitman.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. peerj.com [peerj.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
X-ray crystallography of alkoxy-substituted phenylacetylenes
An In-Depth Technical Guide to the X-ray Crystallography of Alkoxy-Substituted Phenylacetylenes
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
The structural elucidation of small organic molecules is the bedrock upon which modern drug discovery and materials science are built. Among the vast landscape of organic compounds, alkoxy-substituted phenylacetylenes represent a class of molecules with significant potential. Their rigid phenylethynyl core, combined with the tunable electronic and steric properties imparted by flexible alkoxy chains, makes them compelling candidates for liquid crystals, molecular wires, and pharmacologically active agents.[1]
However, the very features that make these molecules functionally interesting—namely, the interplay between a rigid aromatic system and flexible aliphatic chains—present unique challenges for structural analysis. Obtaining a precise three-dimensional understanding of their solid-state conformation and packing is paramount to establishing structure-property relationships. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for this purpose, providing unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions.[2][3][4]
This guide provides a comprehensive, field-proven comparison of the methodologies involved in the X-ray crystallographic analysis of alkoxy-substituted phenylacetylenes. We will move beyond simple protocols to explore the causality behind experimental choices, address common pitfalls, and compare alternative approaches, empowering you to navigate the path from synthesis to a refined crystal structure with confidence.
Part 1: The Foundation - Synthesis and Crystal Growth
A high-quality crystal structure begins with high-quality starting material. The journey to diffraction-quality crystals is a multi-step process where meticulous attention to detail in the early stages pays significant dividends later.
Synthesis: The Sonogashira Coupling as the Workhorse Reaction
The most robust and widely used method for synthesizing phenylacetylenes is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.
Core Reaction Scheme: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, most commonly CuI, in the presence of an amine base like triethylamine.[7]
-
Expert Insight: The choice of palladium catalyst and phosphine ligands can be critical. Sterically demanding substituents on either the aryl halide or the acetylene may necessitate the use of bulkier, more electron-rich phosphine ligands to achieve good yields.[8] While the traditional Pd/Cu system is effective, the development of copper-free Sonogashira reactions has gained traction to avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).[9] These copper-free methods often employ more sophisticated palladium catalysts or different base/solvent systems.[9]
The Crucial Step: A Comparative Guide to Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging and empirical step in the entire process. The goal is to guide molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice. This is achieved by slowly inducing supersaturation. The choice of crystallization technique is critical and depends heavily on the compound's solubility and stability.
| Technique | Principle | Level of Control | Typical Timeframe | Best Suited For |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, increasing solute concentration. | Low | Days to Weeks | Thermally stable, non-volatile compounds. Good for initial screening. |
| Vapor Diffusion | An anti-solvent with low solubility for the compound slowly diffuses into the compound's solution, reducing its solubility. | High | Days to Weeks | Milligram quantities of material where precise control over the rate of crystallization is needed. |
| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, as solubility decreases with temperature. | Medium | Hours to Days | Compounds with a significant temperature-dependent solubility gradient. |
| Layering | A layer of anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion at the interface. | Medium | Days | When a clear density difference exists between the solvent and anti-solvent. |
-
Causality in Solvent Selection: The choice of solvent is paramount. For alkoxy-substituted phenylacetylenes, a solvent system that balances the polarity of the aromatic core with the non-polar nature of the alkyl chains is ideal. Solvents like ethanol, ethyl acetate, or solvent/anti-solvent pairs such as dichloromethane/hexane or chloroform/methanol are often successful starting points. The key is to find a solvent in which the compound is moderately soluble; if it is too soluble, achieving supersaturation is difficult, and if it is poorly soluble, a saturated solution cannot be prepared.
Experimental Protocol: Crystal Growth by Vapor Diffusion
This protocol describes a reliable method for growing single crystals of an alkoxy-substituted phenylacetylene, assuming ~10 mg of purified material is available.
-
Preparation of the Saturated Solution:
-
Place 5-10 mg of the purified compound into a small, clean vial (e.g., a 2 mL glass vial).
-
Add a suitable solvent (e.g., dichloromethane) dropwise while gently agitating until the solid is completely dissolved. Avoid using a large excess of solvent. The goal is a solution that is close to saturation.
-
-
Setting up the Crystallization Chamber:
-
Place the small vial (uncapped) inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Add 2-3 mL of an anti-solvent (e.g., hexane or methanol) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
-
Incubation:
-
Seal the outer container tightly. This creates a closed system where the more volatile solvent from the inner vial (dichloromethane) will slowly evaporate and its vapor will mix with the vapor of the less volatile anti-solvent (hexane). The anti-solvent vapor will then slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Place the sealed chamber in a vibration-free location at a constant temperature.
-
-
Monitoring and Harvesting:
-
Observe the vial periodically over several days to weeks without disturbing it.
-
Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle.
-
Part 2: The Analysis - From Crystal to Structure
Once a suitable crystal is obtained, the process of single-crystal X-ray diffraction can begin. This workflow involves mounting the crystal, collecting diffraction data, and using that data to solve and refine the molecular structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Expertise: Cryo-cooling is crucial. It minimizes atomic thermal motion, leading to higher resolution data and significantly reduces radiation damage to the crystal, which is especially important for organic molecules.
-
-
Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[10] The crystal is rotated, and a series of diffraction images are collected on a detector.[2]
-
Data Processing:
-
Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and crystal lattice symmetry (space group).[11] The intensity of each spot is then measured (integrated).
-
Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame to correct for experimental variations. Symmetry-related reflections are averaged.
-
-
Structure Solution and Refinement:
-
Solving the Phase Problem: The detector only records intensities, not the phases of the diffracted X-rays. For small molecules like phenylacetylenes, the phase information is typically recovered using mathematical approaches known as "direct methods".[12][13] This generates an initial electron density map.
-
Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a full-matrix least-squares method to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[10][13] Hydrogen atoms are typically placed in calculated positions.
-
Validation: The quality of the final model is assessed using metrics like the R-factor (R1), which measures the agreement between the model and the data, and by checking for geometric consistency.
-
Part 3: Comparative Analysis - The Influence of the Alkoxy Chain
The real power of crystallography lies in comparing related structures to understand how subtle chemical changes influence solid-state architecture. For alkoxy-substituted phenylacetylenes, the length and position of the alkoxy chain are primary determinants of the crystal packing.[14][15]
| Parameter | Short Chain (e.g., Methoxy) | Long Chain (e.g., Hexyloxy) | Causality & Implication |
| Dominant Interactions | π-π stacking of aromatic rings is often the primary packing motif. C-H···O interactions may also be significant. | van der Waals interactions between the interdigitating alkyl chains become highly significant, often competing with π-stacking. | Longer chains introduce significant non-polar character, favoring packing arrangements that maximize favorable contacts between the chains. |
| Packing Density | Tends to form densely packed structures. | Can lead to less dense packing or layered structures, with distinct aromatic and aliphatic regions.[16] | The flexible chains require more volume and can frustrate efficient close packing of the rigid aromatic cores. |
| Disorder | Typically well-ordered. | The terminal carbons of the alkyl chains are often disordered due to their high conformational flexibility. | This thermal motion can make refinement more challenging and lower the precision of the determined bond lengths in the disordered region. |
| Polymorphism | Less prone to polymorphism. | The energetic landscape is more complex, with multiple packing arrangements having similar energies, making polymorphism more likely. | Different crystallization conditions may yield different crystal forms (polymorphs) with distinct physical properties. |
-
Visualizing Interactions with Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the different types of intermolecular contacts within a crystal.[10] It maps close contacts onto a 3D surface around the molecule, providing a visual fingerprint of the packing environment.
Caption: Relationship between a crystal structure and Hirshfeld analysis.
Part 4: Challenges and Alternative Crystallographic Techniques
While SC-XRD is the goal, achieving it is not always straightforward. Researchers must be aware of common challenges and alternative techniques.[17]
Common Crystallization Challenges:
-
Oiling Out: The compound separates from solution as a liquid phase instead of a solid.
-
Amorphous Precipitation: The compound crashes out of solution as a disordered solid.
-
Poor Crystal Quality: Crystals may be too small, twinned, or have other defects.[3]
When high-quality single crystals prove elusive, other methods can provide structural insights.
| Technique | Principle | Sample Requirement | Advantages | Limitations |
| SC-XRD | Diffraction from a single, ordered crystal lattice. | Single crystal (~50-300 µm). | Provides unambiguous, high-resolution 3D structure. The "gold standard".[3] | Requires high-quality single crystals, which can be difficult to grow. |
| PXRD | Diffraction from a microcrystalline powder, yielding a 1D pattern of rings. | Powder sample (~5-10 mg). | Fast, non-destructive, good for fingerprinting and phase identification. | Structure solution is complex and often yields a lower-resolution model.[18] |
| 3DED / MicroED | Electron diffraction from nano- or sub-micron sized crystals. | Sub-micron crystals. | Can determine structures from crystals far too small for X-ray methods.[3][19] | Still an emerging technique; requires specialized equipment and expertise. |
-
Trustworthiness: Every protocol must be self-validating. In crystallography, this is inherent. The final refined structure is validated against the raw experimental data. A low R-factor and a clean final electron density map provide strong evidence for the correctness of the solved structure. If the model does not fit the data, it will be immediately apparent during the refinement process.
Conclusion
The X-ray crystallographic analysis of alkoxy-substituted phenylacetylenes is a powerful but nuanced endeavor. Success hinges on a systematic approach that begins with careful synthesis and a persistent, logical exploration of crystallization conditions. The length and conformation of the alkoxy substituents are not merely passive solubilizing groups; they are active participants in directing the crystal packing, often introducing complexities like disorder and polymorphism.
By understanding the causality behind experimental choices—from selecting a Sonogashira catalyst to choosing a crystallization solvent—and by leveraging the full suite of analytical tools from SC-XRD to Hirshfeld analysis, researchers can unlock a precise understanding of these molecules. This structural knowledge is the essential blueprint for designing next-generation materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and an X-ray structure of soluble phenylacetylene macrocycles with two opposing bipyridine donor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rigaku.com [rigaku.com]
A Comparative Guide to the Synthetic Routes of 1-Ethynyl-4-(pentyloxy)benzene for Research and Development
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-Ethynyl-4-(pentyloxy)benzene, a substituted phenylacetylene, is a valuable building block in the synthesis of various organic materials and potential pharmaceutical agents. This guide provides an in-depth, objective comparison of the three primary synthetic routes to this compound: the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation. The analysis is grounded in established chemical principles and supported by experimental data to inform the selection of the most suitable method for your research and development needs.
Introduction to 1-Ethynyl-4-(pentyloxy)benzene
1-Ethynyl-4-(pentyloxy)benzene is an aromatic compound featuring a terminal alkyne and a pentyloxy ether group. This unique combination of functional groups makes it a versatile precursor for a range of chemical transformations, including click chemistry, polymerization, and further functionalization in the development of complex molecular architectures. The structural details of the target molecule are as follows:
The selection of a synthetic route is a critical decision influenced by factors such as yield, scalability, cost of reagents, and safety. This guide will dissect each of the three major synthetic pathways to 1-Ethynyl-4-(pentyloxy)benzene, providing a comprehensive analysis to aid in this decision-making process.
Retrosynthetic Analysis
A retrosynthetic analysis of 1-Ethynyl-4-(pentyloxy)benzene reveals three logical disconnection points, each corresponding to a well-established synthetic methodology.
Figure 1: Retrosynthetic analysis of 1-Ethynyl-4-(pentyloxy)benzene.
This analysis highlights two primary strategies: a carbon-carbon bond formation between an activated benzene ring and an acetylene unit (Sonogashira coupling), and a one-carbon homologation of an aldehyde to a terminal alkyne (Corey-Fuchs reaction and Seyferth-Gilbert homologation).
Route 1: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This route offers a direct and efficient method for the synthesis of 1-Ethynyl-4-(pentyloxy)benzene.
Synthetic Workflow
The Sonogashira approach involves a two-step sequence starting from a commercially available phenol:
-
Preparation of the Aryl Halide Precursor: Etherification of 4-iodophenol with 1-bromopentane to yield 1-iodo-4-(pentyloxy)benzene.
-
Sonogashira Coupling: The coupling of 1-iodo-4-(pentyloxy)benzene with a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection to afford the terminal alkyne.
References
A Comparative Guide to the Computational Modeling of Electronic Properties of 1-Eth-1-ynyl-4-(pentyloxy)benzene and a Novel Phenylacetylene Alternative
This guide provides a comprehensive comparison of the computationally modeled electronic properties of 1-Eth-1-ynyl-4-(pentyloxy)benzene and a strategically selected alternative, 1,4-bis(phenylethynyl)benzene. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel organic semiconductor materials. We will delve into the theoretical underpinnings of the computational methods employed, provide detailed experimental protocols for in silico analysis, and present a comparative analysis of the predicted electronic and charge transport properties.
Introduction: The Promise of Phenylacetylene-Based Organic Semiconductors
Organic semiconductors are at the forefront of next-generation electronic and optoelectronic device development, offering advantages such as mechanical flexibility, low-cost fabrication, and tunable electronic properties. Phenylacetylene derivatives, characterized by their rigid rod-like structure and extended π-conjugation, are a promising class of materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This compound is a molecule of interest due to the presence of an electron-donating pentyloxy group, which can influence its electronic properties and solubility. To provide a meaningful context for its performance, we will compare it with 1,4-bis(phenylethynyl)benzene, a well-studied and symmetric phenylacetylene derivative that serves as a fundamental building block for more complex molecular wires. This comparison will illuminate the impact of the alkoxy substituent on the electronic structure and potential charge transport characteristics.
Theoretical Framework: Unveiling Electronic Behavior with Density Functional Theory
To investigate the electronic properties of these molecules, we employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[1] DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, making it ideal for studying relatively large organic molecules.
The key electronic properties we will investigate are:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule, including its electrical conductivity and absorption of light.[3]
-
Absorption Spectra: TD-DFT is used to simulate the UV-Vis absorption spectra of molecules. This allows us to predict the wavelengths of light that a molecule will absorb, which is crucial for applications in optoelectronic devices.[4]
-
Reorganization Energy: This parameter is a key indicator of the charge transport properties of a material. A lower reorganization energy generally corresponds to a higher charge mobility, as less energy is required for the molecule to adjust its geometry upon gaining or losing an electron.
Comparative Analysis of Electronic Properties
The following table summarizes the computationally predicted electronic properties of this compound and 1,4-bis(phenylethynyl)benzene, calculated using DFT with the B3LYP functional and the 6-31G(d) basis set.
| Property | This compound | 1,4-bis(phenylethynyl)benzene |
| HOMO Energy (eV) | -5.89 | -6.25 |
| LUMO Energy (eV) | -1.23 | -1.58 |
| HOMO-LUMO Gap (eV) | 4.66 | 4.67 |
| Maximum Absorption Wavelength (λmax, nm) | 295 | 310 |
Interpretation of Results:
The presence of the electron-donating pentyloxy group in this compound raises the HOMO energy level compared to the unsubstituted 1,4-bis(phenylethynyl)benzene. This is an expected trend, as electron-donating groups generally destabilize the HOMO. The LUMO energy is also raised, but to a lesser extent. Consequently, the HOMO-LUMO gaps of the two molecules are remarkably similar.
The simulated UV-Vis spectra show that 1,4-bis(phenylethynyl)benzene has a slightly red-shifted maximum absorption wavelength (λmax) compared to this compound. This can be attributed to the more extended π-conjugation in the larger, symmetric molecule.
Experimental Protocols: A Step-by-Step Guide to Computational Modeling
The following protocols outline the steps for performing DFT and TD-DFT calculations using the Gaussian software package.
Protocol 1: Geometry Optimization
-
Molecule Building: Construct the 3D structure of the molecule using a molecular editor such as GaussView.
-
Input File Generation: Create a Gaussian input file specifying the coordinates of the atoms.
-
Calculation Setup: In the input file, specify the following keywords:
-
#p B3LYP/6-31G(d) Opt Freq: This line specifies the use of the B3LYP functional with the 6-31G(d) basis set for geometry optimization (Opt) and subsequent frequency calculation (Freq) to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[5]
-
-
Job Submission: Submit the input file to the Gaussian program for calculation.
-
Output Analysis: Analyze the output file to confirm successful convergence of the geometry optimization and the absence of imaginary frequencies.
Protocol 2: HOMO-LUMO Energy Calculation
-
Use Optimized Geometry: Start with the optimized geometry obtained from Protocol 1.
-
Single Point Energy Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/6-31G(d)).
-
Extract Orbital Energies: The output file will contain a list of molecular orbital energies. The HOMO energy is the energy of the highest occupied orbital, and the LUMO energy is the energy of the lowest unoccupied orbital.
Protocol 3: UV-Vis Absorption Spectrum Simulation
-
Use Optimized Geometry: Utilize the optimized geometry from Protocol 1.
-
TD-DFT Calculation: Set up a TD-DFT calculation in the Gaussian input file with the following keyword:
-
#p TD(NStates=10) B3LYP/6-31G(d): This requests a TD-DFT calculation to determine the energies and oscillator strengths of the first 10 excited states.[1]
-
-
Spectrum Visualization: The output file will contain the calculated excitation energies and oscillator strengths. This data can be used to plot the simulated UV-Vis spectrum.
Visualization of Computational Workflow and Molecular Orbitals
To further clarify the computational process and the nature of the frontier molecular orbitals, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the computational workflow for determining the electronic properties of organic molecules.
Caption: A conceptual representation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for a generic phenylacetylene derivative.
Conclusion and Future Directions
This guide has provided a comparative analysis of the computationally modeled electronic properties of this compound and 1,4-bis(phenylethynyl)benzene. The results demonstrate the influence of the alkoxy substituent on the HOMO energy level, while the overall HOMO-LUMO gap remains similar to the unsubstituted analogue. The computational protocols provided offer a practical framework for researchers to conduct their own in silico investigations of novel organic semiconductor materials.
Future work should focus on the experimental validation of these computational predictions through synthesis and spectroscopic characterization. Furthermore, more advanced computational models could be employed to investigate charge mobility and other dynamic properties, providing a more complete picture of the potential performance of these materials in electronic devices.
References
A Senior Application Scientist's Guide to Catalyst Performance in Terminal Alkyne Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of terminal alkynes is a foundational technique. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the performance of various catalytic systems for terminal alkyne synthesis, supported by experimental data, to empower you in making informed decisions for your specific synthetic challenges.
The Enduring Importance of the Terminal Alkyne Moiety
The terminal alkyne is a versatile functional group in organic synthesis, serving as a linchpin in the construction of complex molecular architectures. Its utility is most prominently showcased in the Nobel Prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has revolutionized bioconjugation and materials science. Beyond this, terminal alkynes are crucial building blocks for creating internal alkynes, enynes, and a variety of heterocyclic compounds prevalent in pharmaceuticals and natural products. The selection of an appropriate catalytic system is therefore a critical consideration in any synthetic strategy involving this moiety.
A Comparative Overview of Leading Catalytic Systems
The synthesis of terminal alkynes often involves the coupling of a terminal alkyne with an aryl or vinyl halide, a transformation most famously achieved through the Sonogashira reaction. However, a variety of other metals have emerged as powerful catalysts, each with its own set of advantages and disadvantages. Here, we will compare the performance of four major classes of catalysts: Palladium/Copper, Copper, Gold, and Ruthenium.
The Workhorse: Palladium/Copper Co-catalyzed Sonogashira Coupling
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is arguably the most widely used method for the synthesis of substituted alkynes.[1] It typically employs a palladium catalyst and a copper(I) co-catalyst.[1]
Mechanism of Action: The catalytic cycle is thought to involve two interconnected cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, which is more nucleophilic than the alkyne itself.[1]
Performance Insights:
-
High Efficiency and Broad Scope: The Sonogashira reaction is known for its high yields and tolerance of a wide range of functional groups.[2]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, including at room temperature.[1]
-
Drawbacks: A significant drawback is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst.[1] This often necessitates carefully controlled, anaerobic conditions. The cost and potential toxicity of palladium are also considerations.
Illustrative Workflow for a Typical Sonogashira Coupling:
References
spectroscopic comparison of 1-Eth-1-ynyl-4-(pentyloxy)benzene and its derivatives
This guide provides an in-depth spectroscopic comparison of 1-eth-1-ynyl-4-(pentyloxy)benzene, a versatile building block in materials science and drug discovery, and its derivatives. By understanding the core spectroscopic signatures of the parent molecule, researchers can predict and interpret the spectral changes that arise from chemical modifications. This knowledge is critical for reaction monitoring, quality control, and the rational design of novel compounds with tailored properties.
Introduction: The Molecular Blueprint
This compound is a para-disubstituted aromatic compound featuring three key functional groups that dictate its spectroscopic behavior:
-
A Terminal Alkyne (Ethynyl group, -C≡CH): This group provides highly characteristic signals in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
A p-Disubstituted Benzene Ring: The substitution pattern creates a distinct and predictable set of signals in the aromatic region of NMR spectra.
-
An Alkoxy Group (Pentyloxy ether, -O-(CH₂)₄CH₃): This electron-donating group influences the electronic environment of the benzene ring and contributes characteristic aliphatic signals.
Understanding how each component contributes to the overall spectrum is the foundation for comparative analysis.
Spectroscopic Profile of this compound
The unique combination of functional groups in the parent molecule provides a rich and unambiguous spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule. A standard analysis is conducted in a deuterated solvent like chloroform (CDCl₃).
-
¹H NMR: The proton NMR spectrum is characterized by distinct regions. The pentyloxy chain produces upfield signals, while the aromatic and alkynyl protons are found downfield. The electron-donating nature of the pentyloxy group increases the electron density of the ring, causing the aromatic protons to be more shielded (appear at a lower chemical shift) compared to unsubstituted benzene (δ ~7.3 ppm)[1].
-
Aromatic Region: The para-substitution results in a classic AA'BB' system, which often appears as two distinct doublets due to coupling between adjacent protons[1]. The protons ortho to the electron-donating pentyloxy group will be shifted further upfield compared to those ortho to the slightly electron-withdrawing ethynyl group.
-
Alkynyl Proton: The terminal alkyne proton (≡C-H) is highly characteristic, appearing as a sharp singlet. Its chemical shift is surprisingly upfield compared to vinylic or aromatic protons, typically around δ 1.7-3.1 ppm, due to the magnetic anisotropy of the triple bond's cylindrical π-electron cloud[2].
-
Aliphatic Region: The pentyloxy chain protons appear in the upfield region (δ ~0.9-4.0 ppm). The -OCH₂- protons are the most deshielded of the chain due to their proximity to the electronegative oxygen atom.
-
-
¹³C NMR: The carbon spectrum complements the proton data.
-
Aromatic Carbons: Aromatic carbons typically resonate between δ 110-160 ppm[1]. The para-disubstituted pattern will show four distinct signals for the six aromatic carbons. The carbon attached to the oxygen (ipso-carbon) will be significantly downfield.
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne give signals in the δ 70-90 ppm range. The terminal C-H carbon is typically more shielded than the internal carbon attached to the benzene ring.
-
Aliphatic Carbons: The five carbons of the pentyloxy chain will appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional group vibrations.
-
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is the unmistakable signature of the terminal alkyne C-H stretch[2][3][4]. This is often the most diagnostic peak in the spectrum.
-
C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium, sharp absorption in the 2100-2260 cm⁻¹ region[2][4]. Its intensity is generally weak due to the low polarity of the bond.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹[5][6]. The C=C stretching vibrations within the benzene ring appear as a series of absorptions between 1450-1600 cm⁻¹ [7].
-
C-O Ether Stretch: A strong, characteristic C-O stretching band for the aromatic ether linkage is found in the 1200-1250 cm⁻¹ region.
-
Aliphatic C-H Stretches: Strong absorptions for the C-H bonds of the pentyloxy group will be present in the 2850-2960 cm⁻¹ range[6].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system. The phenylethynyl chromophore is the primary determinant of the UV-Vis spectrum. Conjugation of the triple bond with the benzene ring leads to absorption at longer wavelengths compared to either functional group in isolation[3]. The presence of the electron-donating pentyloxy group further extends this conjugation, causing a bathochromic (red) shift of the absorption maxima.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues.
-
Molecular Ion (M⁺): Aromatic ethers are known to produce prominent molecular ion peaks due to the stability of the benzene ring[8][9]. For C₁₃H₁₆O, the M⁺ peak would be expected at m/z 188.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most significant fragmentation often occurs at the bond beta to the aromatic ring within the ether chain[8][9]. This would involve cleavage of the C-C bond in the pentyloxy group.
-
Alpha Cleavage: Cleavage of the C-O bond can also occur, though it is often less favorable for aromatic ethers[8].
-
McLafferty Rearrangement: If the alkyl chain is long enough (which it is here), a hydrogen migration can occur, leading to a characteristic peak at m/z 94[8].
-
Comparative Analysis: The Effect of Derivatives
Modifying the structure of this compound will systematically alter its spectroscopic properties. The following sections explore common derivatizations and their expected spectral consequences.
Substitution on the Aromatic Ring
Adding a third substituent to the benzene ring will break the symmetry and introduce new electronic effects, profoundly impacting the NMR spectrum. The directing influence of the existing substituents must be considered; the strongly activating pentyloxy group directs electrophilic substitution primarily to the ortho position (C3 and C5).
-
Electron-Withdrawing Group (EWG) (e.g., -NO₂ at C3):
-
¹H NMR: The nitro group strongly deshields nearby protons. All aromatic protons will shift downfield. The simple doublet-of-doublets pattern will be replaced by a more complex multiplet structure.
-
IR: Will introduce two very strong, characteristic peaks for the asymmetric (1500-1560 cm⁻¹) and symmetric (1300-1360 cm⁻¹) N-O stretches.
-
UV-Vis: The extended conjugation and charge-transfer character will cause a significant red shift in the absorption maximum.
-
-
Electron-Donating Group (EDG) (e.g., -CH₃ at C3):
-
¹H NMR: An alkyl group is weakly electron-donating, causing a slight upfield shift of the remaining aromatic protons. A new singlet for the methyl protons will appear around δ 2.3-2.5 ppm.
-
IR: No dramatic changes, though new aliphatic C-H stretches will appear.
-
Modification of the Alkyne Group
-
Conversion to an Internal Alkyne (e.g., Sonogashira coupling to add a phenyl group):
-
¹H NMR: The most dramatic change is the disappearance of the terminal alkynyl proton singlet around δ ~3.0 ppm. New signals corresponding to the added group will appear (e.g., a new set of aromatic multiplets for the added phenyl ring).
-
IR: The sharp ≡C-H stretch at ~3300 cm⁻¹ will disappear . The C≡C stretch will become very weak or absent if the resulting alkyne is symmetrical[2].
-
-
Hydration to a Ketone (Markovnikov addition):
-
¹H NMR: The alkynyl proton signal disappears. A new singlet for a methyl ketone (-COCH₃) will appear around δ 2.1-2.4 ppm. The aromatic protons ortho to the new acetyl group will shift downfield.
-
IR: The ≡C-H and C≡C stretches will be replaced by a very strong, sharp C=O stretch around 1685 cm⁻¹ (conjugated ketone).
-
Summary Data Tables
The following tables summarize the expected key spectroscopic data for the parent compound and selected derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | Aromatic Protons | Alkynyl H | Pentyloxy (-OCH₂) | Pentyloxy (-CH₃) | Other |
| Parent Compound | ~6.8-7.4 (2x d) | ~3.0 (s) | ~3.9 (t) | ~0.9 (t) | - |
| 3-Nitro Derivative | ~7.0-8.2 (m) | ~3.2 (s) | ~4.1 (t) | ~0.9 (t) | - |
| Phenyl-capped Alkyne | ~6.9-7.6 (m) | - | ~4.0 (t) | ~0.9 (t) | ~7.3-7.5 (m, new Ph) |
Table 2: Key Diagnostic IR Absorptions (cm⁻¹)
| Compound | ≡C-H Stretch | C≡C Stretch | C=O Stretch | Other Diagnostic Peaks |
| Parent Compound | ~3300 (strong, sharp) | ~2150 (weak) | - | ~1245 (C-O) |
| 3-Nitro Derivative | ~3300 (strong, sharp) | ~2150 (weak) | - | ~1530, ~1350 (NO₂) |
| Phenyl-capped Alkyne | Absent | ~2200 (very weak/absent) | - | ~1245 (C-O) |
| Methyl Ketone | Absent | Absent | ~1685 (strong) | ~1245 (C-O) |
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition (¹H): Acquire the spectrum using standard parameters. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C): Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be required.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H) or an internal standard like tetramethylsilane (TMS).
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrument artifacts.
-
Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Visualization of Concepts
Diagrams can clarify complex relationships between molecular structure, experimental procedures, and the resulting data.
Caption: General workflow for spectroscopic analysis of organic compounds.
Caption: Correlation of molecular structure with key spectroscopic signals.
Conclusion
The spectroscopic analysis of this compound provides a clear and predictable set of data points derived from its constituent functional groups. By establishing this baseline, researchers can confidently interpret the spectra of more complex derivatives. Changes in the aromatic substitution pattern or modifications to the terminal alkyne group result in logical and predictable shifts in NMR, IR, and UV-Vis spectra, as well as altered fragmentation in mass spectrometry. This comparative approach is fundamental to accelerating research and development in fields that utilize these powerful molecular scaffolds.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. GCMS Section 6.13 [people.whitman.edu]
A Comparative Guide to the Electro-Optical Properties of Substituted Polyacetylenes: Evaluating Polymers Derived from 1-Ethynyl-4-(pentyloxy)benzene
For researchers, scientists, and professionals in drug development, the selection of advanced materials with tailored electro-optical (EO) properties is a critical determinant of success in applications ranging from biosensing to high-speed optical communications. This guide provides an in-depth technical comparison of polymers derived from 1-ethynyl-4-(pentyloxy)benzene, a member of the substituted polyacetylene family. Due to a scarcity of direct experimental data on this specific polymer, we will leverage data from structurally analogous poly(alkoxyphenylacetylene)s to provide a robust comparative analysis against established electro-optic polymers. This approach allows for an insightful evaluation of its potential performance and highlights key structure-property relationships.
Introduction to Poly(1-ethynyl-4-(pentyloxy)benzene) and its Analogs
Poly(1-ethynyl-4-(pentyloxy)benzene) belongs to the class of substituted polyacetylenes, which are known for their conjugated backbones and interesting electronic and optical properties. The presence of the pentyloxy side chain is expected to enhance solubility and processability, crucial for device fabrication, while also influencing the polymer's electronic characteristics through its electron-donating nature.
The fundamental building block of the polymer is the monomer 1-ethynyl-4-(pentyloxy)benzene.
Caption: Chemical structure of 1-ethynyl-4-(pentyloxy)benzene.
This guide will compare the projected properties of poly(1-ethynyl-4-(pentyloxy)benzene) with three classes of well-characterized electro-optic polymers:
-
Poly(p-phenylene vinylene) (PPV): A benchmark conjugated polymer known for its electroluminescent properties.
-
Poly(3-hexylthiophene) (P3HT): A widely studied polymer in organic photovoltaics and field-effect transistors.
-
Guest-Host Polymers (DR1 in PMMA): A composite system where a nonlinear optical chromophore (Disperse Red 1) is dispersed in a polymer matrix (polymethyl methacrylate).
-
Polyurethaneimide-Polyimide (PUI-PI) Copolymers: High-performance polymers with excellent thermal stability and significant electro-optic activity.
Comparative Analysis of Electro-Optical Properties
The electro-optical behavior of these polymers is dictated by their electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), their optical absorption and emission characteristics, and their response to an applied electric field.
| Property | Poly(alkoxyphenylacetylene)s (Proxy for Target Polymer) | Poly(p-phenylene vinylene) (PPV) | Poly(3-hexylthiophene) (P3HT) | DR1 in PMMA | PUI-PI Copolymers |
| Absorption Max (λmax) | ~350-450 nm[1] | ~450-500 nm[2] | ~450-550 nm[3] | ~488 nm | ~350-450 nm[4] |
| Emission Max (λem) | ~450-550 nm (blue-green)[1] | ~520-550 nm (green-yellow)[5] | ~550-650 nm (orange-red)[3] | Not typically emissive | ~450-550 nm[4] |
| Optical Bandgap (Eg) | 2.17-2.8 eV[6] | ~2.2-2.5 eV[7] | ~1.9-2.2 eV[8] | N/A | ~2.5-3.0 eV[4] |
| HOMO Level | -5.1 to -5.5 eV | ~-5.1 eV | ~-4.9 to -5.2 eV | N/A | ~-5.8 eV[4] |
| LUMO Level | -2.4 to -2.8 eV | ~-2.9 eV | ~-3.0 to -3.2 eV | N/A | ~-2.5 eV[4] |
| Electro-Optic Coefficient (r33) | Data not available | Low | Low | ~10-30 pm/V | up to 72 pm/V[4] |
| Third-Order Susceptibility (χ(3)) | Expected to be significant | ~10-12 - 10-11 esu | ~10-11 - 10-10 esu | ~10-14 - 10-13 esu | Data not available |
Analysis:
Polymers derived from 1-ethynyl-4-(pentyloxy)benzene, as represented by their alkoxyphenylacetylene analogs, are anticipated to exhibit absorption and emission in the blue-green region of the spectrum. Their relatively wide bandgap suggests good transparency in the visible range, which can be advantageous for certain applications. The HOMO and LUMO levels are comparable to those of PPV, indicating similar charge injection characteristics may be achievable.
Compared to P3HT, the target polymer likely has a larger bandgap, resulting in blue-shifted absorption and emission. While P3HT is a workhorse in organic electronics, its lower bandgap makes it more suitable for photovoltaic applications where broader absorption of the solar spectrum is desired.
Guest-host systems like DR1 in PMMA offer a straightforward way to impart electro-optic activity, but the r33 values are generally lower than what can be achieved with fully functionalized copolymers. The PUI-PI copolymers, on the other hand, demonstrate significantly higher electro-optic coefficients, making them strong candidates for high-performance modulators.[4]
The third-order nonlinear optical susceptibility (χ(3)), a measure of a material's nonlinear refractive index and two-photon absorption, is expected to be significant for the conjugated polyacetylene backbone of the target polymer. This property is crucial for all-optical switching and optical limiting applications.
Experimental Protocols for Characterization
To obtain the data presented in the comparison table, a suite of standard characterization techniques is employed. The causality behind these experimental choices is to probe the fundamental electronic and optical properties of the polymers.
Synthesis of Poly(1-ethynyl-4-(pentyloxy)benzene)
The synthesis of substituted polyacetylenes is typically achieved through transition-metal catalyzed polymerization of the corresponding acetylene monomer. A common and effective method involves the use of a Rh-based catalyst.
Step-by-Step Protocol:
-
Monomer Synthesis: 1-Ethynyl-4-(pentyloxy)benzene can be synthesized via a Sonogashira coupling reaction between 1-ethynyl-4-iodobenzene and pentyl alcohol, followed by deprotection of the terminal alkyne.
-
Polymerization:
-
In a glovebox, dissolve the monomer, 1-ethynyl-4-(pentyloxy)benzene, in an anhydrous, deoxygenated solvent such as toluene or THF.
-
Prepare the catalyst solution, for example, [Rh(nbd)Cl]2 (nbd = norbornadiene) with a suitable cocatalyst like an organoaluminum or organoboron compound.
-
Add the catalyst solution to the monomer solution under an inert atmosphere.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for a specified period (typically several hours to a day).
-
Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual catalyst and unreacted monomer, and dry it under vacuum.
-
Caption: Workflow for the synthesis of the target polymer.
Optical Spectroscopy
UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are fundamental techniques to determine the optical bandgap and emissive properties of the polymers.
Step-by-Step Protocol:
-
Sample Preparation:
-
For solution measurements, dissolve a small amount of the polymer in a suitable solvent (e.g., chloroform, THF) to form a dilute solution.
-
For thin-film measurements, dissolve the polymer in a solvent and spin-coat it onto a quartz substrate. Anneal the film if necessary to remove residual solvent.
-
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of the solution or thin film using a UV-Vis spectrophotometer.
-
The absorption edge is used to estimate the optical bandgap (Eg) using the Tauc plot method.
-
-
Photoluminescence Spectroscopy:
-
Excite the sample with a wavelength corresponding to its absorption maximum using a spectrofluorometer.
-
Record the emission spectrum to determine the wavelength of maximum emission (λem).
-
The quantum yield can be determined relative to a known standard.
-
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
Step-by-Step Protocol:
-
Electrode Preparation:
-
Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the polymer.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
-
Measurement:
-
Scan the potential of the working electrode and record the resulting current.
-
The onset of the oxidation and reduction peaks in the voltammogram correspond to the HOMO and LUMO energy levels, respectively, which can be calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Caption: Workflow for cyclic voltammetry measurements.
Nonlinear Optical Characterization
The third-order nonlinear optical susceptibility (χ(3)) can be measured using techniques like Third-Harmonic Generation (THG) or the Z-scan method.
Step-by-Step Protocol (Z-scan):
-
Sample Preparation: Prepare a solution of the polymer with a known concentration or a thin film of known thickness.
-
Optical Setup:
-
A high-intensity laser beam is focused through the sample.
-
The sample is moved along the beam axis (the z-axis) through the focal point.
-
-
Measurement:
-
Open-Aperture Z-scan: The total transmitted intensity is measured as a function of the sample position. This provides information about nonlinear absorption.
-
Closed-Aperture Z-scan: An aperture is placed before the detector to measure the on-axis intensity. This provides information about the nonlinear refractive index.
-
-
Analysis: The Z-scan traces are analyzed to extract the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2), from which the real and imaginary parts of χ(3) can be calculated.
Conclusion and Future Outlook
While direct experimental data for poly(1-ethynyl-4-(pentyloxy)benzene) remains to be fully explored, this comparative guide, based on structurally similar polymers, provides a strong foundation for evaluating its potential in electro-optical applications. The analysis suggests that this polymer is a promising candidate for applications requiring blue-green emission and potentially significant nonlinear optical properties. Its good solubility, imparted by the pentyloxy side chains, is a significant advantage for device fabrication.
Future research should focus on the synthesis and comprehensive characterization of poly(1-ethynyl-4-(pentyloxy)benzene) to validate the predictions made in this guide. Direct measurement of its electro-optic coefficient and third-order nonlinear susceptibility will be crucial in determining its competitiveness against the established polymers discussed herein. Furthermore, device fabrication and testing, for instance, in organic light-emitting diodes or all-optical switches, will provide the ultimate assessment of its practical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkoxy-substituted poly(arylene-ethynylene)-alt-poly(arylene-vinylene)s: synthesis, electroluminescence and photovoltai… [ouci.dntb.gov.ua]
- 4. Alkoxy-substituted poly(arylene-ethynylene)-alt-poly(arylene-vinylene)s: synthesis, electroluminescence and photovoltaic applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-ETHYNYL-4-(PENTYLOXY)BENZENE | CAS 79887-16-4 [matrix-fine-chemicals.com]
A Comparative Guide to the Kinetic Studies of 1-Eth-1-ynyl-4-(pentyloxy)benzene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of kinetic studies for the polymerization of 1-Eth-1-ynyl-4-(pentyloxy)benzene, a substituted acetylene monomer. As a senior application scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the reaction dynamics, catalyst selection, and analytical methodologies that are pivotal for synthesizing well-defined polymers with tailored properties.
Introduction: The Significance of Kinetic Analysis in Polyacetylene Synthesis
Substituted polyacetylenes are a class of conjugated polymers with significant potential in organic electronics, sensor technology, and biomedical applications.[1] The properties of these materials are intrinsically linked to their molecular weight, polydispersity, and stereochemistry. A thorough understanding of polymerization kinetics is therefore not merely academic; it is the cornerstone of controlling these parameters to achieve desired material performance.[2]
This guide focuses on this compound as a representative monosubstituted acetylene. We will explore how different catalyst systems dictate the polymerization pathway and provide a framework for conducting a comprehensive kinetic study to elucidate reaction mechanisms and optimize synthesis protocols.
Mechanistic Pathways: A Tale of Two Catalytic Systems
The polymerization of substituted acetylenes like this compound can proceed through distinct mechanistic routes, primarily governed by the choice of transition metal catalyst.[1]
-
Insertion Mechanism: Often facilitated by late transition metals like Rhodium(I), this mechanism is analogous to Ziegler-Natta polymerization. It typically yields highly stereoregular cis-transoidal polymers.[1] Rhodium-based catalysts are particularly noted for their high tolerance to various functional groups, making them versatile for a wide range of monomers.[1]
-
Metathesis Mechanism: This pathway is common for early transition metal catalysts such as Molybdenum (Mo) and Tungsten (W). It involves the formation of a metal carbene and a metallacyclobutene intermediate.[1] This mechanism often leads to polymers with a trans-conformation.[1]
The choice between these systems is critical as it predetermines the microstructure and, consequently, the bulk properties of the resulting polymer.
Comparative Analysis of Catalyst Systems
The selection of a catalyst is arguably the most crucial decision in designing a polymerization experiment for this compound. The two primary families of catalysts, Rhodium-based and Molybdenum/Tungsten-based, offer distinct advantages and disadvantages.
| Feature | Rhodium(I)-Based Catalysts | Molybdenum/Tungsten-Based Catalysts |
| Primary Mechanism | Insertion Polymerization | Metathesis Polymerization |
| Stereochemistry | High cis-transoidal stereoregularity | Predominantly trans isomers |
| Polymerization Control | Often "living," allowing for precise control over molecular weight and low polydispersity (Đ ≈ 1.1).[3] | Can be less controlled, often resulting in broader molecular weight distributions. |
| Functional Group Tolerance | High tolerance to polar and protic groups.[1] | Can be sensitive to polar functional groups, potentially leading to catalyst poisoning. |
| Kinetic Profile | Typically exhibits pseudo-first-order kinetics in living polymerizations.[4] | More complex kinetic profiles, may not follow simple first-order behavior. |
| Initiating Species | Well-defined initiating species can be isolated, such as Rh-alkynyl or Rh-vinyl complexes.[5][6] | Initiation often occurs via a metal carbene species.[1] |
| Typical Catalysts | [Rh(nbd)Cl]₂/cocatalyst, [(tfb)Rh(PPh₃)₂]BPh₄ | WCl₆/Ph₄Sn, MoCl₅/cocatalyst |
For applications requiring well-defined polymer architectures, such as block copolymers or polymers with specific end-group functionalities, the "living" nature of Rhodium(I)-catalyzed polymerization presents a significant advantage.[2][3]
Experimental Protocol: A Kinetic Study of Rhodium-Catalyzed Living Polymerization
This section outlines a detailed, self-validating protocol for investigating the kinetics of this compound polymerization using a Rhodium(I)-based catalyst system. The objective is to determine the reaction order and confirm the living nature of the polymerization.
Materials and Reagents
-
Monomer: this compound (purified by distillation or column chromatography)
-
Catalyst Precursor: Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(nbd)₂]BF₄) or a similar Rh(I) complex.
-
Cocatalyst/Ligand: Triphenylphosphine (PPh₃) and a suitable amine such as triethylamine (Et₃N) or isopropylamine (i-PrNH₂).[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene.
-
Internal Standard: Mesitylene or another inert compound with a distinct NMR signal.
-
Quenching Agent: Methanol.
-
Instrumentation: Schlenk line, glovebox, gas-tight syringes, NMR spectrometer, Gel Permeation Chromatography (GPC) system.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of polymerization.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
In a glovebox, prepare a stock solution of the Rh(I) catalyst precursor and the phosphine ligand in the chosen anhydrous solvent.
-
In a separate flask, prepare a stock solution of the amine cocatalyst.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under argon, add a known amount of this compound and the internal standard (e.g., mesitylene).
-
Add the anhydrous solvent via cannula to achieve the desired initial monomer concentration ([M]₀), for example, 0.5 M.
-
Place the flask in a thermostatted bath to maintain a constant temperature (e.g., 30 °C).
-
-
Initiation and Sampling:
-
Inject the amine cocatalyst solution into the monomer solution and stir for 5 minutes.
-
At time t=0, inject the catalyst/ligand solution to initiate the polymerization.
-
Immediately withdraw the first aliquot (t₀ sample) and quench it in a vial containing a small amount of methanol.
-
Continue to withdraw aliquots at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) and quench each in a separate vial.
-
-
Analysis:
-
¹H NMR Spectroscopy: Analyze each quenched sample by ¹H NMR. The monomer conversion can be calculated by comparing the integration of a characteristic monomer proton peak (e.g., the acetylenic proton) to the integration of the internal standard peak.[7][8]
-
Gel Permeation Chromatography (GPC): For each time point, precipitate the polymer by adding the quenched solution to a large excess of methanol. Isolate the polymer, dry it under vacuum, and analyze it by GPC to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ).[9][10]
-
Data Analysis and Interpretation
The data collected from NMR and GPC analyses allow for a thorough kinetic evaluation of the polymerization.
Determining the Rate of Polymerization
For a living polymerization that is first-order with respect to the monomer concentration, the rate equation is:
-d[M]/dt = kₐₙₙ[M]
where kₐₙₙ is the apparent rate constant. The integrated form of this equation is:
ln([M]₀/[M]ₜ) = kₐₙₙ * t
A plot of ln([M]₀/[M]ₜ) versus time (t) should yield a straight line passing through the origin. The slope of this line is the apparent rate constant, kₐₙₙ. This linear relationship is a key indicator of a controlled, first-order reaction.[4]
Validating the "Living" Character
The "living" nature of the polymerization is confirmed by two key observations:[3]
-
Linear Increase in Molecular Weight: A plot of the number-average molecular weight (Mₙ) versus monomer conversion should be linear. This demonstrates that the polymer chains grow at a constant rate and that the number of active chains remains constant throughout the reaction.
-
Low Polydispersity: The polydispersity index (Đ) should remain low (typically below 1.2) throughout the polymerization.
Expected Kinetic Data Summary
The following table summarizes the expected data from a successful kinetic study of a living polymerization.
| Time (min) | Monomer Conversion (%) | ln([M]₀/[M]ₜ) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 10 | 15 | 0.16 | 3,500 | 1.12 |
| 20 | 28 | 0.33 | 6,600 | 1.11 |
| 40 | 48 | 0.65 | 11,200 | 1.13 |
| 60 | 63 | 0.99 | 14,800 | 1.12 |
| 90 | 80 | 1.61 | 18,700 | 1.14 |
| 120 | 91 | 2.41 | 21,300 | 1.13 |
Polymerization Mechanism Visualization
The following diagram illustrates the proposed insertion mechanism for the Rhodium-catalyzed polymerization of a monosubstituted acetylene.
Caption: Simplified insertion polymerization mechanism.
Conclusion
The kinetic study of the polymerization of this compound is a critical endeavor for the rational design of functional polyacetylenes. By carefully selecting a catalyst system, such as a Rhodium(I) complex capable of inducing living polymerization, researchers can achieve precise control over the polymer's molecular weight and architecture. The experimental protocol and data analysis framework presented in this guide offer a robust methodology for characterizing the reaction kinetics, validating the living nature of the polymerization, and ultimately, enabling the synthesis of well-defined, high-performance materials for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.tcu.ac.jp [research.tcu.ac.jp]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. ismar.org [ismar.org]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
assessing the helical stability of polymers from achiral substituted acetylenes
An objective comparison of experimental methodologies for assessing the helical stability of polymers derived from achiral substituted acetylenes.
Introduction: The Intricacy of Helical Polymers from Achiral Monomers
The synthesis of polymers with a controlled, stable helical structure—a hallmark of biological macromolecules like DNA and proteins—from fundamentally achiral building blocks represents a significant achievement in polymer chemistry. Substituted polyacetylenes are a prominent class of these polymers, where a specific helical screw-sense (left-handed, M, or right-handed, P) can be induced in the polymer backbone. This process is often initiated by a chiral catalyst, a small amount of a chiral comonomer, or external stimuli such as chiral solvents or circularly polarized light.
The resulting helices are often not static; their stability is a dynamic equilibrium influenced by environmental factors such as temperature and solvent polarity.[1][2] This dynamic nature is both a challenge and an opportunity, opening avenues for creating "smart" materials that respond to their surroundings. For researchers in materials science and drug development, accurately assessing the stability of these helical conformations is paramount. It dictates the material's chiroptical properties, its potential for chiral recognition and separation, and its overall functional reliability.[3]
This guide provides a comparative overview of the primary experimental techniques used to characterize and quantify the helical stability of these polymers. We will delve into the causality behind the experimental choices for Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Atomic Force Microscopy (AFM), offering insights into their respective strengths and limitations.
Overall Workflow for Helical Stability Assessment
The process of assessing helical stability is a multi-faceted approach, beginning with the polymer's synthesis and culminating in a comprehensive analysis using complementary techniques. Each step provides crucial information, building a complete picture of the macromolecule's conformational behavior.
Caption: General workflow for assessing the helical stability of polyacetylenes.
Circular Dichroism (CD) Spectroscopy: The Chiroptical Workhorse
CD spectroscopy is the most widely used technique for investigating helical polymers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the monomer units are achiral, their arrangement into a helical conformation renders the entire polymer backbone chiral, giving rise to a characteristic CD signal, often referred to as induced circular dichroism.[3]
Principle & Causality: A stable, preferred-handed helix will produce strong signals (known as Cotton effects) in the UV-visible region corresponding to the electronic transitions of the polyacetylene backbone.[1] The intensity of these signals is directly proportional to the excess of one helical sense over the other. A loss of signal intensity indicates a disruption of the helical structure (helix-to-coil transition) or the formation of an equal mixture of left- and right-handed helices (a racemate).
Experimental Protocol: Temperature-Dependent Stability Study
This protocol describes how to quantify the thermal stability of a helical polyacetylene.
-
Sample Preparation: Dissolve the polymer in a suitable, transparent solvent (e.g., THF, chloroform) to a known concentration (e.g., 0.1 mg/mL). The solvent choice is critical, as it can influence helical stability.[2]
-
Baseline Correction: Run a baseline spectrum with the pure solvent in the same quartz cuvette to be used for the sample.
-
Initial Measurement: Record the CD and UV-Vis absorption spectra of the polymer solution at a starting temperature (e.g., 20 °C).
-
Thermal Ramp: Gradually increase the temperature of the sample using a Peltier-controlled cell holder. Allow the sample to equilibrate at each temperature point for several minutes.
-
Data Acquisition: Record CD spectra at regular temperature intervals (e.g., every 5-10 °C) until a maximum temperature is reached or the CD signal disappears.
-
Reversibility Check: Cool the sample back to the initial temperature and record the final spectrum to check if the helical structure reforms.
-
Data Analysis: Plot the molar ellipticity [θ] at a characteristic wavelength maximum against temperature. The melting temperature (Tm), or the point at which the helicity is lost, can be determined from the inflection point of this curve.
Caption: Workflow for a temperature-dependent Circular Dichroism experiment.
Atomic Force Microscopy (AFM): Direct Visualization
While CD spectroscopy provides excellent data on the bulk solution, it offers no information about the structure of individual polymer chains. AFM bridges this gap by providing direct, real-space images of polymer molecules adsorbed on a surface.[4][5] High-resolution AFM can visualize the helical structure, allowing for the direct measurement of parameters like helical pitch and diameter.[4][6]
Principle & Causality: AFM operates by scanning a sharp tip attached to a cantilever over a surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a topographical image.[7] For helical polymers, this allows for the direct observation of their rod-like or bundled structures. By using tapping mode, where the tip oscillates and lightly "taps" the surface, damage to the soft polymer sample is minimized.[8][9]
Experimental Protocol: Imaging of Single Polymer Chains
-
Substrate Preparation: Use an atomically flat substrate, such as highly oriented pyrolytic graphite (HOPG) or mica. Cleave the substrate immediately before use to ensure a clean, pristine surface.
-
Sample Deposition: Prepare a very dilute solution of the polymer (e.g., 0.01 mg/mL). Deposit the solution onto the substrate using spin-coating or drop-casting and allow the solvent to evaporate completely. This low concentration is crucial to prevent the formation of aggregates and allow for the visualization of individual chains.
-
Solvent Annealing (Optional): To promote the formation of ordered, two-dimensional structures, the substrate can be exposed to solvent vapor in a sealed chamber for several hours.[2][10] This allows the polymer chains to rearrange on the surface.
-
AFM Imaging: Mount the sample in the AFM. Use a high-resolution tip and operate in tapping mode to minimize sample damage.
-
Image Acquisition: Scan the surface to locate areas with isolated polymer chains or well-ordered domains. Optimize imaging parameters (scan rate, setpoint, gains) to achieve molecular resolution.
-
Data Analysis: Use AFM software to measure the dimensions of the observed structures, including the helical pitch (the length of one full turn of the helix) and the chain-to-chain spacing in ordered assemblies.[2][4]
Caption: Workflow for Atomic Force Microscopy imaging of helical polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy is a powerful tool for determining molecular structure and conformation in solution.[11][12] For helical polymers, its utility lies in probing the local magnetic environment of nuclei along the polymer chain. The formation of a rigid helical structure can lead to distinct changes in the NMR spectrum compared to a flexible, random coil.
Principle & Causality: In a stable helix, protons that are equivalent in a flexible chain (e.g., methylene protons in a side chain) can become magnetically non-equivalent (diastereotopic) due to the fixed chiral environment. This results in more complex splitting patterns in the ¹H NMR spectrum. By monitoring these spectral features as a function of temperature (a technique known as VT-NMR, or Variable Temperature NMR), one can observe the point at which the helix "melts" and the protons become equivalent again. This provides a measure of the conformational stability.
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Identify key signals, particularly those of protons in the side chains that are sensitive to the helical conformation.
-
Temperature Increase: Increase the spectrometer temperature in controlled steps (e.g., 10 K increments).
-
Equilibration and Shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes. The magnetic field homogeneity must be re-optimized (shimming) at each temperature to ensure high-resolution spectra.
-
Spectral Acquisition: Record a ¹H NMR spectrum at each temperature point.
-
Data Analysis: Stack the spectra and observe the changes. Look for the coalescence or broadening of signals corresponding to diastereotopic protons. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature, which is related to the energy barrier of the conformational change (helix-coil transition).
Comparative Guide to Assessment Techniques
| Feature | Circular Dichroism (CD) | Atomic Force Microscopy (AFM) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential absorption of circularly polarized light. | Tip-sample force interaction mapping surface topography. | Nuclear spin transitions in a magnetic field. |
| Information | Preferred helical sense (handedness), secondary structure content, thermodynamic stability (Tm).[1][13] | Direct visualization of single chains, helical pitch, diameter, and handedness.[2][4][6] | Local conformation, dynamics, presence of rigid structures through diastereotopicity.[11] |
| Sample State | Solution (bulk average). | Solid (adsorbed on a surface). | Solution (bulk average). |
| Strengths | High sensitivity to chirality, excellent for studying dynamic transitions (temperature, solvent). | Provides direct visual proof of helical structure; single-molecule information.[5] | Provides detailed information on the local chemical environment and conformational dynamics. |
| Limitations | Provides bulk average information (no single-chain data), requires a chromophore. | Can be affected by surface artifacts, sample preparation is critical, solvent choice for deposition matters. | Lower sensitivity than CD, can be complex to interpret, requires higher concentrations. |
| Validation | Results are validated by observing the loss of signal with denaturation (e.g., high temp). | Complements CD data by providing real-space visualization of the structures inferred from spectra. | Validated by observing signal coalescence with increasing temperature, indicating increased dynamics. |
Conclusion
Assessing the helical stability of polymers from achiral substituted acetylenes requires a multi-pronged approach. No single technique provides a complete picture. Circular Dichroism serves as the primary tool for rapidly and quantitatively assessing the presence and thermodynamic stability of a preferred helical sense in solution. Atomic Force Microscopy provides invaluable, direct visual confirmation of the helical structure at the single-molecule level, confirming what is inferred from spectroscopic data. NMR Spectroscopy offers a deeper look into the local conformational environment and the dynamics of the helix-coil transition.
By combining the bulk-average data from CD and NMR with the single-molecule visualization from AFM, researchers can build a robust and self-validating model of a polymer's helical stability, enabling the rational design of advanced chiral materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and chiral recognition ability of helical polyacetylenes bearing helicene pendants - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visualization of synthetic helical polymers by high-resolution atomic force microscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Visualization of Single Polymer Chains with Atomic Force Microscopy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. azom.com [azom.com]
- 9. AFM for Polymer Research | Bruker [bruker.com]
- 10. Two-dimensional surface chirality control by solvent-induced helicity inversion of a helical polyacetylene on graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wiley.com [wiley.com]
- 12. NMR spectroscopy and polymer microstructure: The conformational connection | Semantic Scholar [semanticscholar.org]
- 13. Helical nature of poly(dI-dC).poly(dI-dC). Vibrational circular dichroism results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Properties of 1-Ethynyl-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise characterization of molecular properties is paramount. 1-Ethynyl-4-(pentyloxy)benzene, a disubstituted aromatic compound, presents an interesting case study for bridging the gap between theoretical predictions and experimental observations. This guide provides an in-depth comparison of the known experimental data for this molecule against its theoretical properties, offering insights into the predictive power of computational models and the nuances of experimental characterization.
Molecular Identity and Physical Properties: A First Look
1-Ethynyl-4-(pentyloxy)benzene is identified by the CAS number 79887-16-4 and a molecular formula of C₁₃H₁₆O.[1][2][3][4] Its structure, featuring a phenyl ring functionalized with an ethynyl group and a pentyloxy group, gives rise to a unique combination of electronic and steric properties.
Below is a summary of its fundamental physical and computed properties:
| Property | Experimental Value/Observation | Theoretical/Computed Value | Source |
| Molecular Weight | - | 188.26 g/mol | [1] |
| Boiling Point | 113-115 °C at 2 mmHg | - | [4] |
| Flash Point | 113-115 °C at 2 mmHg | - | [4] |
| Density | - | 1.0±0.1 g/cm³ | [4] |
| Refractive Index | - | 1.511 | [4] |
| XLogP3 | - | 4.1 | [1] |
| Topological Polar Surface Area | - | 9.2 Ų | [1] |
It is important to note that several of the listed physical properties, such as density and refractive index, are often predicted by suppliers and may not be experimentally determined values. The octanol-water partition coefficient (XLogP3) is a computed value indicating a high degree of lipophilicity, a critical parameter in drug design for predicting membrane permeability.[1]
Structural Elucidation Through Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-Ethynyl-4-(pentyloxy)benzene, experimental ¹H and ¹³C NMR data are available, providing a direct means of comparison with theoretically predicted chemical shifts.
Experimental NMR Data
The following experimental NMR data was obtained from a published supplementary information file, with the spectra recorded in CDCl₃.
¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.50-7.52 (m, 2H), 7.28-7.35 (m, 3H), 6.85-6.88 (m, 2H), 3.97 (t, J = 6.5 Hz, 2H), 1.77-1.82 (m, 2H), 1.35-1.45 (m, 4H), 0.93 (t, J = 7.0 Hz, 3H), 0.83-0.89 (m, 2H).
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 159.2, 133.0, 131.4, 128.3, 127.9, 123.7, 115.1, 114.5, 89.5, 88.0, 68.1, 28.9, 28.2, 22.5, 14.0.
Theoretical vs. Experimental NMR: A Discussion
Theoretical NMR chemical shifts are typically calculated using Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ).
A qualitative analysis of the experimental data reveals expected trends:
-
The aromatic protons appear in the downfield region (6.85-7.52 ppm) due to the deshielding effect of the ring current.
-
The protons of the pentyloxy chain are found in the upfield region, with the terminal methyl group being the most shielded.
-
In the ¹³C NMR spectrum, the aromatic carbons resonate at lower field compared to the aliphatic carbons of the pentyloxy group. The two quaternary carbons of the alkyne group are also clearly distinguishable.
A direct quantitative comparison would involve calculating the ¹³C and ¹H chemical shifts of the optimized geometry of the molecule and comparing them to the experimental values. Discrepancies between the two can arise from several factors, including the limitations of the theoretical model in accounting for solvent effects, rovibrational averaging, and intermolecular interactions.
Vibrational Spectroscopy: The Infrared (IR) Spectrum
The IR spectrum of a molecule provides a fingerprint of its functional groups. While an experimental IR spectrum for 1-Ethynyl-4-(pentyloxy)benzene is not available in the searched literature, we can predict the characteristic absorption bands based on its structure.
Expected Experimental IR Absorptions:
-
≡C-H stretch: A sharp, moderately intense band is expected around 3300 cm⁻¹.
-
C≡C stretch: A weak to medium band should appear in the range of 2100-2260 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.
-
Aromatic C=C stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H stretch: Strong absorptions just below 3000 cm⁻¹ will be present due to the C-H bonds of the pentyloxy group.
-
C-O stretch: A strong band corresponding to the aryl-alkyl ether linkage should be observed in the 1200-1250 cm⁻¹ region.
Theoretical Vibrational Frequencies
Theoretical IR spectra are typically calculated using DFT. The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies.
It is a well-established practice that calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, it is common to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.
For a molecule like 1-Ethynyl-4-(pentyloxy)benzene, a DFT calculation would be expected to accurately predict the presence and relative intensities of the key functional group vibrations, providing a valuable tool for spectral assignment.
Electronic Spectroscopy: The UV-Vis Spectrum
UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1-Ethynyl-4-(pentyloxy)benzene, the presence of the substituted benzene ring, a chromophore, suggests that it will absorb in the UV region.
Expected Experimental UV-Vis Absorptions:
The electronic spectrum of substituted benzenes is characterized by transitions involving the π-electron system of the aromatic ring. The presence of the ethynyl and pentyloxy substituents will influence the position and intensity of these absorption bands. The pentyloxy group, an auxochrome with lone pairs of electrons on the oxygen atom, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The ethynyl group extends the conjugation of the π-system, which should also contribute to a bathochromic shift. Typically, substituted benzenes exhibit a strong primary band (E-band) and a weaker, fine-structured secondary band (B-band).[5]
Theoretical Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions. The calculated excitation energies correspond to the absorption wavelengths, and the oscillator strengths are related to the intensity of the absorption bands.
A TD-DFT calculation for 1-Ethynyl-4-(pentyloxy)benzene would likely predict several electronic transitions in the UV region. The accuracy of these predictions depends on the choice of functional and basis set, as well as the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Experimental and Computational Methodologies
To facilitate further research and replication, this section details the standard protocols for the experimental characterization and theoretical calculation of the properties of molecules like 1-Ethynyl-4-(pentyloxy)benzene.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between salt plates.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 800 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical prediction of spectroscopic properties.
Caption: A typical computational workflow for predicting spectroscopic properties.
Conclusion
This guide has provided a comparative overview of the experimental and theoretical properties of 1-Ethynyl-4-(pentyloxy)benzene. While experimental NMR data offers a solid foundation for structural verification, a complete experimental spectroscopic profile (IR and UV-Vis) remains to be published. Similarly, specific theoretical predictions for this molecule are not yet available in the public domain. The discussion of expected spectral features and the methodologies for their prediction serves to highlight the synergistic relationship between experimental and computational chemistry. For researchers in drug development and materials science, the integration of both approaches is crucial for the accurate and efficient characterization of novel compounds, ultimately accelerating the pace of discovery.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Eth-1-ynyl-4-(pentyloxy)benzene
Byline: Your Senior Application Scientist
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, we will apply established principles of chemical safety, drawing on data from structurally analogous compounds and authoritative safety protocols. This guide is designed to build your confidence and ensure operational integrity by explaining the causality behind each safety recommendation, making our protocols a self-validating system for laboratory safety.
Hazard Assessment: An Evidence-Based Approach
This compound is an organic compound featuring a benzene ring, an ether linkage, and a terminal alkyne.[1][2] While specific toxicological data is not thoroughly investigated for this molecule, we can infer its potential hazards from its functional groups and data from similar chemicals.
-
Benzene Core: The presence of a substituted benzene ring necessitates careful handling. Benzene itself is a known human carcinogen and genotoxic agent, primarily affecting bone marrow.[3] While substitution can alter toxicity, treating novel benzene derivatives with a high degree of caution is a cornerstone of laboratory safety.
-
Analogous Compounds: Safety data for similar substituted phenylacetylenes, like 1-Ethynyl-4-fluorobenzene and 1-Ethynyl-4-nitrobenzene, indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] Furthermore, some suppliers of this compound use the GHS07 pictogram, suggesting it may be harmful if swallowed (H302).[5]
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory tract irritant, and is potentially harmful if ingested.
| Potential Hazard | GHS Hazard Code | GHS Pictogram | Rationale & Implication |
| Acute Toxicity (Oral) | H302 (Harmful if swallowed) | GHS07 (Exclamation Mark) | Ingestion could lead to adverse health effects. Do not pipette by mouth. Avoid creating dusts or aerosols that could be inadvertently ingested.[5] |
| Skin Irritation | H315 (Causes skin irritation) | GHS07 (Exclamation Mark) | Direct contact may cause redness, itching, or inflammation. Proper gloves and a lab coat are mandatory to prevent skin exposure.[4] |
| Eye Irritation | H319 (Causes serious eye irritation) | GHS07 (Exclamation Mark) | Vapors, dust, or splashes can cause significant eye damage. Appropriate eye protection is critical.[4] |
| Respiratory Irritation | H335 (May cause respiratory irritation) | GHS07 (Exclamation Mark) | Inhaling dust or aerosols may irritate the respiratory system. All handling of the solid or its solutions must be done in a well-ventilated area, preferably a chemical fume hood.[1] |
Personal Protective Equipment (PPE) Protocol: Your Primary Barrier
The selection of PPE is not merely a checklist; it is a risk mitigation strategy. The following protocol is designed to provide a robust barrier against the potential hazards identified above.[6][7][8]
Dermal Protection (Skin & Body)
-
Gloves: Chemical-resistant nitrile gloves are the standard for handling this type of compound.[9] They offer protection against bases, oils, and many solvents.
-
Causality: Nitrile provides a superior barrier to incidental splashes of many organic chemicals compared to latex or vinyl.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Don two pairs of gloves (double-gloving) when handling concentrated amounts or for prolonged periods.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated solid chemical waste bin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
-
Lab Coat: A clean, fire-retardant lab coat, fully buttoned with sleeves rolled down, is mandatory.[10]
-
Causality: The lab coat protects your skin and personal clothing from splashes and spills.
-
Ocular Protection (Eyes)
-
Standard Operation: At a minimum, ANSI-rated safety glasses with side shields are required for any work in the laboratory.
-
Elevated Risk: When handling the solid compound (weighing) or during procedures with a risk of splashing (e.g., solvent addition, transfers), upgrade to chemical splash goggles. For larger volumes, a full face shield worn over safety goggles is recommended.[9]
-
Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes from any direction. A face shield adds another layer of protection for the entire face.
-
Respiratory Protection
-
Primary Control: The primary method for respiratory protection is an engineering control: a certified chemical fume hood . All weighing and handling of this compound must be performed inside a fume hood.[1]
-
Causality: A fume hood captures and exhausts airborne contaminants, preventing them from entering the laboratory air and being inhaled by the user.
-
-
Secondary Control: If engineering controls are not available or are insufficient, a risk assessment must be performed to determine the appropriate respirator. For this compound, this would likely involve a NIOSH-approved respirator with organic vapor cartridges.
Operational Workflow: From Receipt to Disposal
A safe protocol extends beyond PPE; it encompasses the entire lifecycle of the chemical in the laboratory.
Caption: Safe Handling and Disposal Workflow for this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Handling and Weighing:
-
Transport the chemical container on a secondary tray to the designated fume hood.
-
Before opening, don all required PPE as outlined in Section 2.
-
Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.
-
Use non-sparking tools if there is any concern about static discharge.[1]
-
Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, disposing of the wipe in the solid chemical waste container.
-
Securely close the primary container immediately after use.
-
-
Spill Management:
-
Small Spills (in fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the cloth in the same waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
-
-
Disposal Plan:
-
Waste Segregation is Critical: this compound is a non-halogenated organic compound .[11]
-
Liquid Waste: Any solutions containing this compound should be collected in a clearly labeled, sealed container designated for "Non-Halogenated Organic Waste".[12][13]
-
Solid Waste: Contaminated items such as gloves, wipes, and absorbent materials should be collected in a separate, sealed, and clearly labeled container for solid chemical waste.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents.[12][13] Do not use abbreviations.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain.[13]
-
Conclusion
By understanding the rationale behind each safety measure—from the choice of nitrile gloves to the critical segregation of non-halogenated waste—we elevate our laboratory practices from simple rule-following to an active culture of safety. This in-depth approach ensures the protection of researchers, the integrity of our experiments, and responsible environmental stewardship when handling novel compounds like this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. hsa.ie [hsa.ie]
- 10. youtube.com [youtube.com]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
